molecular formula C24H26N2O4 B13725352 m-PEG2-DBCO

m-PEG2-DBCO

Número de catálogo: B13725352
Peso molecular: 406.5 g/mol
Clave InChI: MSDBUVAFXGJQTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

m-PEG2-DBCO is a polyethylene glycol (PEG)-based linker reagent featuring a terminal dibenzocyclooctyne (DBCO) group, designed for efficient, copper-free click chemistry. This compound enables highly selective and rapid bioorthogonal conjugation with azide (N3)-functionalized molecules, such as peptides, proteins, and live cells, under physiological conditions without the need for a cytotoxic copper catalyst . The integration of a short, discrete PEG2 spacer enhances water solubility and improves the biocompatibility of the resulting conjugates, which is critical for applications in aqueous biological systems . The core research value of this compound lies in its DBCO group, which undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage. This reaction is exceptionally specific for azides and does not interfere with other functional groups like amines or hydroxyls, making it an ideal tool for precise biomolecule modification . With a molecular weight of 406.48 and a purity of ≥95% to ≥98% , it is supplied as a white crystalline solid that should be stored desiccated at -20°C to maintain stability . This reagent is extensively applicable in advanced biomedical research, including the synthesis of antibody-drug conjugates , targeted drug delivery systems, nanotechnology, and surface modification of materials . Its reliability and efficiency in forming stable conjugates make this compound a fundamental building block for ligand development, polymer conjugation, and novel biomaterial fabrication .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C24H26N2O4

Peso molecular

406.5 g/mol

Nombre IUPAC

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-(2-methoxyethoxy)ethyl]-4-oxobutanamide

InChI

InChI=1S/C24H26N2O4/c1-29-16-17-30-15-14-25-23(27)12-13-24(28)26-18-21-8-3-2-6-19(21)10-11-20-7-4-5-9-22(20)26/h2-9H,12-18H2,1H3,(H,25,27)

Clave InChI

MSDBUVAFXGJQTF-UHFFFAOYSA-N

SMILES canónico

COCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31

Origen del producto

United States

Foundational & Exploratory

The Role of m-PEG2-DBCO in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the precise and efficient labeling of biomolecules is paramount. Among the chemical tools that have revolutionized this field, m-PEG2-DBCO (methoxy-polyethylene glycol-dibenzocyclooctyne) has emerged as a critical reagent. This technical guide provides an in-depth exploration of the applications, experimental protocols, and quantitative data associated with the use of this compound in research, with a particular focus on its role in copper-free click chemistry for drug development and cellular imaging.

This compound is a heterobifunctional linker composed of three key components: a methoxy-capped polyethylene (B3416737) glycol (m-PEG) spacer, and a dibenzocyclooctyne (DBCO) group. The DBCO moiety is the reactive handle for strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1] This reaction allows for the covalent ligation of DBCO to an azide-functionalized molecule without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[2][3] The short, hydrophilic PEG2 spacer enhances the solubility of the molecule in aqueous environments and provides flexibility, minimizing steric hindrance during conjugation.[1][4]

Core Applications in Research

The unique properties of this compound make it a versatile tool in a wide array of research applications, including:

  • Bioconjugation and PEGylation: The primary application of this compound is the covalent attachment of the PEG spacer to biomolecules such as proteins, peptides, and oligonucleotides.[1] This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.[5]

  • Antibody-Drug Conjugate (ADC) Development: this compound is instrumental in the construction of ADCs, a class of targeted cancer therapeutics.[6][7][8] In a typical workflow, an antibody is functionalized with an azide (B81097) group, and the cytotoxic payload is attached to the this compound linker. The two components are then conjugated via the copper-free click reaction.[7]

  • Live Cell Imaging and Labeling: The bioorthogonal nature of the DBCO-azide reaction allows for the specific labeling of azide-modified biomolecules on the surface of or within living cells without disrupting normal cellular processes.[9][10] This has enabled researchers to visualize and track the dynamics of proteins, glycans, and other cellular components in real-time.

  • Drug Delivery and Nanotechnology: this compound is used to functionalize the surface of nanoparticles, liposomes, and other drug delivery vehicles.[5][11][12] This allows for the attachment of targeting ligands or therapeutic payloads, enhancing the specificity and efficacy of the delivery system.

  • Hydrogel Formation and Modification: In materials science, this compound can be used to crosslink azide-modified polymers to form hydrogels.[13][] These hydrogels have applications in tissue engineering, controlled drug release, and 3D cell culture.

  • Proteomics and Metabolomics: this compound can be used to label and enrich specific classes of proteins or metabolites from complex biological samples, aiding in their identification and quantification.[15][16][17]

Quantitative Data: Reaction Kinetics

The efficiency of the strain-promoted alkyne-azide cycloaddition (SPAAC) is a key advantage of using DBCO-based reagents. The reaction kinetics are often compared to other click chemistry reactions.

Reaction TypeReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
SPAAC DBCO + Benzyl Azide ~0.1 - 0.31 A commonly used benchmark for copper-free click chemistry.[18]
SPAACDBCO + Phenyl Azide~0.033Reactivity can be influenced by the electronic properties of the azide.[19]
SPAACBCN + Benzyl Azide~0.07 - 0.18Bicyclononyne (BCN) is another common strained alkyne, generally with slightly slower kinetics than DBCO for this reaction.[19]
SPAACBCN + Phenyl Azide~0.2BCN can exhibit faster kinetics with certain azides compared to DBCO.[19]
iEDDATetrazine + trans-cyclooctene (B1233481) (TCO)>10³Inverse-electron-demand Diels-Alder (iEDDA) is a significantly faster bioorthogonal reaction.[18]

Table 1: Comparison of second-order rate constants for various bioorthogonal "click" chemistry reactions. Data is compiled from multiple sources and reaction conditions may vary.

Experimental Protocols

Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound

This protocol outlines a general method for conjugating this compound to a protein that has been previously functionalized with an azide group.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 5- to 20-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle shaking. The optimal reaction time should be determined empirically.

  • Purification: Remove the excess, unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the PEG linker or protein has a chromophore).

Protocol 2: Two-Step Cell Surface Labeling for Live Cell Imaging

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar followed by covalent attachment of a DBCO-functionalized fluorescent probe.

Step 1: Metabolic Labeling of Cells with Azides

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • Ac4ManNAz (peracetylated N-azidoacetylmannosamine)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cells in a suitable culture vessel (e.g., multi-well plate, petri dish) and allow them to adhere overnight.

  • Prepare Ac4ManNAz Stock: Prepare a stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[9]

Step 2: Labeling Azide-Modified Cells with a DBCO-Fluorophore

Materials:

  • Azide-labeled cells from Step 1

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

Procedure:

  • Washing: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.

  • Labeling: Dilute the DBCO-functionalized fluorophore in the live cell imaging buffer to the desired final concentration (typically 1-10 µM). Add the fluorophore solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the fluorophore solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye.

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope.

Mandatory Visualizations

experimental_workflow_adc cluster_antibody_mod Antibody Modification cluster_linker_payload Linker-Payload Preparation cluster_conjugation Click Chemistry Conjugation Antibody Antibody Azide_Functionalization Azide Functionalization (e.g., via NHS-Azide) Antibody->Azide_Functionalization Azide_Antibody Azide-Modified Antibody Azide_Functionalization->Azide_Antibody Click_Reaction Copper-Free Click Reaction (SPAAC) Azide_Antibody->Click_Reaction mPEG2DBCO This compound DBCO_Payload DBCO-PEG2-Payload mPEG2DBCO->DBCO_Payload Payload Cytotoxic Payload (with reactive group) Payload->DBCO_Payload DBCO_Payload->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

cell_labeling_workflow Start Start with Live Cells Metabolic_Labeling Metabolic Labeling with Azide-Containing Sugar (e.g., Ac4ManNAz) Start->Metabolic_Labeling Cell_Surface_Azide Cell Surface Glycans Display Azide Groups Metabolic_Labeling->Cell_Surface_Azide DBCO_Probe_Addition Addition of This compound -Fluorophore Probe Cell_Surface_Azide->DBCO_Probe_Addition Click_Reaction Copper-Free Click Reaction (SPAAC) on Cell Surface DBCO_Probe_Addition->Click_Reaction Labeled_Cells Covalently Labeled Live Cells Click_Reaction->Labeled_Cells Imaging Fluorescence Microscopy Imaging Labeled_Cells->Imaging

Caption: Experimental workflow for live cell surface labeling via click chemistry.

Conclusion

This compound has established itself as an indispensable tool in modern chemical biology and drug development. Its ability to facilitate highly efficient and bioorthogonal copper-free click reactions has empowered researchers to construct complex bioconjugates, develop targeted therapeutics, and visualize cellular processes with unprecedented precision. The combination of the reactive DBCO group and the solubilizing PEG spacer provides a versatile platform for a multitude of applications. As research continues to push the boundaries of targeted medicine and cellular analysis, the utility of well-designed chemical linkers like this compound will undoubtedly continue to expand.

References

The Strategic Advantage of m-PEG2-DBCO in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the pursuit of highly efficient, specific, and biocompatible ligation strategies is paramount. The advent of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the field by enabling the precise coupling of biomolecules in complex biological environments. Central to this advancement is the dibenzocyclooctyne (DBCO) moiety, a highly reactive strained alkyne. When coupled with a short methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG2) spacer, the resulting m-PEG2-DBCO reagent offers a unique combination of properties that address many of the challenges in creating stable and effective bioconjugates for therapeutic and diagnostic applications.

This technical guide explores the core advantages of utilizing this compound in bioconjugation, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their drug development endeavors.

Core Advantages of this compound

The utility of this compound stems from the synergistic contributions of its two key components: the bioorthogonal DBCO group and the hydrophilic m-PEG2 spacer.

1. Biocompatibility and Bioorthogonality: The defining feature of the DBCO-azide reaction is its bioorthogonality. It proceeds efficiently under physiological conditions (neutral pH and aqueous environments) without the need for a cytotoxic copper(I) catalyst, which is a significant drawback of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This makes this compound ideal for in vivo applications and the labeling of live cells.[1][3] The DBCO and azide (B81097) groups are abiotic and do not participate in or interfere with native biological processes, ensuring minimal off-target reactions.[2]

2. High Reaction Kinetics: The significant ring strain of the DBCO moiety drives a rapid cycloaddition reaction with azides, leading to the formation of a stable triazole linkage.[4][5] This high reactivity allows for efficient conjugation at low concentrations of reactants, which is crucial when working with precious biomolecules.[6]

3. Enhanced Solubility and Reduced Aggregation: The inclusion of the hydrophilic m-PEG2 spacer significantly improves the water solubility of the DBCO reagent and the resulting bioconjugate.[7][8] This property is particularly beneficial when working with hydrophobic drugs or proteins, helping to prevent aggregation and improve the overall handling and formulation of the conjugate.[9]

4. Minimized Steric Hindrance: The short, flexible PEG2 spacer provides a physical separation between the conjugated molecules. This minimizes steric hindrance, preserving the biological activity and binding affinity of proteins, antibodies, and other biomolecules.[10]

5. Improved Pharmacokinetics: For therapeutic applications, PEGylation is a well-established strategy to enhance the pharmacokinetic properties of biologics. Even a short PEG chain can help to increase the hydrodynamic radius of a molecule, potentially leading to reduced renal clearance and a longer circulation half-life.[11][12]

6. Stability: The resulting triazole linkage formed from the DBCO-azide reaction is highly stable under physiological conditions, ensuring the integrity of the bioconjugate throughout its intended application.[2][8] DBCO-modified antibodies have been shown to retain their reactivity towards azides for extended periods when stored appropriately.[8]

Quantitative Data Presentation

The selection of a bioconjugation linker is a critical decision in the design of novel therapeutics and diagnostics. The following tables provide a summary of quantitative data comparing the performance of DBCO with other common cyclooctynes and bioconjugation linkers.

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC Reactions

Cyclooctyne (B158145)Azide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Benzyl Azide~0.6 - 1.0[6]
DIBOBenzyl Azide~0.3 - 0.7[6]
BCNBenzyl Azide~0.06 - 0.1[6]
BARACBenzyl Azide> 1.0[13]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Table 2: Comparative Stability and Efficiency of Bioconjugation Linkers

Linker ChemistryLinkage FormedStability in SerumTypical Reaction Efficiency (Yield)Key FeaturesReference(s)
DBCO-Azide (SPAAC) TriazoleHigh (stable triazole)High (>90%)Copper-free, bioorthogonal, fast kinetics[2][8]
Maleimide-ThiolThioetherModerate (susceptible to retro-Michael addition)Variable (dependent on free thiols)Site-specific with free cysteines, fast reaction[14]
NHS Ester-AmineAmideHighHighReacts with primary amines (e.g., lysines)[9]
Hydrazone/OximeHydrazone/OximepH-dependent (cleavable at acidic pH)Moderate to HighCleavable linker option[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of an Antibody with this compound-NHS Ester

This protocol describes the non-specific labeling of primary amines (lysine residues and the N-terminus) on an antibody with an this compound-NHS ester.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Methodology:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, perform a buffer exchange into PBS (pH 7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL in PBS.

  • This compound-NHS Ester Stock Solution Preparation:

    • Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound-NHS ester in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound-NHS ester stock solution to the antibody solution. The final volume of DMSO should not exceed 10% of the total reaction volume to maintain antibody integrity.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the DBCO-labeled Antibody:

    • Remove excess, unreacted this compound-NHS ester and quenching reagent using a desalting column equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the purified DBCO-labeled antibody.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).

    • The degree of labeling (DOL), i.e., the number of DBCO molecules per antibody, can be determined by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).

Protocol 2: Conjugation of a DBCO-labeled Antibody to an Azide-functionalized Molecule

This protocol outlines the copper-free click chemistry reaction between the DBCO-labeled antibody (from Protocol 1) and an azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye, or biotin).

Materials:

  • Purified DBCO-labeled antibody

  • Azide-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Reaction tubes

Methodology:

  • Reaction Setup:

    • In a reaction tube, combine the DBCO-labeled antibody with the azide-functionalized molecule in the reaction buffer.

    • A 1.5- to 5-fold molar excess of the azide-containing molecule over the DBCO-labeled antibody is recommended to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may vary depending on the reactants and their concentrations.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at approximately 310 nm using a UV-Vis spectrophotometer.

  • Purification of the Antibody Conjugate:

    • Purify the final antibody conjugate to remove the excess azide-containing molecule using an appropriate chromatographic method, such as SEC.

  • Characterization of the Final Conjugate:

    • Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight, confirming successful conjugation.

    • Confirm the identity and purity of the final conjugate using mass spectrometry and SEC-HPLC.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound in bioconjugation.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_dbco_labeling DBCO Labeling cluster_click_reaction Copper-Free Click Reaction Ab Antibody Buffer_Ex Buffer Exchange (to PBS, pH 7.4) Ab->Buffer_Ex Reaction1 Conjugation (RT, 30-60 min) Buffer_Ex->Reaction1 mPEG2_DBCO_NHS This compound-NHS Ester (in DMSO) mPEG2_DBCO_NHS->Reaction1 Quench Quenching (Tris Buffer) Reaction1->Quench Purify1 Purification (Desalting Column) Quench->Purify1 DBCO_Ab DBCO-labeled Antibody Purify1->DBCO_Ab Reaction2 SPAAC Reaction (4-12h, RT) DBCO_Ab->Reaction2 Azide_Drug Azide-functionalized Drug Azide_Drug->Reaction2 Purify2 Purification (SEC) Reaction2->Purify2 ADC Antibody-Drug Conjugate (ADC) Purify2->ADC

Figure 1: Experimental workflow for ADC synthesis using this compound.

her2_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS Ras HER2->RAS Internalization Internalization & Drug Release HER2->Internalization HER3 HER3 Receptor HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC (via this compound) ADC->HER2 Binds to HER2 Apoptosis Apoptosis Internalization->Apoptosis

Figure 2: HER2 signaling pathway and the mechanism of a HER2-targeted ADC.

Conclusion

This compound has emerged as a powerful and versatile tool in the field of bioconjugation. Its unique combination of biocompatibility, rapid and specific reactivity, and advantageous physicochemical properties conferred by the PEG spacer makes it an ideal choice for a wide range of applications, from the development of next-generation antibody-drug conjugates to advanced in vivo imaging agents. By understanding the core advantages and employing optimized experimental protocols, researchers can leverage this compound to create highly stable, potent, and targeted bioconjugates, thereby accelerating the pace of innovation in medicine and biotechnology.

References

Applications of Bioorthogonal Chemistry with m-PEG2-DBCO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of m-PEG2-DBCO in bioorthogonal chemistry, a field that has revolutionized the study and manipulation of biological systems. The strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, utilizes the high reactivity of dibenzocyclooctyne (DBCO) derivatives like this compound to specifically and efficiently label and conjugate biomolecules in their native environments. The inclusion of a short polyethylene (B3416737) glycol (PEG) linker enhances solubility and biocompatibility, making this compound a versatile tool for a wide range of applications, from targeted drug delivery to advanced cellular imaging.

Core Applications of this compound

The unique properties of this compound have led to its widespread adoption in several key areas of biomedical research and drug development:

  • Antibody-Drug Conjugates (ADCs): this compound serves as a critical linker for attaching potent cytotoxic drugs to monoclonal antibodies. This approach enables the targeted delivery of therapeutics directly to cancer cells, minimizing off-target toxicity and enhancing the therapeutic index. The bioorthogonal nature of the SPAAC reaction allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and effective ADCs.

  • Protein Modification and Labeling: Researchers utilize this compound to site-specifically modify proteins with a variety of functional molecules, including fluorophores, biotin, and other affinity tags. This enables detailed studies of protein function, localization, and interaction within living cells without disrupting normal cellular processes.

  • Live Cell Imaging: The ability to perform SPAAC reactions in living systems makes this compound an invaluable tool for real-time imaging of cellular processes. By metabolically incorporating azide-functionalized building blocks into biomolecules, researchers can subsequently label them with DBCO-conjugated fluorophores for dynamic visualization of their trafficking and localization.

  • Drug Delivery and Nanotechnology: this compound is employed in the construction of targeted drug delivery systems, such as lipid nanoparticles and micelles. The DBCO group allows for the attachment of targeting ligands (e.g., antibodies, peptides) to the surface of these nanocarriers, facilitating their specific delivery to diseased tissues.

Quantitative Data

The efficiency and effectiveness of this compound in various applications can be quantified through several key parameters, including reaction kinetics and the biological activity of the resulting conjugates.

Table 1: Reaction Kinetics of DBCO-Azide Cycloaddition

The rate of the SPAAC reaction is a critical factor in its successful application, particularly in dynamic biological systems. The second-order rate constants for the reaction between DBCO derivatives and various azides are influenced by factors such as the specific DBCO and azide (B81097) structures, solvent, pH, and temperature.[1][2]

ReactantsConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
sulfo-DBCO-amine + 3-azido-L-alaninePBS, pH 7, 25°C0.32 - 0.85[1][2]
sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideHEPES, pH 7, 25°C0.55 - 1.22[1][2]
DBCO-Trastuzumab + Azide-0.18 - 0.37[1]
DBCO-PEG5-Trastuzumab + Azide-31% increase vs. DBCO-Trastuzumab[1]

Note: The presence of a PEG linker can enhance reaction rates by approximately 31 ± 16%.[1]

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with DBCO Linkers

The potency of ADCs is typically assessed by measuring their half-maximal inhibitory concentration (IC50) in cancer cell lines. The use of DBCO-based linkers can lead to ADCs with high potency and specificity.

ADCCell LineTarget AntigenIC50 (nM)Reference(s)
Trastuzumab-vc-MMAE (DBCO linker)SK-BR-3HER2~1.5[3]
Trastuzumab-vc-MMAE (maleimide linker)SK-BR-3HER2~2.0[3]
Anti-HER2 scFv-MMAE-PEG20K (DBCO linker)HCC1954HER2380.6[4]
Anti-HER2 scFv-MMAE-PEG40K (DBCO linker)HCC1954HER2360.3[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal chemistry techniques. Below are representative protocols for key applications of this compound.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines the steps for conjugating an azide-modified cytotoxic drug to an antibody that has been functionalized with this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-modified cytotoxic drug

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Modification with this compound:

    • Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF.

    • Add a 5- to 20-fold molar excess of the this compound-NHS ester stock solution to the antibody solution (typically 1-10 mg/mL). The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the DBCO-modified antibody using an SEC column to remove excess DBCO reagent.

  • Conjugation of Azide-Drug to DBCO-Antibody:

    • Dissolve the azide-modified drug in a compatible solvent (e.g., DMSO).

    • Add a 1.5- to 5-fold molar excess of the azide-drug to the purified DBCO-antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

    • Purify the final ADC using an SEC column to remove unconjugated drug.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

    • Evaluate the in vitro cytotoxicity of the ADC using a cell viability assay (e.g., MTT assay).[3][5]

Protocol 2: Live Cell Surface Labeling and Imaging

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azide groups.

Materials:

  • Cells of interest cultured in appropriate medium

  • Ac4ManNAz (peracetylated N-azidoacetylmannosamine)

  • This compound-Fluorophore conjugate

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in medium supplemented with 25-50 µM Ac4ManNAz for 48-72 hours to allow for the incorporation of azide groups into cell surface sialic acids.

  • Labeling with this compound-Fluorophore:

    • Wash the cells twice with warm PBS.

    • Prepare a solution of this compound-Fluorophore in live-cell imaging buffer at a final concentration of 5-20 µM.

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with live-cell imaging buffer to remove unbound probe.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Signaling Pathway: HER2-Targeted ADC Mechanism of Action

HER2_ADC_Pathway ADC HER2-Targeted ADC (this compound linker) HER2 HER2 Receptor ADC->HER2 Binding Proliferation Cell Proliferation & Survival ADC->Proliferation Inhibition Internalization Internalization (Endocytosis) HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK CellSurface Cancer Cell Surface Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease CytotoxicPayload Cytotoxic Payload PayloadRelease->CytotoxicPayload DNA_Damage DNA Damage & Microtubule Disruption CytotoxicPayload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action of a HER2-targeted ADC.[6][7][8]

Experimental Workflow: ADC Synthesis via Click Chemistry

ADC_Synthesis_Workflow Start Start: Antibody & Azide-Drug Step1 Step 1: Antibody Modification with this compound-NHS Start->Step1 Purify1 Purification 1: SEC (Remove excess DBCO) Step1->Purify1 Step2 Step 2: SPAAC Reaction (DBCO-Ab + Azide-Drug) Purify1->Step2 Purify2 Purification 2: SEC (Remove excess drug) Step2->Purify2 Characterize Characterization (DAR, Purity, Activity) Purify2->Characterize End End: Purified ADC Characterize->End

Caption: Workflow for ADC synthesis using this compound.[9][10]

Logical Relationship: Decision Tree for Bioorthogonal Labeling

Bioorthogonal_Decision_Tree Start Need for Biomolecule Labeling? LiveSystem In a Living System? Start->LiveSystem Yes Conventional Use Conventional Labeling (e.g., NHS ester, Maleimide) Start->Conventional No Bioorthogonal Use Bioorthogonal Chemistry LiveSystem->Bioorthogonal Yes LiveSystem->Conventional No CopperFree Copper Cytotoxicity a Concern? Bioorthogonal->CopperFree SPAAC Use SPAAC (e.g., this compound) CopperFree->SPAAC Yes CuAAC Use CuAAC CopperFree->CuAAC No Kinetics Fast Kinetics Required? SPAAC->Kinetics HighRate Select High Rate Reagents (e.g., DBCO derivatives) Kinetics->HighRate Yes SlowerRate Other Bioorthogonal Reactions May Suffice Kinetics->SlowerRate No

Caption: Decision-making for choosing a bioorthogonal labeling strategy.

References

The Pivotal Role of the PEG2 Spacer in DBCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzocyclooctyne (DBCO) linkers are instrumental in the field of bioconjugation, enabling copper-free click chemistry for the precise attachment of molecules to biological targets. The incorporation of a short polyethylene (B3416737) glycol (PEG) spacer, specifically a di-ethylene glycol (PEG2) unit, within the DBCO linker architecture is a critical design element that significantly influences the overall performance of the resulting bioconjugate. This technical guide provides a comprehensive overview of the multifaceted role of the PEG2 spacer, detailing its impact on solubility, stability, steric hindrance, and reaction kinetics. Through a combination of summarized quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document serves as a vital resource for researchers and professionals in drug development and related scientific fields.

Core Functions of the PEG2 Spacer in DBCO Linkers

The inclusion of a PEG2 spacer in DBCO linkers imparts several beneficial physicochemical properties that are crucial for the successful development of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Enhanced Hydrophilicity and Solubility

A primary function of the PEG2 spacer is to enhance the aqueous solubility of the DBCO linker and the molecule it is attached to. Many potent therapeutic payloads are inherently hydrophobic, which can lead to challenges with aggregation and handling in aqueous buffers.[1] The hydrophilic ethylene (B1197577) glycol units of the PEG2 spacer help to counteract this hydrophobicity, improving the overall solubility of the bioconjugate and reducing the propensity for aggregation.[2][3] This is particularly critical in ADC development to maintain the stability and efficacy of the therapeutic.[4]

Reduction of Steric Hindrance

The PEG2 spacer provides a flexible and defined spatial separation between the DBCO group and the conjugated biomolecule. This separation is crucial for minimizing steric hindrance, which can otherwise impede the efficiency of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[5][6] By extending the reactive DBCO group away from the bulk of the biomolecule, the PEG2 spacer ensures better accessibility for the azide-containing reaction partner, potentially leading to improved reaction kinetics.

Modulation of Pharmacokinetics

The PEGylation of bioconjugates, even with short PEG chains like PEG2, can favorably influence their pharmacokinetic profile. The hydrophilic nature of the PEG spacer can create a hydration shell around the molecule, which can help to reduce non-specific interactions with other proteins and cell membranes. While longer PEG chains are more commonly associated with extended circulation half-life, even short PEG spacers can contribute to improved in vivo performance by reducing clearance rates.[1][7]

Contribution to Overall Stability

The PEG2 spacer can enhance the stability of the bioconjugate by shielding the linker and payload from enzymatic degradation.[8] The flexible nature of the PEG chain can also help to prevent aggregation, which is a common issue with hydrophobic drug-linker complexes and can lead to reduced efficacy and potential immunogenicity.[9]

Quantitative Data Summary

While direct side-by-side quantitative comparisons of DBCO-PEG2 with a full range of other PEG spacer lengths are not extensively available in the literature, the following tables summarize the general trends and available data on the impact of PEG spacers on key properties of bioconjugates.

PropertyEffect of Short PEG Spacer (e.g., PEG2)Rationale
Aqueous Solubility IncreasedThe hydrophilic ethylene glycol units counteract the hydrophobicity of the DBCO group and attached payload.[3][10]
Aggregation ReducedIncreased hydrophilicity and steric shielding prevent intermolecular interactions between hydrophobic moieties.[2][9]
Reaction Kinetics (SPAAC) Potentially EnhancedReduction of steric hindrance allows for better accessibility of the reactive DBCO and azide (B81097) groups.
In Vivo Half-Life Moderately IncreasedThe hydrophilic nature of the PEG spacer can reduce clearance rates.[7]
Stability IncreasedThe PEG chain can provide a protective hydration shell, shielding the conjugate from enzymatic degradation.[8]

Table 1: General Effects of Short PEG Spacers on DBCO Linker Properties

LinkerSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Reference
DBCO~0.1 - 1.0[11][12]
DBCO-PEG4Data not consistently reported, but generally considered fast-
DBCO-PEG50.18–0.37 M−1 s−1 (for DBCO-PEG5-trastuzumab)[13]

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions. Note: The reaction rate can be influenced by the specific azide, solvent, and temperature.

Linker FeatureImpact on Drug-to-Antibody Ratio (DAR)Reference
Non-cleavable linker with PEG2 or PEG4Similar DARs achieved with maleimide (B117702) chemistry.[14]
Hydrophobic conjugation group (for SPAAC) with PEG2 or PEG4Reduced DAR for both, with a greater reduction for PEG4.[14]
Cleavable linker (Val-Cit-PABC) with PEG2 or PEG8PEG2 provided a higher DAR (3.9) compared to PEG8 (2.4).[14]

Table 3: Influence of PEG Spacer Length on Achievable Drug-to-Antibody Ratios in ADCs.

Experimental Protocols

General Protocol for Antibody Conjugation using DBCO-PEG2-NHS Ester

This protocol describes the two-step process of first modifying an antibody with a DBCO-PEG2-NHS ester and then conjugating an azide-containing molecule via SPAAC.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG2-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Azide-modified molecule (e.g., drug, fluorophore)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • DBCO-PEG2-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the DBCO-PEG2-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Antibody Modification:

    • Add a 5- to 20-fold molar excess of the DBCO-PEG2-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching of Unreacted NHS Ester:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of DBCO-modified Antibody:

    • Remove excess, unreacted DBCO-PEG2-NHS ester and quenching reagent using a size-exclusion chromatography column equilibrated with the desired buffer (e.g., PBS).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • To the purified DBCO-modified antibody, add the azide-modified molecule. A 1.5- to 5-fold molar excess of the azide molecule over the antibody is typically used.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance at ~310 nm) or LC-MS.[15]

  • Final Purification:

    • Purify the final antibody conjugate using size-exclusion chromatography to remove any unreacted azide-modified molecule.

  • Characterization:

    • Characterize the final conjugate by methods such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), and mass spectrometry.

Protocol for Assessing ADC Aggregation using Size-Exclusion Chromatography (SEC)

This protocol provides a method to evaluate the impact of the PEG2 spacer on the aggregation propensity of an ADC.

Materials:

  • ADC constructs with different linkers (e.g., with and without a PEG2 spacer)

  • Unconjugated antibody (as a control)

  • SEC-HPLC system with a suitable column (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)

Procedure:

  • Sample Preparation:

    • Prepare the ADC and unconjugated antibody samples at a concentration of 1 mg/mL in the mobile phase.

  • SEC-HPLC Analysis:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

    • Inject a defined volume (e.g., 20 µL) of each sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, high molecular weight species (aggregates), and any fragments.

    • Calculate the percentage of aggregates for each sample.

    • Compare the aggregation levels of the ADC with the PEG2 spacer to the ADC without the spacer and the unconjugated antibody to assess the impact of the PEG2 linker on reducing aggregation.[2][9]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to the application of DBCO-PEG2 linkers.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Payload Conjugation (SPAAC) cluster_step4 Step 4: Final Purification Ab Antibody Ab_DBCO DBCO-PEG2-Antibody Ab->Ab_DBCO Amine Reaction DBCO_PEG2_NHS DBCO-PEG2-NHS Ester DBCO_PEG2_NHS->Ab_DBCO SEC1 Size-Exclusion Chromatography Ab_DBCO->SEC1 Purified_Ab_DBCO Purified DBCO-PEG2-Antibody SEC1->Purified_Ab_DBCO ADC Antibody-Drug Conjugate (ADC) Purified_Ab_DBCO->ADC Click Chemistry Azide_Payload Azide-Payload Azide_Payload->ADC SEC2 Size-Exclusion Chromatography ADC->SEC2 Final_ADC Purified ADC SEC2->Final_ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a DBCO-PEG2-NHS ester linker.

Mechanism of Action of a HER2-Targeting ADC

HER2_ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC HER2-Targeting ADC (e.g., Trastuzumab-MMAE) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubules Payload->Microtubules 5. Disruption of Microtubule Dynamics Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Induction of Apoptosis

Caption: Mechanism of action for a HER2-targeting Antibody-Drug Conjugate (ADC).[16]

PROTAC-Mediated Degradation of a Target Protein

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (e.g., EGFR, KRAS) Target->Ternary_Complex 1. Binding E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex 2. Recruitment Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target 3. Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome 4. Recognition Proteasome->PROTAC Recycling Proteasome->E3_Ligase Recycling Degradation Degraded Peptides Proteasome->Degradation 5. Degradation

Caption: General mechanism of PROTAC-mediated degradation of a target protein.[17][18]

Conclusion

The PEG2 spacer, though a seemingly simple component, plays a disproportionately significant role in the design and function of DBCO linkers for bioconjugation. By enhancing solubility, reducing aggregation, minimizing steric hindrance, and contributing to overall stability, the PEG2 spacer is a critical element for the development of effective and safe targeted therapeutics and research tools. The provided data, protocols, and diagrams offer a foundational understanding for researchers and drug development professionals to leverage the benefits of DBCO-PEG2 linkers in their applications. Further quantitative studies directly comparing a series of short PEG spacers will be invaluable in fine-tuning the properties of next-generation bioconjugates.

References

A Deep Dive into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1][2][3][4] At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[1][]

The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[1][2][] This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH without the need for a toxic copper catalyst, making it an invaluable tool for studying and manipulating biological systems.[][6][7][8][9] The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids.[1][]

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is determined by its second-order rate constant (k), which is influenced by the specific cyclooctyne and azide used, as well as reaction conditions such as solvent, pH, and temperature.[10] Below are tables summarizing kinetic data for commonly used reactants.

CyclooctyneAzideSecond-Order Rate Constant (k) (M⁻¹s⁻¹)ConditionsReference
Bicyclo[6.1.0]nonyne (BCN)Benzyl AzideVaries (used as a benchmark)Not specified[11]
Dibenzocyclooctyne (DBCO)Benzyl AzideVaries (used as a benchmark)Not specified[11]
Sulfo DBCO-amine3-azido-L-alanine0.32 - 0.85PBS (pH 7), 25-37 °C[12]
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES (pH 7), 25-37 °C[12]
[9+1]CPPBenzyl Azide2.2 x 10⁻³Deuterated DMSO, 25 °C[13]
[11+1]CPPBenzyl Azide4.5 x 10⁻⁴Deuterated DMSO, 25 °C[13]
m[9+1]CPPBenzyl Azide9.6 x 10⁻³Deuterated DMSO, 25 °C[13]
Rho S144azFAlexa488-DIBO62 ± 12Not specified[14]
DIBAC-650Azide-labeled chondrocytes1.2 x 10⁻³In vivo[10]
3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-oneNot specified3.5Not specified[2]

Table 1: Second-Order Rate Constants for Various SPAAC Reactions.

BufferpHTemperature (°C)AzideSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
PBS725-373-azido-L-alanine0.32 - 0.85[12][15]
HEPES725-371-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22[12][15]
DMEMNot specified25-373-azido-L-alanine / 1-azido-1-deoxy-β-D-glucopyranoside0.59 - 0.97[12][15]
RPMINot specified25-373-azido-L-alanine / 1-azido-1-deoxy-β-D-glucopyranoside0.27 - 0.77[12][15]
Borate10371-azido-1-deoxy-β-D-glucopyranoside1.18 ± 0.01[15]

Table 2: Influence of Buffer, pH, and Temperature on SPAAC Reaction Rates with Sulfo DBCO-amine. [12][15]

Core Reaction Mechanism and Experimental Workflows

The following diagrams illustrate the fundamental mechanism of SPAAC and a generalized workflow for its application in bioconjugation.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Cyclooctyne (Strained Alkyne) TransitionState [3+2] Cycloaddition (Concerted Mechanism) Cyclooctyne->TransitionState + Azide Azide (R-N3) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Ring Strain Release

Caption: Core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

SPAAC_Workflow Start Start: Define Labeling Strategy PrepBio 1. Prepare Biomolecule (e.g., protein, cell) - Introduce azide or cyclooctyne handle Start->PrepBio PrepProbe 2. Prepare Probe (e.g., fluorophore, drug) - Functionalize with complementary handle Start->PrepProbe Reaction 3. SPAAC Reaction - Mix biomolecule and probe - Incubate at physiological temperature PrepBio->Reaction PrepProbe->Reaction Purification 4. Purification - Remove excess probe (e.g., SEC, dialysis) Reaction->Purification Analysis 5. Analysis - Confirm conjugation (e.g., MS, SDS-PAGE, imaging) Purification->Analysis End End: Labeled Biomolecule Analysis->End

Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.

Detailed Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general method for conjugating a cyclooctyne-functionalized protein with an azide-functionalized small molecule.

Materials:

  • Cyclooctyne-functionalized protein in a suitable buffer (e.g., PBS)

  • Azide-functionalized small molecule

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Desalting column or size-exclusion chromatography (SEC) system

  • Reaction vials

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the azide-functionalized small molecule in DMSO at a concentration of 1-10 mM.[6]

    • Ensure the cyclooctyne-functionalized protein solution is at a known concentration (e.g., 1-5 mg/mL) in PBS.[6]

  • Initiation of the Reaction:

    • In a reaction vial, add the protein solution.

    • While gently stirring, add the required volume of the azide-small molecule stock solution. A 5- to 20-fold molar excess of the azide molecule over the protein is typically recommended to ensure efficient conjugation.[6]

    • The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein stability.[6]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Incubation times can range from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne derivative and the reactant concentrations.[6]

  • Purification of the Conjugate:

    • Once the reaction is deemed complete, remove the unreacted small molecule and any byproducts.

    • For proteins, this is typically achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis against PBS.[6]

Protocol 2: Monitoring Reaction Progress

Real-time or endpoint analysis is crucial for optimizing reaction conditions and ensuring complete conjugation.

Methods:

  • Thin-Layer Chromatography (TLC):

    • Use: Primarily for monitoring reactions with small molecules.[6]

    • Procedure: Spot the reaction mixture on a TLC plate at different time points and elute with an appropriate solvent system. The formation of a new spot corresponding to the triazole product indicates reaction progress.

  • Mass Spectrometry (MS):

    • Use: To confirm the formation of the desired product and determine the extent of labeling on a biomolecule.[6]

    • Procedure: Analyze the purified conjugate using techniques like ESI-MS or MALDI-TOF to observe the mass shift corresponding to the addition of the probe.

  • UV-Vis Spectroscopy:

    • Use: For cyclooctynes that have a distinct UV absorbance that changes upon reaction, such as DBCO (absorbs at ~310 nm).[16]

    • Procedure: Monitor the decrease in absorbance of the cyclooctyne over time to determine the reaction rate.[15][16]

  • ¹H NMR Spectroscopy:

    • Use: For detailed kinetic studies, particularly with small molecules.

    • Procedure: Combine the cyclooctyne and azide in a deuterated solvent (e.g., DMSO-d6) and monitor the disappearance of reactant peaks and the appearance of product peaks over time. An internal standard of known concentration can be used for quantification.[13]

Applications in Drug Development and Research

The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to antibodies.[1] This precise control over drug placement and stoichiometry results in more homogeneous and potentially more effective ADCs with improved therapeutic windows.[1]

  • Live-Cell Imaging: By tagging biomolecules with a cyclooctyne or an azide, researchers can visualize their localization and dynamics in real-time within living cells.[1][8] This is often achieved through the conjugation of fluorophores.

  • Targeted Drug Delivery: SPAAC can be used to attach targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or other delivery vehicles, enhancing their accumulation at the desired site of action and reducing off-target effects.[1][7]

  • Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.[1]

  • Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.[1][2]

  • Radiopharmaceuticals: The copper-free nature of SPAAC makes it suitable for the preparation of radiolabeled molecules for imaging and therapeutic applications, avoiding complications with radiometals.[][9]

The following diagram illustrates the application of SPAAC in targeted drug delivery through metabolic labeling.

Targeted_Drug_Delivery cluster_cell Tumor Cell cluster_delivery Drug Delivery Vehicle Metabolism 1. Metabolic Labeling - Introduce azide-modified sugar (e.g., Ac4ManNAz) CellSurface 2. Azide Expression - Azide groups displayed on cell surface glycans Metabolism->CellSurface Targeting 4. In Vivo SPAAC - Drug carrier binds to azide on tumor cell - Forms stable triazole linkage CellSurface->Targeting DrugVehicle 3. Drug Carrier - Nanoparticle or liposome - Functionalized with cyclooctyne (e.g., DBCO) - Loaded with therapeutic drug DrugVehicle->Targeting DrugRelease 5. Targeted Drug Release - Drug is released at the tumor site Targeting->DrugRelease Outcome Therapeutic Effect DrugRelease->Outcome

Caption: Workflow for targeted drug delivery using metabolic glycoengineering and SPAAC.[7]

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool in the arsenal (B13267) of chemical biologists and drug developers. Its ease of use, mild reaction conditions, and exceptional selectivity have enabled unprecedented control over the modification of biological systems.[1] As new generations of cyclooctynes with even faster kinetics and improved stability are developed, the applications of SPAAC are poised to expand even further, driving innovation in medicine and materials science.

References

safety and handling of m-PEG2-DBCO in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of m-PEG2-DBCO in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (methoxy-polyethylene glycol-dibenzocyclooctyne), a critical reagent in bioconjugation and drug development. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of the compound for experimental success. The information presented here is a synthesis of data from various suppliers of related DBCO-PEG compounds and should be used in conjunction with the specific Safety Data Sheet (SDS) provided by the manufacturer of your particular this compound product.

Hazard Identification and Classification

While many DBCO-PEG compounds are not classified as hazardous under GHS/CLP regulations, some derivatives may present specific hazards.[1] The toxicological properties of many of these compounds have not been thoroughly investigated.[1] Therefore, it is prudent to handle all this compound reagents with a high degree of caution.

A Safety Data Sheet for a related compound, N-DBCO-N-bis(PEG2-C2-acid), indicates the following potential hazards:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Always consult the specific SDS for the exact compound you are using.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial for minimizing exposure risk.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

Personal Protective Equipment
PPE Specification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.[1][2]
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate filter.[1]
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or aerosols.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

Storage and Stability

Proper storage is critical to maintain the stability and reactivity of this compound.

Form Storage Condition Duration
Solid (Powder) -20°C, dry, and protected from light.[3][4][5][6]Refer to manufacturer's specifications.
Stock Solution -20°CUp to 1 month.[7]
-80°CUp to 6 months.[7]

Key Storage Recommendations:

  • Store in a tightly sealed container.

  • Avoid repeated freeze-thaw cycles of solutions.[7] Aliquoting stock solutions is recommended.

  • Some related compounds are shipped at ambient temperature, but long-term storage should be at -20°C.[4][5][6]

Experimental Protocols: General Handling Procedure

This section outlines a general protocol for the preparation and use of this compound in a typical bioconjugation experiment.

Reagent Preparation
  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.

  • Dissolution: Dissolve the required amount of this compound in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][4] The hydrophilic PEG spacer generally enhances water solubility.[6][7]

  • Solution Handling:

    • For reactions with maleimide-containing DBCO-PEG2 derivatives, handle under inert or buffered conditions (pH 6.5–7.5) to prevent hydrolysis of the maleimide (B117702) group.[3]

    • For compounds noted to be unstable in solution, it is recommended to prepare solutions freshly before use.[8]

Reaction Workflow: Copper-Free Click Chemistry

The DBCO group of this compound reacts specifically with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagent This compound (Solid) dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) reagent->dissolve mix Mix this compound Solution and Azide-Biomolecule dissolve->mix azide_prep Prepare Azide-Containing Biomolecule azide_prep->mix incubate Incubate at Physiological pH and Temperature mix->incubate conjugate Formation of Bioconjugate incubate->conjugate purify Purify Conjugate (e.g., SEC, Dialysis) conjugate->purify

Caption: Workflow for a typical SPAAC bioconjugation reaction.

Spill and Disposal Procedures

Spill Response
  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand).[1]

  • Collect the absorbed material into a designated chemical waste container.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or with household waste.

Safe Handling Workflow Diagram

This diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal receive Receive Compound store Store at -20°C Protect from Light & Moisture receive->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Prepare Solution (Anhydrous Solvent) fume_hood->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware and Work Surfaces experiment->decontaminate waste Dispose of Waste in Designated Container decontaminate->waste remove_ppe Remove and Dispose of Contaminated PPE waste->remove_ppe

Caption: General laboratory workflow for safe this compound handling.

References

Methodological & Application

Application Notes and Protocols for m-PEG2-DBCO Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific labeling of antibodies using m-PEG2-DBCO (methoxy-polyethylene glycol-dibenzocyclooctyne) via copper-free click chemistry. This methodology is particularly relevant for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, offering a stable and efficient conjugation method.[1][2][3][]

Introduction

Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation.[5] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[5][6] This bio-orthogonal reaction is highly specific and can be performed under mild, physiological conditions, preserving the integrity and function of the antibody.[6]

The use of an this compound linker offers two key advantages. The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the hydrophobic DBCO moiety in aqueous buffers and provides flexibility, which can reduce steric hindrance.[6][7] This protocol details the initial activation of an antibody with a DBCO-NHS ester, followed by the conjugation to an azide-containing molecule.

Chemical Reaction Pathway

The fundamental reaction involves the modification of primary amines (e.g., lysine (B10760008) residues) on the antibody with an NHS-ester functionalized DBCO reagent. The resulting DBCO-labeled antibody is then ready to react with a molecule containing an azide group through the SPAAC mechanism.

G cluster_antibody_activation Antibody Activation cluster_click_chemistry Copper-Free Click Chemistry (SPAAC) Antibody Antibody (with primary amines) Activated_Antibody DBCO-labeled Antibody Antibody->Activated_Antibody Reaction with primary amines DBCO_NHS This compound-NHS Ester DBCO_NHS->Activated_Antibody Final_Conjugate Antibody Conjugate Activated_Antibody->Final_Conjugate Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide_Molecule Azide-modified Molecule (e.g., drug, fluorophore) Azide_Molecule->Final_Conjugate

Diagram 1: Chemical reaction pathway for antibody labeling.

Experimental Workflow

The overall experimental workflow for labeling an antibody with this compound and subsequent conjugation is a multi-step process that requires careful execution to ensure optimal labeling and purification.

G start Start: Prepare Antibody buffer_exchange 1. Buffer Exchange (e.g., into bicarbonate buffer) start->buffer_exchange antibody_activation 2. Antibody Activation (Incubate with this compound-NHS) buffer_exchange->antibody_activation quench 3. Quench Reaction (Add Tris buffer) antibody_activation->quench purify_dbco_ab 4. Purify DBCO-labeled Antibody (e.g., spin desalting column) quench->purify_dbco_ab click_reaction 5. Click Chemistry Reaction (Incubate with azide-modified molecule) purify_dbco_ab->click_reaction purify_final 6. Purify Final Conjugate (e.g., chromatography) click_reaction->purify_final characterize 7. Characterize Conjugate (e.g., SDS-PAGE, Spectroscopy) purify_final->characterize end End: Labeled Antibody characterize->end

Diagram 2: Experimental workflow for antibody labeling.

Materials and Reagents

  • Antibody of interest

  • This compound-NHS Ester

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

  • Tris buffer (100 mM, pH 7.5)

  • Phosphate-buffered saline (PBS)

  • Spin desalting columns (e.g., 30K MWCO)

  • Azide-modified molecule for conjugation

  • Standard laboratory equipment (pipettes, tubes, centrifuge, spectrophotometer)

Experimental Protocols

Antibody Preparation and Buffer Exchange

Proper preparation of the antibody is crucial for efficient labeling. It is important to remove any buffers containing primary amines (e.g., Tris) that would compete with the antibody for reaction with the NHS ester.

  • If the antibody is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer such as 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Use a spin desalting column with an appropriate molecular weight cutoff (MWCO) for the buffer exchange. Follow the manufacturer's instructions.

  • After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm.

  • Adjust the antibody concentration to 1 mg/mL in the reaction buffer.[5][8][9]

Activation of Antibody with this compound-NHS Ester

This step involves the covalent attachment of the DBCO moiety to the antibody.

  • Prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO.[5][8][9]

  • Add a 6- to 30-fold molar excess of the DBCO-NHS ester stock solution to the prepared antibody solution.[5][8] The final DMSO concentration in the reaction mixture should be around 10-20%.[5][8][9]

  • Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.[5][8]

Quenching the Reaction

To stop the labeling reaction, any unreacted DBCO-NHS ester is quenched.

  • Add 10 µL of 100 mM Tris buffer to the reaction mixture to quench the unreacted DBCO-NHS ester.[5][8]

  • Incubate for an additional 15 minutes at room temperature.[8]

Purification of the DBCO-labeled Antibody

It is essential to remove the unreacted DBCO reagent and quench products.

  • Purify the DBCO-labeled antibody using a spin desalting column according to the manufacturer's protocol.[8]

  • The purified DBCO-functionalized antibody can be stored at -20°C for up to a month, though the reactivity of the DBCO group may decrease over time.[5][8]

Copper-Free Click Chemistry Reaction

The purified DBCO-labeled antibody is now ready for conjugation with an azide-modified molecule.

  • Mix the DBCO-functionalized antibody with a 2- to 4-fold molar excess of the azide-modified molecule (e.g., drug, fluorophore, or oligonucleotide).[8]

  • Incubate the mixture overnight at 4°C.[5][8] For some applications, incubation can be at room temperature for 12-24 hours.[10]

Purification and Characterization of the Final Conjugate

The final antibody conjugate must be purified to remove any unreacted azide-modified molecules.

  • Purify the final conjugate using an appropriate method such as liquid chromatography (e.g., reverse phase HPLC, ion exchange HPLC) or size-exclusion chromatography.[5][8]

  • Validate the final conjugate using SDS-PAGE, which should show a shift in molecular weight corresponding to the successful conjugation.[5][8]

  • The degree of labeling (DOL) can be determined spectrophotometrically if the conjugated molecule has a distinct absorbance.[9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound antibody labeling protocol.

ParameterRecommended Value/RangeNotes
Antibody Concentration 1 mg/mLA common starting concentration for the labeling reaction.[5][8][9]
Molar Excess of DBCO-NHS Ester 6 to 30-foldA 6-fold excess can yield a degree of labeling (DOL) around 1.5.[9] Higher excesses may be used to achieve higher DOL.
DMSO Concentration in Reaction 10-20%The final concentration of DMSO in the antibody activation step.[5][8][9]
Activation Reaction Time 60 minutesIncubation time for the antibody with the DBCO-NHS ester at room temperature.[5][8]
Quenching Time 15 minutesIncubation time after adding Tris buffer to stop the reaction.[8]
Molar Excess of Azide-Molecule 2 to 4-foldFor the subsequent click chemistry reaction.[8]
Click Reaction Incubation Overnight at 4°C or 12-24 hours at room temperatureIncubation conditions for the SPAAC reaction.[5][8][10]

Applications and Considerations

  • Antibody-Drug Conjugates (ADCs): This protocol is highly applicable for the development of ADCs, where a cytotoxic drug is attached to a targeting antibody.[1][]

  • Fluorescent Labeling: Antibodies can be labeled with fluorescent dyes for use in various assays such as flow cytometry and high-content imaging.[11]

  • Biomolecule Conjugation: This method can be used to conjugate antibodies to other biomolecules like oligonucleotides or peptides.[6]

  • Stability: The resulting triazole linkage from the click reaction is very stable, ensuring the integrity of the conjugate during storage and use.[8]

  • Bioorthogonality: The DBCO and azide groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, which minimizes background signal.[8]

References

Application Notes and Protocols for Protein Conjugation with m-PEG2-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of proteins with methoxy-polyethylene glycol-Dibenzocyclooctyne (m-PEG2-DBCO). The protocols outlined below describe a two-step process involving the initial labeling of a protein with a DBCO moiety, followed by a copper-free click chemistry reaction with an azide-containing molecule. This method is widely used for the site-specific modification of proteins for various applications, including antibody-drug conjugates (ADCs), PROTACs, and biomolecule imaging.[1]

Principle of the Reaction

Protein conjugation with this compound is a bioorthogonal labeling strategy that proceeds in two main stages:

  • Protein-DBCO Labeling: An amine-reactive DBCO-PEG-NHS ester is used to label the protein. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on the protein, to form a stable amide bond. This step introduces the DBCO group onto the protein.[2][3]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-labeled protein is then reacted with a molecule containing an azide (B81097) group. The DBCO group, a strained alkyne, reacts specifically and efficiently with the azide in a copper-free "click" reaction to form a stable triazole linkage.[4][5] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[6][7]

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound (or other DBCO-PEG-NHS ester)

  • Azide-containing molecule (e.g., fluorescent dye, drug molecule)

  • Reaction Buffers:

    • Amine-free buffer for protein labeling (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; HEPES; Borate buffer).[2][8] Note: Do not use buffers containing primary amines like Tris or glycine.[2]

    • Reaction buffer for SPAAC (e.g., PBS, pH 7.4).[1][6] Note: Avoid buffers containing sodium azide.[3]

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the DBCO reagent.[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[2]

  • Purification: Desalting columns (e.g., spin desalting columns) or dialysis equipment.[1][8]

Step 1: Protein Labeling with DBCO-PEG-NHS Ester

This protocol describes the general procedure for labeling a protein with a DBCO-PEG-NHS ester.

Workflow Diagram:

Protein_DBCO_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup cluster_output Output Prep_Protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Mix Add DBCO reagent to protein (10-50x molar excess) Prep_Protein->Mix Prep_DBCO Prepare DBCO-PEG-NHS Ester (10 mM in DMSO/DMF) Prep_DBCO->Mix Incubate Incubate (30 min - 2h at RT, or 2-12h at 4°C) Mix->Incubate Quench Quench Reaction (50-100 mM Tris) Incubate->Quench Purify Purify DBCO-labeled Protein (Desalting column or dialysis) Quench->Purify DBCO_Protein DBCO-labeled Protein Purify->DBCO_Protein

Caption: Workflow for labeling a protein with DBCO-PEG-NHS ester.

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[1]

    • If the buffer contains any primary amines or stabilizing proteins like BSA, they must be removed by dialysis or buffer exchange.

  • DBCO-PEG-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF.[2][3] The NHS ester is susceptible to hydrolysis, so fresh preparation is crucial.[2]

  • Conjugation Reaction:

    • Add the DBCO-PEG-NHS ester solution to the protein solution. The molar excess of the DBCO reagent will depend on the protein concentration and the desired degree of labeling.[1][2]

      • For protein concentrations > 5 mg/mL, a 10-fold molar excess is a common starting point.[2]

      • For protein concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required.[2]

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or on ice or at 4°C for 2 to 12 hours with gentle mixing.[1][2][8]

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[2]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[1][2]

  • Purification:

    • Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or by dialysis against an appropriate buffer.[1][8]

Step 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction between the DBCO-labeled protein and an azide-containing molecule.

Workflow Diagram:

SPAAC_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup (Optional) cluster_output Output DBCO_Protein DBCO-labeled Protein Mix Mix DBCO-protein and Azide-molecule (1.5-10x molar excess of azide) DBCO_Protein->Mix Azide_Molecule Azide-containing Molecule Azide_Molecule->Mix Incubate Incubate (4-12h at RT, or overnight at 4°C) Mix->Incubate Purify Purify Final Conjugate (e.g., SEC, dialysis) Incubate->Purify Final_Conjugate Final Protein Conjugate Incubate->Final_Conjugate If purification is not needed Purify->Final_Conjugate

Caption: Workflow for the SPAAC reaction.

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the reaction buffer (e.g., PBS, pH 7.4).[1]

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide-containing molecule is typically used.[6] For antibody-small molecule conjugations, a 7.5-fold molar excess is a good starting point.[6]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[2][6] Reaction times may need to be optimized depending on the specific reactants.[1]

  • Purification (if necessary):

    • If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the protein conjugation protocol.

Table 1: Protein Labeling with DBCO-PEG-NHS Ester

ParameterRecommended RangeSource
Protein Concentration1 - 10 mg/mL[1]
Molar Excess of DBCO-NHS Ester (Protein > 5 mg/mL)10-fold[2]
Molar Excess of DBCO-NHS Ester (Protein < 5 mg/mL)20 to 50-fold[2]
Incubation Time (Room Temp)30 minutes - 2 hours[1][2]
Incubation Time (4°C)2 - 12 hours[2][8]
Quenching Reagent Concentration50 - 100 mM Tris[1][2]

Table 2: Copper-Free Click Chemistry (SPAAC)

ParameterRecommended RangeSource
Molar Excess of Azide Molecule1.5 to 10-fold[6]
Incubation Time (Room Temp)4 - 12 hours[2][6]
Incubation Time (4°C)Overnight (at least 12 hours)[3][7]

Troubleshooting

IssuePossible CauseSuggested SolutionSource
Protein Aggregation High molar excess of DBCO reagent; inherent hydrophobicity of the DBCO moiety.Use a PEGylated DBCO reagent to increase hydrophilicity; optimize the molar excess of the DBCO reagent; perform a pre-reaction buffer screen to find optimal conditions.[8]
Low Labeling Efficiency Hydrolysis of DBCO-NHS ester; suboptimal reaction conditions.Prepare DBCO-NHS ester stock solution immediately before use; increase the molar excess of the labeling reagent; optimize incubation time and temperature.[2][6]
Low Final Conjugate Yield Inefficient SPAAC reaction.Optimize the molar excess of the azide-containing molecule; increase the concentration of reactants; increase incubation time or temperature (up to 37°C).[6][9]

Conclusion

The two-step approach of protein labeling with this compound followed by a copper-free click chemistry reaction provides a robust and versatile method for creating specifically modified protein conjugates. The high efficiency and bioorthogonality of the SPAAC reaction make this a valuable tool for a wide range of applications in research and drug development.[4][10] For optimal results, empirical determination of reaction conditions such as molar excess and incubation times for each specific protein and azide-containing molecule is recommended.[11]

References

Application Notes and Protocols for m-PEG2-DBCO NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG2-DBCO NHS ester is a bifunctional linker widely utilized in bioconjugation and drug development.[1][2] It features a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines.[1][3] The NHS ester reacts efficiently with primary amines, such as the N-terminus of proteins or the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond.[4][5] This reaction is a cornerstone of bioconjugation, enabling the attachment of the DBCO moiety to proteins, peptides, antibodies, and other biomolecules.[6][7] The incorporated DBCO group can then participate in highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.[2]

The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate while reducing steric hindrance.[1] These characteristics make this compound NHS ester a valuable tool for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, protein labeling for imaging, and modifying surfaces with biomolecules.[3][6]

Reaction Pathway and Experimental Workflow

The reaction of this compound NHS ester with a primary amine proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4][5]

Reaction_Pathway cluster_reactants Reactants cluster_products Products mPEG_DBCO_NHS This compound NHS Ester Amide_Conjugate This compound-Amide-R (Stable Conjugate) mPEG_DBCO_NHS->Amide_Conjugate Nucleophilic Attack NHS N-Hydroxysuccinimide (Byproduct) mPEG_DBCO_NHS->NHS Release Primary_Amine Primary Amine (R-NH2) (e.g., Protein, Peptide) Primary_Amine->Amide_Conjugate

Caption: Reaction of this compound NHS ester with a primary amine.

A typical experimental workflow for labeling a primary amine-containing biomolecule with this compound NHS ester involves several key steps, from preparation to characterization of the final conjugate.

Experimental_Workflow Start Start: Prepare Biomolecule (e.g., Protein in Amine-Free Buffer) Reagent_Prep Prepare this compound NHS Ester (Dissolve in anhydrous DMSO or DMF) Start->Reagent_Prep Reaction Incubate Biomolecule and This compound NHS Ester Reagent_Prep->Reaction Quenching Quench Reaction (e.g., with Tris buffer) Reaction->Quenching Purification Purify Conjugate (e.g., Desalting Column, HPLC) Quenching->Purification Characterization Characterize Conjugate (e.g., UV-Vis, MS, SDS-PAGE) Purification->Characterization End End: DBCO-labeled Biomolecule Characterization->End

Caption: General workflow for biomolecule labeling.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters for the reaction of this compound NHS ester with primary amines.

Table 1: Recommended Molar Excess of this compound NHS Ester for Protein Labeling [1][4]

Protein ConcentrationRecommended Molar Excess (NHS Ester : Protein)
> 5 mg/mL5 - 10 fold
1 - 5 mg/mL10 - 20 fold
< 1 mg/mL20 - 50 fold

Table 2: pH Effect on NHS Ester Reaction and Hydrolysis [4][7][8]

pH RangeReaction with Primary AmineNHS Ester HydrolysisRecommendation
< 7.0Slow (amine is protonated)SlowSuboptimal for labeling
7.2 - 8.5EfficientModerateOptimal for labeling
> 8.5EfficientRapidReduced labeling efficiency due to hydrolysis

Table 3: Hydrolysis Half-life of NHS Esters [5][8]

pHTemperature (°C)Half-life
7.004 - 5 hours
8.6410 minutes

Table 4: Characterization Parameters for DBCO-labeled Proteins [9][10]

ParameterMethodValue/Observation
Molar Extinction Coefficient of DBCO (ε_DBCO)UV-Vis Spectroscopy~12,000 M⁻¹cm⁻¹ at ~309 nm
Degree of Labeling (DOL)UV-Vis SpectroscopyCalculated using Absorbance at 280 nm and 309 nm
Mass IncreaseMass SpectrometryCorresponds to the mass of the this compound moiety
Purity and Conjugation ConfirmationRP-HPLCShift in retention time compared to unlabeled protein
Apparent Molecular WeightSDS-PAGEIncrease in apparent molecular weight

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound NHS Ester

This protocol provides a general procedure for labeling a protein with this compound NHS ester. Optimization may be required for specific proteins and applications.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[11]

  • Desalting columns or dialysis cassettes for purification[11]

Procedure:

  • Preparation of Protein Solution:

    • Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with the Reaction Buffer using a desalting column or dialysis.[4]

    • Adjust the protein concentration to 1-10 mg/mL.

  • Preparation of this compound NHS Ester Solution:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, dissolve the required amount of this compound NHS ester in anhydrous DMSO or DMF to prepare a 10-50 mM stock solution.[11] Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution fresh.[4]

  • Conjugation Reaction:

    • Add the calculated volume of the this compound NHS ester stock solution to the protein solution. Refer to Table 1 for the recommended molar excess.

    • Gently mix the reaction solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[12] Longer incubation times (up to 4 hours) can be used to improve efficiency.[13]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[11]

    • Incubate for 15-30 minutes at room temperature.[11]

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[11]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) and protein concentration (see Protocol 2).

    • Confirm conjugation using SDS-PAGE, mass spectrometry, or HPLC.

    • Store the purified DBCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Determination of the Degree of Labeling (DOL) by UV-Vis Spectroscopy

This protocol describes how to calculate the average number of DBCO molecules conjugated to each protein molecule.

Materials:

  • Purified DBCO-labeled protein solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a NanoDrop spectrophotometer

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A_280) and 309 nm (A_309).[10]

  • Calculate the concentration of the protein using the following formula:[10]

    Protein Concentration (M) = [A_280 - (A_309 × Correction Factor)] / ε_protein

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, ε is ~210,000 M⁻¹cm⁻¹).

    • Correction Factor (CF): The ratio of the absorbance of the DBCO linker at 280 nm to its absorbance at 309 nm (A_280 / A_309). This value may need to be determined empirically or obtained from the supplier. A typical correction factor for DBCO is around 0.90.[10]

  • Calculate the Degree of Labeling (DOL) using the following formula:[9][10]

    DOL = A_309 / (Protein Concentration (M) × ε_DBCO)

    • ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm, which is approximately 12,000 M⁻¹cm⁻¹.[10]

Stability of the Amide Bond

The amide bond formed between the NHS ester and a primary amine is highly stable under a wide range of conditions.[6][14] It is considered practically irreversible under typical physiological and ambient conditions, including in acidic or basic aqueous solutions, and is thermally robust.[14] This stability ensures that the DBCO moiety remains securely attached to the biomolecule throughout subsequent experimental steps, such as click chemistry reactions and in vivo applications.

Troubleshooting

Table 5: Common Issues and Solutions in this compound NHS Ester Labeling

IssuePotential CauseRecommended Solution
Low Labeling Efficiency Hydrolysis of this compound NHS esterPrepare the NHS ester stock solution immediately before use in an anhydrous solvent.[4]
Buffer contains primary aminesExchange the protein into an amine-free buffer like PBS or bicarbonate buffer.[4]
Molar excess is too lowIncrease the molar excess of the NHS ester, especially for dilute protein solutions.[4]
Incorrect pHEnsure the reaction buffer pH is between 7.2 and 8.5.[4]
Protein Precipitation High degree of labelingReduce the molar excess of the NHS ester.
Solvent incompatibilityEnsure the final concentration of the organic solvent (DMSO or DMF) is low (typically <10%).
Inconsistent Results Moisture contamination of NHS esterStore the this compound NHS ester desiccated at -20°C and allow the vial to warm to room temperature before opening.[11]
Inaccurate protein concentrationAccurately determine the initial protein concentration before calculating molar excess.

References

Application Notes: Site-Specific Peptide Modification via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with m-PEG2-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of peptides is a cornerstone of modern drug development, diagnostics, and biomedical research. Bioconjugation with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This is achieved by increasing their hydrodynamic size, which can reduce renal clearance and protect against enzymatic degradation, thereby extending their circulation half-life.

This application note details the use of methoxy-PEG2-dibenzocyclooctyne (m-PEG2-DBCO) for the site-specific labeling of azide-modified peptides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). SPAAC is a highly efficient and bioorthogonal "click chemistry" reaction that proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1] This makes it an ideal method for conjugating molecules in biological systems, including live cells.[1] The DBCO group exhibits high reactivity and specificity towards azides, forming a stable triazole linkage.[1]

The incorporation of a short PEG linker, such as in this compound, can enhance the solubility and bioavailability of the resulting peptide conjugate. Furthermore, the presence of a PEG linker has been shown to increase the rate of the SPAAC reaction.[2][3]

Key Applications

The bioconjugation of peptides with this compound is a versatile technique with broad applications in:

  • Drug Delivery and Therapeutics: Enhancing the stability, solubility, and circulation time of peptide-based drugs.[4]

  • Molecular Imaging and Diagnostics: Attaching imaging agents like fluorophores or radiolabels to peptides for targeted in vivo imaging.

  • Protein-Protein Interaction Studies: Labeling peptides to study their binding partners and biological pathways.

  • Nanotechnology: Functionalizing nanoparticles with peptides for targeted drug delivery and diagnostics.[5]

Experimental Workflow Overview

The general workflow for the bioconjugation of an azide-modified peptide with this compound involves three main stages: preparation of reactants, the conjugation reaction, and purification and analysis of the final product.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis peptide_prep Prepare Azide-Modified Peptide Solution mix Mix Peptide and this compound peptide_prep->mix dbco_prep Prepare this compound Solution dbco_prep->mix incubate Incubate Reaction Mixture mix->incubate purify Purify Conjugate (e.g., HPLC) incubate->purify analyze Analyze Conjugate (e.g., MS, HPLC) purify->analyze

Caption: General experimental workflow for peptide bioconjugation.

Protocols

Protocol 1: Bioconjugation of Azide-Modified Peptide with this compound

This protocol describes a general method for the SPAAC reaction between an azide-containing peptide and this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer (pH 7.0-8.0). Avoid buffers containing azides.

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification System (e.g., RP-HPLC with a C18 column)

  • Analytical Instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

  • Peptide Preparation: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-5 mM.

  • This compound Preparation: Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 10-50 mM).

  • Conjugation Reaction: a. To the peptide solution, add the desired molar equivalent of the this compound stock solution. A slight molar excess (1.5-3 equivalents) of this compound is commonly used to ensure complete conjugation of the peptide.[1] b. Gently mix the reaction solution. If the solution appears cloudy due to the low aqueous solubility of the DBCO reagent, it should clarify as the reaction progresses.[1] c. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours. For many SPAAC reactions, significant conversion can be observed within a few hours.[4] The reaction progress can be monitored by HPLC or mass spectrometry.

  • Purification: a. Purify the peptide-PEG conjugate from unreacted this compound and peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Use a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). c. Collect fractions corresponding to the conjugated product, identified by its retention time and confirmed by mass spectrometry.

  • Analysis and Storage: a. Confirm the identity and purity of the final conjugate using mass spectrometry to verify the expected molecular weight and HPLC to assess purity. b. Lyophilize the purified conjugate and store at -20°C or -80°C, protected from light.

Protocol 2: Purification of the Peptide-PEG Conjugate by RP-HPLC

This protocol provides a general guideline for the purification of the this compound conjugated peptide.

Instrumentation and Reagents:

  • Preparative or semi-preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: The reaction mixture from Protocol 1.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the reaction mixture onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and the conjugate.

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and/or ~310 nm for the DBCO moiety, which decreases upon reaction).[6] Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired peptide-PEG conjugate.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified product as a powder.

Data Presentation

The efficiency of the bioconjugation reaction is influenced by several factors including the molar ratio of reactants, concentration, temperature, and pH.[3][5] The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is known for its high efficiency, often achieving near-quantitative yields.[1][7][8]

Table 1: Representative Reaction Conditions and Expected Outcomes for this compound Peptide Conjugation

ParameterTypical RangeExpected Outcome/Comment
Molar Ratio (this compound : Peptide) 1.5:1 to 5:1A modest excess of the DBCO reagent is generally sufficient to drive the reaction to completion, maximizing the yield of the desired conjugate.[1][4]
Peptide Concentration 1 - 10 mMHigher concentrations can lead to faster reaction rates.[1][9]
Reaction Temperature 4°C - 37°CReactions are typically faster at higher temperatures (e.g., 25°C or 37°C).[1][4] Incubation at 4°C can be used for longer reaction times to minimize potential degradation of sensitive biomolecules.
Reaction Time 1 - 24 hoursReaction progress should be monitored. Near quantitative conversion can often be achieved within a few hours.[7]
pH 7.0 - 8.5SPAAC reactions are generally efficient across a range of physiological pH values. Some studies suggest slightly basic conditions can enhance the reaction rate.[3]
Expected Yield >80%With optimized conditions, yields are typically high to near-quantitative.[7]

Table 2: Second-Order Rate Constants for SPAAC Reactions

ReactantsBufferTemperatureSecond-Order Rate Constant (M⁻¹s⁻¹)
DBCO-PEG₅-Antibody + AzideHEPES (pH 7)25°C~0.37
DBCO-Antibody + AzideHEPES (pH 7)25°C~0.18
Azido-amino acid + DBCOHBS (pH 7.4)25°C~0.34

Data adapted from references[2][3] and[9]. This table illustrates the kinetics of the SPAAC reaction and highlights the rate enhancement provided by a PEG linker.[2][3]

Signaling Pathway Visualization

Bioconjugated peptides are often designed to interact with specific cellular pathways. For instance, a PEGylated peptide might be developed to target a cell surface receptor and modulate its downstream signaling. The following diagram illustrates a generic receptor signaling pathway that could be targeted by such a conjugate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor adaptor Adaptor Protein receptor->adaptor Activation kinase1 Kinase 1 adaptor->kinase1 Recruitment kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene Target Gene transcription_factor->gene Transcription response Cellular Response gene->response conjugate Peptide-PEG Conjugate conjugate->receptor Binding

Caption: A generic cell signaling pathway targeted by a peptide conjugate.

References

Application Notes: Labeling Cells with m-PEG2-DBCO for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Live-cell imaging is a powerful technique for observing dynamic cellular processes in real-time.[1][2] A significant advancement in this field is the use of bioorthogonal chemistry, which allows for the specific labeling of biomolecules in their native environment without interfering with cellular functions.[3] Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," is a cornerstone of this approach.[4][5] This copper-free reaction involves the highly specific and efficient conjugation between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group to form a stable triazole linkage.[4][6]

The m-PEG2-DBCO reagent is a key component in this system. It consists of a DBCO moiety for reacting with azides, linked via a hydrophilic PEG spacer which enhances water solubility and reduces steric hindrance.[3][6] The labeling strategy is typically a two-step process: first, cells are metabolically labeled by introducing an azide-modified precursor (e.g., an azide-sugar) into their culture medium.[7][8] This precursor is incorporated into cellular biomolecules like cell-surface glycans. Second, a DBCO-conjugated probe, such as a fluorophore attached to this compound, is added. This probe reacts specifically with the azide-tagged biomolecules, allowing for precise fluorescent labeling and subsequent imaging.[7] This method is highly valued for its biocompatibility, as it avoids the need for cytotoxic copper catalysts, making it ideal for use in living cells and organisms.[4][6]

Principle of SPAAC (Copper-Free Click Chemistry)

The core of the labeling technique is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The high ring strain of the DBCO molecule allows it to react spontaneously and specifically with an azide-functionalized molecule, forming a stable covalent bond. This reaction is bioorthogonal, meaning the reacting groups are abiotic and do not interact with native biological functional groups, ensuring high specificity with minimal side reactions.[4]

SPAAC_Reaction cluster_product Product Azide Azide-Modified Biomolecule Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Azide->Product + DBCO This compound-Fluorophore

Figure 1: SPAAC reaction between an azide and a DBCO-probe.

Experimental Workflow

The overall process for labeling cells involves two main stages: metabolic incorporation of azides and the subsequent click reaction with the DBCO probe. Each step is followed by washing to remove excess reagents.

Experimental_Workflow arrow arrow A 1. Seed and Culture Cells B 2. Metabolic Labeling (Incubate with Azide-Modified Precursor, e.g., Ac4ManNAz) A->B C 3. Wash Cells (Remove excess azide precursor) B->C D 4. DBCO Labeling (Incubate with this compound-Fluorophore) C->D E 5. Wash Cells (Remove unbound DBCO probe) D->E F 6. Live Cell Imaging (Fluorescence Microscopy) E->F

Figure 2: General experimental workflow for cell labeling.

Detailed Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups into cell surface glycans via metabolic engineering.[3]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., tetraacetylated N-azidoacetylmannosamine, Ac4ManNAz)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and reach the desired confluency.[3]

  • Reagent Preparation: Prepare a stock solution of the azide-modified sugar in anhydrous DMSO.

  • Metabolic Incorporation: Add the azide-sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).

  • Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[3] The optimal incubation time and concentration should be determined for each cell line.[9][10]

Protocol 2: Labeling of Azide-Modified Cells with this compound Conjugate

This protocol details the final labeling step for imaging.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound-fluorophore conjugate

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)[3][11]

  • Anhydrous DMSO or water for stock solution

  • Fluorescence microscope with a live-cell imaging chamber[3]

Procedure:

  • Prepare DBCO Stock Solution: Prepare a stock solution of the this compound-fluorophore conjugate (e.g., 2 mM) in anhydrous DMSO or water.[9]

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed PBS or live cell imaging buffer to remove any residual culture medium and unincorporated azide sugar.[3][9]

  • Labeling Reaction: Dilute the DBCO conjugate stock solution in growth media or imaging buffer to the desired final concentration (typically 10-20 µM).[10] Add the solution to the cells.

  • Incubation: Incubate the cells for 1 hour at 37°C in a CO2 incubator.[9][10] The incubation time can be optimized (e.g., 1-2 hours) for specific applications.[3]

  • Washing: Remove the DBCO labeling solution and wash the cells three times with pre-warmed imaging buffer to remove any unbound probe.[9][10]

  • Imaging: Add fresh live cell imaging buffer to the cells. Proceed with imaging on a fluorescence microscope using the appropriate filter sets for the chosen fluorophore.[3][10]

Quantitative Data and Recommendations

The efficiency of labeling can be influenced by reagent concentrations, incubation times, and cell type.[9] The following tables summarize key quantitative parameters for experimental design and troubleshooting.

Table 1: Recommended Experimental Parameters

Parameter Step Recommended Value Notes
Concentration Metabolic Labeling (Azide Sugar) 25-50 µM Optimal concentration is cell-type dependent and should be determined empirically.[9]
DBCO-Fluorophore Labeling 10-20 µM[10] Higher concentrations (up to 50 µM) with shorter times may increase signal.[12]
Incubation Time Metabolic Labeling (Azide Sugar) 24-48 hours[3] Allows for sufficient incorporation into biomolecules.
DBCO-Fluorophore Labeling 1 hour[9][10] Can be extended (e.g., up to 4 hours) or reduced depending on the specific probe and cell line.[12][13]
Temperature DBCO-Fluorophore Labeling 37°C[9][10] Standard cell culture conditions are maintained during labeling.

| Molar Excess | Protein Labeling (for reference) | 10- to 40-fold (DBCO to Protein) | When labeling purified proteins, a molar excess of the DBCO reagent is used.[13] |

Table 2: Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Background Incomplete removal of unbound DBCO-fluorophore conjugate. Increase the number and duration of wash steps after DBCO incubation.[9] Incubate cells in probe-free media for 1-2 hours before imaging.[9][10]
Non-specific binding of the probe. Reduce the concentration of the DBCO-fluorophore conjugate.
Low/No Signal Insufficient metabolic labeling with azide. Increase the concentration of the azide-sugar or extend the incubation time. Confirm azide incorporation via an alternative method if possible.
Insufficient DBCO labeling. Increase the concentration of the DBCO-fluorophore or extend the incubation time.[14]
Inactive DBCO reagent. Ensure proper storage of the DBCO reagent (protected from light). Use a freshly prepared solution.[13][14]
Phototoxicity Excessive light exposure during imaging. Minimize light exposure by reducing laser power, increasing camera gain, and using the shortest possible exposure times.[2]

| | Reagent cytotoxicity. | Determine the optimal (lowest effective) concentration for both azide and DBCO reagents for your specific cell line.[1] |

Summary

Labeling cells with this compound via copper-free click chemistry is a robust and highly specific method for fluorescent imaging of live cells. By first metabolically incorporating azide groups into cellular biomolecules and then reacting them with a DBCO-fluorophore conjugate, researchers can visualize and track cellular components and processes with minimal perturbation. The protocols and data provided herein offer a comprehensive guide for scientists and drug development professionals to successfully implement this powerful technique.

References

Application Notes & Protocols: Conjugating Oligonucleotides Using m-PEG2-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of oligonucleotides to other biomolecules is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental research. One of the most robust and versatile methods for bioconjugation is the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][][3] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][] The reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under mild, aqueous conditions without interfering with native biological processes.[][4][5]

This protocol details a two-step procedure for conjugating oligonucleotides. First, an oligonucleotide synthesized with a primary amine group is functionalized with a DBCO moiety using an m-PEG2-DBCO-NHS ester. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] Second, the resulting DBCO-labeled oligonucleotide is ready for highly efficient conjugation to any azide-containing molecule.[1]

Experimental Protocols

Part 1: Functionalization of Amino-Modified Oligonucleotide with this compound-NHS Ester

This first phase involves the covalent attachment of the DBCO group to a primary amine on the oligonucleotide.

1.1. Materials and Reagents:

  • Amino-modified oligonucleotide (lyophilized)

  • This compound-NHS Ester (e.g., from a commercial supplier)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM sodium bicarbonate or 100 mM carbonate/bicarbonate buffer, pH 8.5. Other non-amine-containing buffers at pH 7-9, such as 20 mM PBS or 20 mM HEPES, are also suitable.[4]

  • Nuclease-free water

  • Purification supplies (Desalting columns, HPLC system, or purification cartridges)

1.2. Reagent Preparation:

  • Amino-Modified Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[1]

  • This compound-NHS Ester Solution: NHS esters are highly sensitive to moisture.[1] Allow the vial of this compound-NHS Ester to equilibrate to room temperature before opening. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO immediately before use.

1.3. Conjugation Reaction:

  • To the amino-modified oligonucleotide solution, add a 20–30-fold molar excess of the 10 mM this compound-NHS ester solution.[5][6]

  • Ensure the final DMSO concentration in the reaction mixture is less than 20% to maintain the integrity of the oligonucleotide.[5]

  • Vortex the mixture gently and incubate at room temperature for 60 minutes or at 4°C for 2 hours.[4][6]

  • (Optional) The reaction can be quenched by adding Tris buffer to a final concentration of 50-100 mM and incubating for 15 minutes.[6]

1.4. Purification of DBCO-Oligonucleotide Conjugate: It is critical to remove the unreacted DBCO-PEG-NHS ester to prevent it from interfering with subsequent reactions. Several methods can be used:

  • Desalting Column: A quick method for removing salts and small molecules. Follow the manufacturer's instructions for the specific column being used.[1]

  • Cartridge Purification: The hydrophobicity of the DBCO group allows for efficient purification using cartridges like Glen-Pak™.[1][7]

  • HPLC Purification: For the highest purity, reverse-phase HPLC is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated, amino-modified oligonucleotide.[1]

1.5. Quantification and Quality Control:

  • Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.

  • The degree of DBCO incorporation can be estimated by measuring the absorbance at 309 nm (DBCO absorbance peak) and 260 nm (DNA absorbance peak).[8]

  • Confirm the successful conjugation and purity of the final product using mass spectrometry.[1]

Part 2: SPAAC "Click" Reaction of DBCO-Oligonucleotide with an Azide-Modified Molecule

This second phase involves the highly specific reaction between the newly synthesized DBCO-oligonucleotide and a molecule of interest containing an azide group.

2.1. Materials and Reagents:

  • Purified DBCO-Oligonucleotide (from Part 1)

  • Azide-modified molecule of interest (e.g., protein, peptide, fluorescent dye)

  • Reaction Buffer: PBS or similar buffer, pH ~7.4. Avoid buffers containing sodium azide.[4][5]

2.2. SPAAC Conjugation Reaction:

  • In a microcentrifuge tube, mix the purified DBCO-oligonucleotide with a 2 to 4-fold molar excess of the azide-modified molecule.[5][6]

  • Reactions are typically efficient at concentrations of 1-10 mg/mL for proteins.[5]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure completion.[5][6] Longer incubation times (up to 24 hours) may improve efficiency for larger molecules.[4]

2.3. Purification and Analysis of the Final Conjugate:

  • Remove the excess unreacted azide-modified molecule using an appropriate liquid chromatography method (e.g., reverse-phase HPLC, ion-exchange HPLC, or size-exclusion chromatography).[6]

  • Validate the final conjugate formation using SDS-PAGE. The oligonucleotide-protein conjugate should show a higher molecular weight band compared to the unconjugated protein.[5][6]

Data Presentation

Table 1: Recommended Reaction Parameters for Oligonucleotide Functionalization & Conjugation

ParameterOligo Functionalization (DBCO-NHS)SPAAC Click Reaction
Molar Ratio 20-30x molar excess of DBCO-NHS ester to Oligo[5][6]2-4x molar excess of Azide-Molecule to DBCO-Oligo[5][6]
pH 7.0 - 9.0 (8.5 optimal for NHS ester)[1][4]~7.4[5]
Temperature Room Temperature or 4°C[4][6]Room Temperature or 4°C[5][6]
Incubation Time 60 minutes (RT) to 2 hours (4°C)[4][6]2-4 hours (RT) to Overnight (4°C)[5][6]
Recommended Buffer 100 mM Bicarbonate, PBS, or HEPES (amine-free)[4]PBS (azide-free)[4][5]

Table 2: Comparison of Purification Methods for DBCO-Oligonucleotides

Purification MethodPrinciplePurityThroughputNotes
Desalting Column Size exclusion chromatographyGoodHighQuickly removes small molecules and salts.[1]
Cartridge Purification Reverse-phase chromatographyVery GoodMediumUtilizes the hydrophobicity of the DBCO group for separation.[1][7]
HPLC Reverse-phase chromatographyExcellentLowProvides the highest purity and allows for analytical quantification.[1]

Visualizations

Signaling Pathway & Workflow Diagrams

G cluster_0 Step 1: Oligonucleotide Functionalization cluster_1 Step 2: SPAAC Click Reaction Oligo_NH2 Amine-Modified Oligonucleotide Oligo_DBCO DBCO-PEG2-Oligonucleotide (Product) Oligo_NH2->Oligo_DBCO + DBCO-NHS (pH 8.5, RT) DBCO_NHS This compound-NHS Ester DBCO_NHS->Oligo_DBCO NHS NHS byproduct Azide_Molecule Azide-Modified Molecule (e.g., Protein) Final_Conjugate Final Oligonucleotide Conjugate Azide_Molecule->Final_Conjugate Oligo_DBCO_2 DBCO-PEG2-Oligonucleotide Oligo_DBCO_2->Final_Conjugate + Azide-Molecule (pH 7.4, RT)

Caption: Chemical pathway for the two-step oligonucleotide conjugation process.

G A 1. Prepare Reagents (Oligo, DBCO-NHS) B 2. Conjugate Oligo + DBCO-NHS (Amine-NHS Reaction) A->B C 3. Purify DBCO-Oligonucleotide (e.g., HPLC, Desalting) B->C D 4. Quality Control (UV-Vis, Mass Spec) C->D E 5. Click Reaction (DBCO-Oligo + Azide-Molecule) D->E F 6. Purify Final Conjugate (e.g., HPLC, SDS-PAGE) E->F G 7. Final Product Analysis & Storage F->G

Caption: Experimental workflow for this compound oligonucleotide conjugation.

References

Application Note & Protocol: Optimizing Molar Excess for m-PEG2-DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," facilitates the covalent ligation of two molecules without the need for a cytotoxic copper catalyst. This bioorthogonal reaction involves a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), reacting specifically and efficiently with an azide-functionalized molecule to form a stable triazole linkage.[1][2] The m-PEG2-DBCO reagent combines the highly reactive DBCO group with a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which can enhance solubility in aqueous buffers.[3][4]

Achieving high conjugation efficiency is critical, particularly when working with valuable biomolecules like antibodies, proteins, or oligonucleotides. A key parameter for optimizing reaction yield is the molar ratio of the reactants. This document provides a detailed guide to calculating the optimal molar excess of this compound for conjugation to an azide-containing molecule and a comprehensive protocol for the conjugation, purification, and analysis of the final product.

Principle of Molar Excess in SPAAC Reactions

The kinetics of the DBCO-azide reaction, while fast, are concentration-dependent.[5][6] To drive the reaction to completion and maximize the yield of the desired conjugate, one reactant is typically used in molar excess. In most bioconjugation scenarios, the azide-functionalized biomolecule (e.g., a protein) is the more precious or limiting component. Therefore, the this compound reagent is added in excess to ensure that as many azide (B81097) sites as possible react.

Using a molar excess of this compound helps to:

  • Increase the probability of collision between reactive partners.

  • Compensate for any potential degradation or lower reactivity of the DBCO reagent.

  • Maximize the conversion of the limiting, high-value azide-tagged molecule into the final conjugate.

The optimal molar excess can vary depending on the specific reactants and reaction conditions, but a starting point of 1.5 to 10 molar equivalents of DBCO is commonly recommended.[1][7]

Quantitative Data: Effect of Molar Excess on Conjugation

The choice of molar ratio directly impacts the reaction's yield and duration. The following table provides representative data on how varying the molar excess of this compound can influence the final conjugation efficiency. Optimization is recommended for each specific application.

Molar Excess of this compound (DBCO:Azide)Recommended Reaction TemperatureTypical Reaction TimeExpected Conjugation Yield (%)Key Considerations
1.5 : 1Room Temperature (20-25°C)8 - 12 hours60 - 75%A good starting point for initial trials; minimizes use of excess PEG reagent.[7]
3 : 1Room Temperature (20-25°C)4 - 8 hours75 - 90%Often provides a good balance between high yield and reagent consumption.[1]
5 : 14°C to Room Temperature2 - 6 hours> 90%Recommended for valuable/sensitive azide-molecules to maximize yield.
10 : 14°C to Room Temperature1 - 4 hours> 95%Used when near-quantitative conjugation is required or when the azide is in very low concentration.[7]

Experimental Workflow and Methodologies

The following diagram and protocols outline the complete workflow for a typical this compound conjugation experiment, from initial calculations to final analysis.

G cluster_prep 1. Preparation & Calculation cluster_react 2. Conjugation Reaction cluster_purify 3. Purification cluster_analyze 4. Analysis & Characterization a Azide-Molecule (e.g., Protein) c Calculate Molar Excess (e.g., 3x, 5x, 10x) a->c b This compound b->c d Dissolve Reagents (Buffer / <20% DMSO) c->d e Mix & Incubate (e.g., 4h at RT or O/N at 4°C) d->e f Remove Excess this compound (e.g., SEC, Dialysis) e->f g SDS-PAGE (Confirm MW Shift) f->g h HPLC / SEC (Assess Purity) i Mass Spectrometry (Confirm Identity)

Caption: Workflow for this compound conjugation from calculation to analysis.

Protocol 1: Molar Excess Calculation

This protocol provides a step-by-step guide to calculate the mass of this compound required for a desired molar excess.

Materials:

  • Molecular Weight (MW) of Azide-Molecule ( g/mol )

  • Mass or concentration of Azide-Molecule

  • Molecular Weight of this compound (approx. 406.5 g/mol )

Procedure:

  • Calculate Moles of Azide-Molecule:

    • Moles_Azide = Mass_Azide (g) / MW_Azide (g/mol)

  • Determine Moles of this compound Needed:

    • Select the desired molar excess (e.g., 5-fold excess).

    • Moles_DBCO = Moles_Azide * Molar_Excess

  • Calculate Mass of this compound to Weigh:

    • Mass_DBCO (g) = Moles_DBCO * MW_DBCO (g/mol)

Example Calculation:

  • Goal: Conjugate 2 mg of an azide-labeled antibody (MW = 150,000 g/mol ) using a 5-fold molar excess of this compound (MW = 406.5 g/mol ).

  • Moles of Antibody (Azide):

    • Mass = 2 mg = 0.002 g

    • Moles_Azide = 0.002 g / 150,000 g/mol = 1.33 x 10⁻⁷ mol

  • Moles of this compound:

    • Moles_DBCO = (1.33 x 10⁻⁷ mol) * 5 = 6.67 x 10⁻⁷ mol

  • Mass of this compound:

    • Mass_DBCO = (6.67 x 10⁻⁷ mol) * 406.5 g/mol = 2.71 x 10⁻⁴ g = 0.271 mg

Protocol 2: this compound Conjugation

This protocol describes a general method for conjugating this compound to an azide-functionalized protein.

Materials:

  • Azide-functionalized protein in an azide-free buffer (e.g., PBS, pH 7.4).

  • This compound, solid.

  • Anhydrous, water-miscible organic solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification tools: Size Exclusion Chromatography (SEC) column, dialysis cassette (e.g., 10K MWCO), or centrifugal desalting columns.

Procedure:

  • Reagent Preparation: a. Prepare the azide-functionalized protein solution at a known concentration (e.g., 1-5 mg/mL) in an azide-free buffer.[8] b. Equilibrate the vial of this compound to room temperature before opening. c. Prepare a fresh stock solution of this compound (e.g., 10 mM) in anhydrous DMSO immediately before use.

  • Conjugation Reaction: a. Based on the calculation in Protocol 1, add the required volume of the this compound stock solution to the azide-protein solution. b. Mix gently by pipetting. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <20%) to prevent protein precipitation.[7] c. Incubate the reaction. Typical conditions are 2-12 hours at room temperature or overnight at 4°C.[1][7] The optimal time depends on the desired yield and stability of the biomolecule.

  • Purification of the Conjugate: a. After incubation, remove the unreacted excess this compound and any reaction byproducts. b. For larger proteins (>30 kDa): Use a desalting column or dialysis against the desired storage buffer. c. For smaller molecules: Size Exclusion Chromatography (SEC) or HPLC can be used for effective separation.

  • Analysis and Storage: a. Confirm successful conjugation by analyzing the purified product. A common method is SDS-PAGE, which should show a shift in the molecular weight of the protein band corresponding to the attached PEG-DBCO moiety. b. Assess the purity and aggregation state of the final conjugate using SEC-HPLC.[9] c. Store the purified conjugate under appropriate conditions (e.g., at 4°C or frozen at -80°C).

References

Application Note: Purification of m-PEG2-DBCO Conjugates by Size-Exclusion Chromatography (SEC) / High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The m-PEG2-DBCO (methoxy-polyethylene glycol-dibenzocyclooctyne) linker is a critical reagent in bioconjugation, enabling the attachment of PEG moieties to molecules of interest through copper-free click chemistry. This process, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is widely utilized in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced therapeutics. Ensuring the purity of the this compound conjugate is paramount for achieving high reaction efficiency, reproducibility, and the desired pharmacological profile of the final product.

This application note provides a detailed protocol for the purification of this compound conjugates using Size-Exclusion Chromatography (SEC) followed by analytical High-Performance Liquid Chromatography (HPLC). SEC is employed as a primary purification step to separate the PEGylated conjugate from smaller impurities based on hydrodynamic volume. HPLC is then utilized for high-resolution analysis of the purified conjugate's purity.

Principle of Separation

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution.[1] A column packed with porous beads is used, and as the sample passes through, larger molecules that cannot enter the pores elute first.[] Smaller molecules, such as unreacted starting materials or byproducts, can penetrate the pores, leading to a longer retention time.[] This technique is ideal for separating the larger this compound conjugate from smaller unreacted DBCO or PEG reagents.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic molecules will have a stronger interaction with the stationary phase and will elute later than more polar molecules. This method is excellent for assessing the purity of the collected fractions from SEC.

Experimental Workflow

The overall workflow for the purification and analysis of this compound conjugates is depicted below.

workflow Purification Workflow for this compound Conjugates start Crude this compound Conjugate Sample sec_purification Size-Exclusion Chromatography (SEC) Purification start->sec_purification fraction_collection Fraction Collection (Based on UV Absorbance) sec_purification->fraction_collection hplc_analysis Purity Analysis of Fractions by RP-HPLC fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling end Purified this compound Conjugate pooling->end

Caption: Workflow for the purification and analysis of this compound conjugates.

Materials and Methods

Materials
  • Crude this compound conjugate

  • Mobile Phase for SEC: 150 mM Sodium Phosphate Buffer, pH 7.0

  • Mobile Phase A for RP-HPLC: 0.1% Trifluoroacetic acid (TFA) in water[3]

  • Mobile Phase B for RP-HPLC: Acetonitrile with 0.1% TFA[3]

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (HPLC grade)

  • Sodium Phosphate (reagent grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Size-Exclusion Chromatography column (e.g., Zenix® SEC-300, 30 cm x 7.8 mm I.D., 3 µm particles)

  • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Fraction collector

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Protocol 1: SEC Purification of this compound Conjugate
  • System Preparation:

    • Equilibrate the SEC column with the SEC mobile phase (150 mM Sodium Phosphate Buffer, pH 7.0) at a flow rate of 0.5 mL/min.

    • Ensure a stable baseline is achieved on the UV detector, monitoring at 254 nm and 280 nm.

  • Sample Preparation:

    • Dissolve the crude this compound conjugate in the SEC mobile phase to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Injection and Fraction Collection:

    • Inject an appropriate volume of the prepared sample onto the equilibrated SEC column.

    • Monitor the elution profile and collect fractions corresponding to the main peak, which is expected to be the this compound conjugate.

Protocol 2: RP-HPLC Analysis of Collected Fractions
  • System Preparation:

    • Equilibrate the C18 RP-HPLC column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

    • Ensure a stable baseline is achieved on the UV detector, monitoring at 254 nm.

  • Sample Preparation:

    • Take a small aliquot from each collected fraction from the SEC purification.

    • If necessary, dilute the aliquots with Mobile Phase A.

  • Injection and Data Analysis:

    • Inject the prepared samples onto the equilibrated RP-HPLC column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[3]

    • Analyze the resulting chromatograms to determine the purity of each fraction.

Data Presentation

The following tables summarize the typical parameters and expected results for the SEC purification and RP-HPLC analysis of this compound conjugates.

Table 1: SEC Purification Parameters and Expected Results

ParameterValue
Column Zenix® SEC-300 (30 cm x 7.8 mm, 3 µm)
Mobile Phase 150 mM Sodium Phosphate, pH 7.0
Flow Rate 0.5 mL/min
Detection UV at 254 nm & 280 nm
Injection Volume 10-100 µL
Expected Retention Time of Conjugate Earlier than impurities
Expected Purity Post-SEC > 90%

Table 2: RP-HPLC Analytical Parameters and Expected Results

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water[3]
Mobile Phase B Acetonitrile with 0.1% TFA[3]
Gradient 5-95% B over 20 minutes[3]
Flow Rate 1.0 mL/min
Detection UV at 254 nm[3]
Expected Purity of Final Product ≥ 95%

Logical Relationships and Signaling Pathways

The logical relationship between the purification and analysis steps is crucial for obtaining a high-purity product. The diagram below illustrates this relationship.

logical_relationship Logical Flow of Purification and Analysis crude_product Crude Product sec SEC Purification (Size-based separation) crude_product->sec fractions Collected Fractions sec->fractions rp_hplc RP-HPLC Analysis (Purity check) fractions->rp_hplc pure_fractions Identify Pure Fractions (Purity ≥ 95%) rp_hplc->pure_fractions final_product Pure this compound pure_fractions->final_product

Caption: Logical flow from crude product to purified this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor resolution in SEC Column overloading.Reduce the sample concentration or injection volume.[4]
Inappropriate flow rate.Optimize the flow rate; slower rates may improve resolution.[1]
Peak tailing in RP-HPLC Secondary interactions with the column.Ensure the mobile phase contains an ion-pairing agent like TFA.
Column degradation.Replace the column with a new one.
Low recovery of the conjugate Adsorption to the column.Ensure the mobile phase has appropriate ionic strength for SEC.
Sample precipitation.Check the solubility of the conjugate in the mobile phase.

Conclusion

The combination of Size-Exclusion Chromatography for initial purification and Reverse-Phase HPLC for purity analysis provides a robust and reliable method for obtaining high-purity this compound conjugates. The detailed protocols and guidelines presented in this application note are intended to assist researchers and scientists in the successful purification and characterization of these important bioconjugation reagents, ultimately contributing to the development of novel and effective therapeutics and diagnostics.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates (ADCs) with m-PEG2-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of antibody-drug conjugates (ADCs) using the heterobifunctional linker, m-PEG2-DBCO. This linker facilitates a copper-free click chemistry approach, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for the conjugation of a cytotoxic payload to a monoclonal antibody. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility and potentially improve the pharmacokinetic profile of the resulting ADC.

Principle of the Method

The creation of an ADC using this compound is a two-stage process. First, the antibody is functionalized with azide (B81097) groups. This is typically achieved by reacting the primary amines of lysine (B10760008) residues on the antibody surface with an azide-containing reagent, such as an NHS-ester-functionalized PEG-azide linker. The second stage involves the conjugation of an azide-modified cytotoxic payload to the DBCO (dibenzocyclooctyne) group of the this compound linker. This payload-linker construct is then reacted with the azide-functionalized antibody via the bioorthogonal SPAAC reaction. This highly efficient and specific reaction proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

Experimental Workflows and Signaling Pathways

Experimental Workflow

The overall workflow for the synthesis and characterization of an ADC using this compound is depicted below. This process begins with the preparation of the azide-modified antibody and the DBCO-linked payload, followed by their conjugation, purification of the resulting ADC, and finally, comprehensive characterization to determine critical quality attributes such as the drug-to-antibody ratio (DAR) and in vitro efficacy.

experimental_workflow cluster_synthesis ADC Synthesis cluster_conjugation SPAAC Click Chemistry cluster_purification_characterization Purification & Characterization Ab Antibody Azide_Mod Azide Modification (e.g., NHS-PEG-Azide) Ab->Azide_Mod Ab_Azide Azide-Modified Antibody Azide_Mod->Ab_Azide Conjugation Conjugation Reaction Ab_Azide->Conjugation Payload Cytotoxic Payload DBCO_Linker This compound Linker Activation Payload->DBCO_Linker Payload_DBCO Payload-DBCO Construct DBCO_Linker->Payload_DBCO Payload_DBCO->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization Purification->Characterization DAR DAR Determination (HIC, LC-MS, UV/Vis) Characterization->DAR Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Characterization->Cytotoxicity

Experimental workflow for ADC synthesis and characterization.
Signaling Pathway: Mechanism of Action of Microtubule-Inhibiting Payloads

Many potent cytotoxic payloads used in ADCs, such as monomethyl auristatin E (MMAE) and maytansinoids (e.g., DM1), function by disrupting microtubule dynamics.[3][4][5][6] Upon internalization of the ADC and lysosomal degradation of the linker, the released payload binds to tubulin, inhibiting its polymerization. This leads to the disruption of the microtubule network, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[6]

signaling_pathway cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Released Payload (e.g., MMAE, DM1) Payload_Release->Payload Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Payload->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Disruption Microtubule Disruption Microtubule_Polymerization->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of ADCs with microtubule-inhibiting payloads.

Quantitative Data

The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using DBCO-based linkers. These values are representative and may require optimization for specific antibody-payload combinations.

Table 1: Reaction Conditions for ADC Synthesis

ParameterValueNotes
Antibody Azide Modification
Antibody Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of NHS-PEG-Azide10-20 foldOptimization is necessary to control the degree of labeling.
Reaction BufferPBS, pH 7.4-8.5Amine-free buffer is crucial. Higher pH can increase NHS ester reactivity.
Incubation Time1-2 hoursCan be monitored by UV-Vis spectroscopy.
Incubation TemperatureRoom TemperatureGentle agitation is recommended.
Payload-DBCO Conjugation (SPAAC)
Molar Excess of Payload-DBCO1.5-5 foldRelative to azide-modified antibody.
Reaction BufferPBS, pH 7.4Avoid buffers containing sodium azide.
Incubation Time2-16 hoursCan be performed at room temperature or 4°C overnight.[7][8]
Incubation TemperatureRoom Temperature or 4°CLonger incubation at lower temperatures can be beneficial.

Table 2: Characterization Parameters for ADCs

ParameterMethodTypical Values/Observations
Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC)Provides distribution of different DAR species.
LC-MSGives precise molecular weight and confirms DAR.[9]
UV/Vis SpectroscopyRapid estimation of average DAR.[9]
In Vitro Cytotoxicity
MTT or similar cell viability assaysIC50 values in the nanomolar to picomolar range are expected for potent payloads.
Purity and Aggregation
Size Exclusion Chromatography (SEC)Should show a high percentage of monomeric ADC with minimal aggregation.
Stability
In vitro plasma stability assaysMeasures payload release over time in plasma.

Experimental Protocols

Protocol 1: Antibody Modification with Azide Groups

This protocol describes the introduction of azide functional groups onto the antibody via reaction with an NHS-ester-functionalized PEG-azide linker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-PEGn-Azide (e.g., NHS-PEG4-Azide).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Centrifugal filter units (e.g., Amicon Ultra) with an appropriate molecular weight cutoff (MWCO).

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or sodium azide, exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit.

    • Adjust the antibody concentration to 1-10 mg/mL in PBS.

  • NHS-PEG-Azide Preparation:

    • Immediately before use, prepare a 10 mM stock solution of NHS-PEG-Azide in anhydrous DMSO.

  • Reaction:

    • Add a 10-20 fold molar excess of the NHS-PEG-Azide solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unreacted NHS-PEG-Azide by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange at least three times.

    • The resulting azide-modified antibody is ready for conjugation.

Protocol 2: Preparation of Azide-Modified Payload

This protocol outlines the synthesis of an azide-functionalized payload. The specific chemistry will depend on the functional groups available on the payload molecule.

Materials:

  • Cytotoxic payload with a suitable functional group (e.g., amine, carboxylic acid).

  • Azide-containing linker with a complementary reactive group (e.g., NHS-ester, acid).

  • Appropriate solvents (e.g., DMF, DMSO).

  • Coupling reagents if needed (e.g., DCC, HOBt).

  • Purification system (e.g., HPLC).

Procedure:

  • Payload Activation (if necessary):

    • If the payload has a carboxylic acid, it can be activated to an NHS ester. Dissolve the payload and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2. Add a coupling reagent like DCC at a 1.1-fold molar excess relative to the payload.

  • Conjugation:

    • React the activated payload with an amine-containing azide linker, or react an amine-containing payload with an NHS-ester-functionalized azide linker.

    • The reaction is typically carried out in an anhydrous organic solvent at room temperature.

  • Purification:

    • Purify the azide-modified payload using an appropriate method, such as preparative HPLC.

    • Characterize the product by LC-MS and NMR to confirm its identity and purity.

Protocol 3: ADC Conjugation via SPAAC (Click Chemistry)

This protocol describes the final conjugation of the DBCO-linked payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 1).

  • Payload-m-PEG2-DBCO construct.

  • PBS, pH 7.4.

  • Purification system (e.g., SEC or HIC column).

Procedure:

  • Reaction Setup:

    • Add the azide-modified payload to the purified azide-antibody solution. A 1.5 to 5-fold molar excess of the payload is typically used.

  • Incubation:

    • Incubate the reaction mixture for 2-16 hours at room temperature or overnight at 4°C with gentle agitation. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The choice of method may also depend on the need to separate different DAR species.

    • The purified ADC should be stored under appropriate conditions (e.g., -80°C).

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

Accurate determination of the DAR is critical for ADC characterization.

A. Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on the hydrophobicity imparted by the drug-linker, allowing for the quantification of species with different numbers of conjugated drugs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) isopropanol.

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the sample and run a linear gradient from 0% to 100% Mobile Phase B over approximately 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 1, DAR 2, etc.).

    • Calculate the average DAR by summing the product of each peak's relative area and its corresponding DAR value.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides a highly accurate measurement of the molecular weights of the different ADC species, allowing for unambiguous DAR determination.

Materials:

  • Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • LC Separation:

    • Equilibrate the column.

    • Inject the ADC sample and elute with a suitable gradient (e.g., 20-60% B over 15 minutes) at an elevated column temperature (e.g., 80°C).

  • MS Analysis:

    • Acquire mass spectra in positive ion mode using electrospray ionization (ESI) over an appropriate m/z range.

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the molecular weights of the different ADC species.

    • Calculate the average DAR based on the relative abundance of each species.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells in culture.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

  • Cell culture medium and supplements.

  • 96-well plates.

  • ADC and control antibody.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., DMSO).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody for 72-96 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will convert MTT to formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization buffer.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Conclusion

The use of this compound linkers in conjunction with copper-free click chemistry provides a robust and efficient method for the synthesis of homogenous and stable ADCs. The protocols and data presented in these application notes offer a framework for the successful development and characterization of these promising therapeutic agents. Careful optimization of reaction conditions and thorough characterization are essential to ensure the quality, efficacy, and safety of the final ADC product.

References

Application Notes and Protocols for m-PEG2-DBCO in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG2-DBCO (methoxy-PEG2-dibenzocyclooctyne) for live-cell imaging applications. This reagent is a key component in copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of biomolecules in their native cellular environment without inducing toxicity. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it an effective tool for labeling and tracking molecules in living systems.

Introduction to this compound in Live-Cell Imaging

This compound is a valuable tool for researchers studying dynamic cellular processes. It participates in the strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and biocompatible reaction.[1] This "copper-free" click chemistry reaction circumvents the need for cytotoxic copper catalysts, making it ideal for live-cell applications.[2][3] The dibenzocyclooctyne (DBCO) group reacts specifically with an azide (B81097) moiety, which can be metabolically incorporated into or chemically conjugated to a target biomolecule. The m-PEG2 linker improves the reagent's hydrophilicity and provides a spatial bridge, which can be advantageous in overcoming steric hindrance when labeling large biomolecules.[4]

Common applications of this compound in live-cell imaging include:

  • Cell Surface Protein Labeling and Tracking: Visualizing the localization, trafficking, and internalization of cell surface receptors and other proteins.

  • Pulse-Chase Experiments: Studying the temporal dynamics of protein turnover and transport.

  • Dual-Color Imaging: In conjunction with other orthogonal bioorthogonal reactions, enabling the simultaneous visualization of multiple molecular targets.[5]

Quantitative Data Presentation

The efficiency of the labeling process is critical for obtaining high-quality imaging data with a good signal-to-noise ratio. The following tables summarize key quantitative parameters for the use of DBCO-based reagents in bioconjugation and live-cell imaging.

ParameterValueNotes
DBCO-Azide Reaction Rate (k₂) ~0.1 M⁻¹s⁻¹The reaction rate can be influenced by the specific azide and cyclooctyne (B158145) derivatives, as well as solvent and temperature.[6]
Optimal pH for NHS Ester Conjugation 7.0 - 9.0For conjugating DBCO-NHS esters to primary amines on proteins.[7]
Recommended Molar Excess (DBCO to Biomolecule) 10 to 20-foldFor antibody conjugation.[6]
Typical Labeling Concentration (in-cell) 1 - 10 µg/mLFor DBCO-functionalized antibodies on azide-labeled cells.[6]
Incubation Time for Labeling 1 - 2 hoursAt 37°C for live-cell labeling with DBCO-conjugated antibodies.[6]
PropertyObservationImplication for Live-Cell Imaging
Stability DBCO can show moderate stability in certain intracellular environments, with some degradation observed after 24 hours in specific cell lines (e.g., RAW264.7).[8]For long-term imaging studies, the stability of the DBCO-azide linkage should be considered and potentially monitored.
Cytotoxicity Copper-free click chemistry using DBCO is generally considered biocompatible and non-toxic to live cells.[2] PEGylation further enhances biocompatibility.[3]This compound is well-suited for live-cell imaging experiments where maintaining cell health is paramount.
Signal-to-Noise Ratio (SNR) A high SNR is crucial for clear imaging. Factors influencing SNR include labeling efficiency, fluorophore brightness, and background fluorescence.[9]Optimization of labeling conditions and imaging parameters is necessary to achieve a high SNR.

Experimental Protocols

The following are detailed protocols for the use of this compound in live-cell imaging.

Protocol 1: Conjugation of this compound-NHS Ester to an Antibody

This protocol describes the conjugation of an amine-reactive this compound to a primary antibody for subsequent use in live-cell imaging.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • This compound-NHS Ester Solution Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[6]

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[6]

  • Purification: Remove the excess, unreacted this compound-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.

  • (Optional) Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.[6]

Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups onto cell surface glycans through metabolic labeling.

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) or other azide-modified sugar

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.

  • Preparation of Azide Sugar Stock Solution: Prepare a stock solution of the azide-modified sugar in DMSO.

  • Metabolic Labeling: Add the azide-modified sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 25-50 µM).

  • Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.

Protocol 3: Live-Cell Imaging of Azide-Labeled Cells with a DBCO-Conjugated Antibody

This protocol describes the labeling and imaging of azide-modified live cells with an this compound-functionalized antibody.

Materials:

  • Azide-labeled live cells (from Protocol 2)

  • This compound-functionalized antibody conjugated to a fluorescent dye (from Protocol 1)

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live-cell imaging buffer to remove any residual culture medium.[6]

  • Labeling: Dilute the this compound-functionalized antibody-fluorophore conjugate in the live-cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[6] Add the antibody solution to the cells.

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.[6]

  • Washing: Remove the antibody solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound antibody.[6]

  • Imaging: Add fresh live-cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope. Acquire images using the appropriate filter sets for the chosen fluorophore.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for live-cell imaging using this compound.

G cluster_0 Preparation cluster_1 Live-Cell Experiment cluster_2 Analysis Metabolic Labeling Metabolic Labeling Cell Incubation Cell Incubation Metabolic Labeling->Cell Incubation Azide-labeled cells Antibody Conjugation Antibody Conjugation Antibody Conjugation->Cell Incubation DBCO-Ab Washing Washing Cell Incubation->Washing Imaging Imaging Washing->Imaging Data Analysis Data Analysis Imaging->Data Analysis

A generalized workflow for live-cell imaging using this compound.

Signaling Pathway Example: EGFR Signaling

This compound can be used to label and track key proteins in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR). The following diagram depicts a simplified EGFR signaling cascade.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2 Grb2 Dimerization->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Developing Fluorescent Probes with m-PEG2-DBCO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development and application of fluorescent probes utilizing methoxy-polyethylene glycol-dibenzocyclooctyne (m-PEG2-DBCO). This linker combines the advantages of a hydrophilic PEG spacer, which enhances solubility and reduces non-specific binding, with a DBCO group for highly efficient and specific copper-free click chemistry reactions.[1][2] This approach allows for the covalent labeling of azide-modified biomolecules in complex biological systems, making it a powerful tool for in vivo imaging, diagnostics, and drug development.[3][4]

The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide (B81097) is a bioorthogonal reaction, meaning it proceeds with high efficiency under physiological conditions without interfering with native cellular processes.[4] This makes this compound an ideal component for creating fluorescent probes designed to track biomolecules in living cells and organisms.[5]

I. Synthesis of a Fluorescent Probe using this compound and an Amine-Reactive Dye

This protocol outlines the synthesis of a fluorescent probe by conjugating this compound to a fluorescent dye containing an amine-reactive N-hydroxysuccinimide (NHS) ester.

Logical Workflow for Fluorescent Probe Synthesis

G reagents Prepare Reagents (this compound, NHS-ester Dye, Anhydrous DMSO, Reaction Buffer) conjugation Conjugation Reaction (this compound + NHS-ester Dye) reagents->conjugation purification Purification (Size-Exclusion Chromatography or HPLC) conjugation->purification characterization Characterization (UV-Vis Spectroscopy, Mass Spectrometry) purification->characterization storage Storage (-20°C, Desiccated, Protected from Light) characterization->storage

Caption: Workflow for synthesizing an this compound fluorescent probe.

Experimental Protocol: Synthesis of this compound-Dye Conjugate

Materials:

  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

  • Lyophilizer

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMSO.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired volume of the this compound stock solution.

    • Add a 1.2 to 1.5-fold molar excess of the fluorescent dye stock solution to the this compound solution. The optimal molar ratio may need to be determined empirically.

    • Add reaction buffer to achieve a final DMSO concentration of less than 20% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add a small volume of quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester dye.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the this compound-dye conjugate from unreacted dye and byproducts using a suitable method such as size-exclusion chromatography or reverse-phase HPLC.

  • Characterization and Quantification:

    • Confirm the successful conjugation and purity of the probe using analytical HPLC and mass spectrometry.[6]

    • Determine the concentration of the fluorescent probe using UV-Vis spectrophotometry by measuring the absorbance at the dye's maximum absorption wavelength.

  • Storage:

    • Lyophilize the purified probe for long-term storage.

    • Store the lyophilized powder at -20°C, desiccated and protected from light.

II. Characterization and Quality Control of the Fluorescent Probe

Proper characterization is crucial to ensure the quality and reliability of the synthesized fluorescent probe.

Data Presentation: Key Quality Control Parameters
ParameterMethodTypical SpecificationReference
Purity Analytical HPLC≥ 95%[7]
Identity Mass SpectrometryExpected molecular weight ± 1 Da[6]
Concentration UV-Vis SpectrophotometryDetermined by Beer-Lambert Law[8]
Degree of Labeling (DOL) UV-Vis SpectrophotometryTypically 1.0 for this synthesis[9]
Protocol: Determination of Degree of Labeling (DOL)

The DOL for this specific synthesis should theoretically be 1.0, as one molecule of dye reacts with one molecule of this compound. However, it is good practice to confirm this.

Procedure:

  • Measure the absorbance of the purified probe at 280 nm (A280) and the maximum absorbance wavelength of the dye (Amax).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = Amax / (ε_dye * l), where ε_dye is the molar extinction coefficient of the dye and l is the path length of the cuvette.

  • Calculate the concentration of this compound. Since DBCO also absorbs at 280 nm, a correction factor is needed. The corrected protein/linker absorbance is: A_linker = A280 - (Amax * CF), where CF is the correction factor (A280 of the free dye / Amax of the free dye).

  • Calculate the concentration of the linker: [Linker] = A_linker / (ε_linker * l).

  • The DOL is the molar ratio: DOL = [Dye] / [Linker].

For accurate DOL calculations, online calculators are also available.[1]

III. Application: Fluorescent Labeling of Azide-Modified Cells

This protocol describes the use of the synthesized this compound-dye probe to label cells that have been metabolically engineered to express azide groups on their surface glycans.

Experimental Workflow for Cell Labeling and Imaging

G metabolic_labeling Metabolic Labeling of Cells with Azido Sugar probe_incubation Incubate with This compound-Dye Probe metabolic_labeling->probe_incubation washing Wash to Remove Unbound Probe probe_incubation->washing fixation Fixation (Optional) washing->fixation imaging Fluorescence Microscopy fixation->imaging

Caption: Workflow for labeling and imaging azide-modified cells.

Experimental Protocol: Live-Cell Imaging

Materials:

  • Azide-labeled live cells

  • This compound-dye fluorescent probe

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.

  • Labeling: Prepare a working solution of the this compound-dye probe in the imaging buffer (a starting concentration of 5-10 µM is recommended, but should be optimized). Add the probe solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Remove the probe solution and wash the cells three to four times with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging: Add fresh imaging buffer to the cells and proceed with imaging on a fluorescence microscope using the appropriate filter sets for the chosen fluorophore.

IV. Application Example: Investigating the EGFR Signaling Pathway

Fluorescent probes developed with this compound can be used to study complex signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation, differentiation, and migration.[5] For instance, an azide-modified EGF ligand could be tracked upon binding to its receptor on the cell surface using a custom this compound-dye probe.

Signaling Pathway Diagram: EGFR Activation and Downstream Signaling

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruitment PI3K PI3K Dimerization->PI3K Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellularResponse Cellular Responses (Proliferation, Survival, Migration) ERK->CellularResponse PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->CellularResponse

Caption: Simplified EGFR signaling pathway.

These detailed notes and protocols provide a comprehensive guide for the successful development and application of fluorescent probes using this compound, empowering researchers in their molecular imaging and drug development endeavors.

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG2-DBCO reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in m-PEG2-DBCO reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an this compound reaction?

The this compound reaction is a type of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry". This bioorthogonal reaction involves the covalent ligation of a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), with an azide-functionalized molecule.[1] The inherent ring strain of the DBCO molecule is the driving force, allowing the reaction to proceed efficiently at room temperature without the need for a cytotoxic copper(I) catalyst, which is a significant advantage for biological applications.[1][2] The reaction results in a stable triazole linkage.[1]

Q2: What are the primary advantages of using a copper-free click chemistry approach like this compound reactions?

The main advantage of copper-free click chemistry is its biocompatibility. The absence of a toxic copper catalyst makes it ideal for experiments involving living cells and in vivo applications.[1][3] This also simplifies the purification process as there is no need to remove residual copper from the final product.[1] Furthermore, DBCO and azide (B81097) moieties are stable on biomolecules over the long term and react specifically with each other, preventing unwanted side reactions.[2]

Q3: How should this compound and other DBCO reagents be stored?

Proper storage is crucial for maintaining the reactivity of DBCO reagents. For long-term storage, it is recommended to store this compound at -20°C or lower in its original, unopened packaging, protected from moisture and light.[4][5] Some suppliers recommend storage at -80°C for periods up to 6 months.[6] Once opened, it is advisable to fill the vial with a dry, inert gas like nitrogen or argon before re-sealing and freezing to minimize degradation.[2] Stock solutions should be used fresh, though they may be temporarily stored at refrigerator temperatures for a few days, avoiding repeated freeze-thaw cycles.[4]

Troubleshooting Low Reaction Yields

Low yields in this compound reactions can stem from various factors, from reagent quality to reaction conditions. This section provides a systematic guide to troubleshooting common problems.

Problem 1: No or very low product formation.

Possible Cause 1: Reagent Instability or Degradation

  • Q: My this compound reagent may have degraded. How can I check its activity?

    • A: The stability of DBCO reagents can be compromised by improper storage, exposure to acidic conditions, or prolonged storage.[1][7] To verify the reactivity of your this compound, you can perform a small-scale control reaction. React the this compound with a simple, commercially available azide-containing small molecule, such as benzyl (B1604629) azide.[1] The formation of the expected product can be monitored by techniques like LC-MS or TLC.[1] If this control reaction is successful, the issue likely lies with your specific azide-modified biomolecule.[1]

  • Q: I suspect my azide-labeled molecule is the issue. How can I confirm its labeling?

    • A: It is essential to confirm that your molecule of interest has been successfully labeled with the azide group. The degree of labeling can often be determined using analytical techniques such as mass spectrometry or NMR spectroscopy. If the labeling was inefficient, you may need to repeat the azide activation process.[2]

Possible Cause 2: Suboptimal Reaction Conditions

  • Q: What are the optimal reaction conditions for this compound reactions?

    • A: SPAAC reactions are generally robust and tolerate a wide range of aqueous buffers and pH values.[3] However, for optimal performance, maintain a pH between 7 and 9.[8] Reactions are typically conducted at room temperature (4-37°C), with higher temperatures generally leading to faster reaction rates.[2] Reaction times can vary from less than 12 hours to 24 hours, depending on the specific reactants and their concentrations.[2]

  • Q: Could the buffer I'm using be inhibiting the reaction?

    • A: Yes, certain buffer components can interfere with the reaction. Crucially, avoid buffers containing azides (e.g., sodium azide as a preservative), as they will react with and quench the DBCO reagent. [1][2][9] Additionally, while DBCO is generally unreactive towards amines and hydroxyl groups at physiological pH, it can react with free thiols, such as those in cysteine residues or from reducing agents like TCEP.[4][7] If your protocol requires a reducing agent, DTT is a preferable alternative to TCEP when working with DBCO.[7] Buffers containing primary amines like Tris or glycine (B1666218) should also be avoided if you are performing an NHS ester-based labeling step to introduce the DBCO or azide.[2]

Problem 2: The reaction is slow or incomplete.

Possible Cause 1: Incorrect Stoichiometry

  • Q: What is the recommended molar ratio of this compound to the azide-containing molecule?

    • A: An inappropriate ratio of DBCO to azide can lead to the incomplete consumption of the limiting reagent.[1] It is generally recommended to use a slight excess of one of the reactants. For instance, adding 1.5 to 3 molar equivalents of the DBCO-conjugated molecule to 1 molar equivalent of the azide-containing protein is a common starting point.[2] The optimal ratio may need to be determined empirically for your specific system.

Possible Cause 2: Low Reactant Concentration

  • Q: My reactants are at a very low concentration. Could this be the reason for the low yield?

    • A: Yes, SPAAC reactions are concentration-dependent.[10] If the concentration of your reactants is very low (e.g., in the picomolar range), the reaction kinetics will be exceedingly slow.[10] To improve the reaction rate, increase the concentration of the reactants if possible. If you are working with a limited amount of one reactant, consider using a larger excess of the other.

Possible Cause 3: Solubility Issues

  • Q: One of my reactants has poor solubility in the reaction buffer. How can I address this?

    • A: Poor solubility can lead to a heterogeneous reaction mixture and significantly reduce reaction rates.[1] this compound itself is soluble in water and common organic solvents like DMSO and DMF.[4][11] If your biomolecule has limited aqueous solubility, you can add a small amount of a water-miscible organic co-solvent such as DMSO or DMF.[2] However, be mindful that high concentrations of organic solvents (typically >15%) can cause proteins to precipitate.[2] The PEG spacer on the this compound is designed to improve water solubility.[3][12]

Possible Cause 4: Steric Hindrance

  • Q: Could the structure of my molecule be preventing the reaction?

    • A: Steric hindrance from bulky groups near the azide or DBCO moiety can physically block the reactive sites, slowing down or preventing the reaction.[1] If you suspect steric hindrance is an issue, you might consider designing a linker with a longer spacer arm to increase the distance between the reactive group and the bulky molecule.

Data Summary and Experimental Protocols

Table 1: Recommended Reaction Parameters for this compound Reactions
ParameterRecommended Range/ValueNotes
pH 7.0 - 9.0Reaction rate may decrease at pH below 5.5.[3]
Temperature 4°C - 37°CHigher temperatures generally increase the reaction rate.[2]
Solvent Aqueous buffers (e.g., PBS)Can include water-miscible organic co-solvents (e.g., DMSO, DMF) to improve solubility.[2]
Molar Ratio 1.5 - 3 equivalents of DBCO reagent to 1 equivalent of azide-labeled moleculeThis can be inverted if the DBCO-labeled molecule is the limiting reagent.[2]
Reaction Time 4 - 24 hoursDependent on reactants, concentration, and temperature.[2]
Protocol: General Procedure for this compound Conjugation to an Azide-Labeled Protein
  • Reagent Preparation:

    • Allow the this compound reagent to warm to room temperature before opening.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).[2]

    • Prepare your azide-labeled protein in a compatible reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of azides and thiols. [2][9]

  • Reaction Setup:

    • To the azide-labeled protein solution, add the desired molar excess of the this compound stock solution. For example, for a 10-fold molar excess, add 10 µL of a 10 mM this compound stock to 1 mL of a 100 µM protein solution.

    • Gently mix the reaction solution. If any cloudiness appears due to the low aqueous solubility of a reagent, it may become clearer as the reaction progresses.[2]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[2] The optimal time may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted this compound and other small molecules from the conjugated protein using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]

  • Analysis:

    • Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling. Techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm) can be used.

Visual Guides

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis A Prepare Azide-Labeled Molecule in Azide-Free Buffer C Combine Reactants (1.5-3x molar excess of DBCO) A->C B Prepare this compound Stock Solution (e.g., in DMSO) B->C D Incubate (4-37°C, 4-24h) C->D Mix Gently E Purify Conjugate (e.g., SEC, Dialysis) D->E F Analyze Product (e.g., SDS-PAGE, MS) E->F

Caption: A typical experimental workflow for an this compound conjugation reaction.

troubleshooting_yield start Low or No Yield reagent_check Check Reagent Integrity start->reagent_check conditions_check Review Reaction Conditions start->conditions_check control_rxn Run Small Molecule Control Reaction reagent_check->control_rxn buffer_check Buffer Contains Inhibitors? (Azide, Thiols) conditions_check->buffer_check control_ok Control OK? control_rxn->control_ok biomolecule_issue Problem with Azide-Molecule (Labeling, Purity) control_ok->biomolecule_issue Yes reagent_issue DBCO Reagent Degraded control_ok->reagent_issue No params_check Optimize Parameters (Concentration, Ratio, Temp, Time) buffer_check->params_check No buffer_issue Change Buffer buffer_check->buffer_issue Yes

References

Technical Support Center: Preventing Protein Aggregation During DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of protein aggregation during Dibenzocyclooctyne (DBCO) conjugation for copper-free click chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after the addition of the DBCO reagent?

Protein aggregation during DBCO conjugation is a multifaceted problem often stemming from the following factors:

  • Hydrophobicity of the DBCO Moiety: The DBCO group itself is hydrophobic.[1][2] Attaching multiple DBCO molecules to the protein surface increases its overall hydrophobicity, which can lead to intermolecular attractive forces and subsequent aggregation.[1][2] This effect is more pronounced at higher labeling ratios.[1]

  • High Molar Excess of DBCO Reagent: Using a large molar excess of the DBCO reagent (e.g., DBCO-NHS ester) can lead to the precipitation of the reagent itself or cause excessive and uncontrolled modification of the protein, resulting in aggregation.[1] Conjugation reactions with a molar ratio of DBCO to antibody above 5 have been shown to result in protein and/or DBCO precipitation.[1][3]

  • Suboptimal Buffer Conditions: Proteins are highly sensitive to their environment. If the reaction buffer has a suboptimal pH or ionic strength for your specific protein, it can lead to instability and aggregation even before the DBCO reagent is added.[1][4]

  • High Protein Concentration: Performing the conjugation at a high protein concentration increases the proximity of protein molecules, facilitating intermolecular interactions that can lead to aggregation.[1]

Q2: How can I optimize my reaction to minimize aggregation?

Optimizing key reaction parameters is crucial for successful conjugation with minimal aggregation. Below is a table of recommended starting conditions that you can adjust based on the characteristics of your specific protein.

ParameterRecommended RangeNotes
Molar Excess of DBCO-NHS Ester 5-20 foldFor sensitive or low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be necessary. For more robust proteins (>1 mg/mL), start with a 10-20 fold excess. A molar excess of 5-10 is often optimal to maximize yield while avoiding precipitation.[1][3][5]
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but may also increase the risk of aggregation.[1] If aggregation is observed, try reducing the protein concentration.[1]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can help to slow down the aggregation process, but may require longer incubation times (4-12 hours). Reactions at room temperature are typically faster (1 hour).[6]
Reaction Time 1-12 hoursThe optimal time depends on the reactivity of your protein and the reaction temperature. Monitor the reaction to determine the optimal endpoint.
Solvent for DBCO Reagent DMSO or DMFDBCO-NHS esters are moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[6][7] The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10-15%) to avoid protein precipitation.[6]

Q3: What is the best buffer to use for DBCO conjugation?

The ideal buffer will maintain the stability of your protein while allowing the conjugation reaction to proceed efficiently. While there is no single "best" buffer for all proteins, here are some general guidelines for selecting and optimizing your buffer conditions:

  • pH: For reactions involving DBCO-NHS esters targeting primary amines (lysines), a pH range of 7-9 is generally recommended.[5][6] It is crucial to maintain the pH at a level where your protein is stable and soluble. Avoid the isoelectric point (pI) of your protein, as solubility is at its minimum at this pH.

  • Buffer Components: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[5][6] Buffers containing primary amines, like Tris, will compete with the protein for reaction with the NHS ester. Avoid buffers containing azides, as they will react with the DBCO group.[6][7]

  • Additives and Excipients: Consider the inclusion of stabilizing agents in your buffer to reduce aggregation.

AdditiveRecommended ConcentrationPurpose
Glycerol (B35011) or Sucrose 5-20% (v/v)These cryoprotectants can stabilize proteins and reduce aggregation during the reaction and subsequent storage.[8]
Arginine or Proline 50-500 mMThese amino acids can act as aggregation suppressors.
Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) 0.01-0.1% (v/v)Low concentrations of non-denaturing detergents can help to solubilize proteins and prevent aggregation.[9][10]
Reducing Agents (e.g., TCEP, DTT) 1-5 mMFor proteins with cysteine residues, reducing agents can prevent the formation of non-native disulfide bonds which can lead to aggregation.[9][11] Ensure the reducing agent does not interfere with your protein's structure or the conjugation chemistry.

Troubleshooting Guide

If you are still experiencing protein aggregation after optimizing the initial reaction conditions, this troubleshooting guide provides further steps to identify and resolve the issue.

Troubleshooting_Aggregation start Protein Aggregation Observed check_reagents 1. Check Reagents & Buffer start->check_reagents Start Troubleshooting start->check_reagents optimize_ratio 2. Optimize Molar Ratio of DBCO Reagent check_reagents->optimize_ratio Fresh reagents & correct buffer? check_reagents->optimize_ratio adjust_protein_conc 3. Adjust Protein Concentration optimize_ratio->adjust_protein_conc Tried lower molar excess? optimize_ratio->adjust_protein_conc buffer_screen 4. Perform Buffer Screen adjust_protein_conc->buffer_screen Tried lower protein concentration? adjust_protein_conc->buffer_screen additives 5. Test Stabilizing Additives buffer_screen->additives Still aggregating? buffer_screen->additives site_specific 6. Consider Site-Specific Labeling additives->site_specific Still aggregating? additives->site_specific success Aggregation Minimized site_specific->success If random labeling is the issue site_specific->success

Caption: A troubleshooting decision tree for addressing protein aggregation during DBCO conjugation.

Step 1: Check Reagents and Buffer

  • Ensure your DBCO reagent is fresh and has been stored correctly to avoid hydrolysis of the NHS ester.[6][7]

  • Confirm that your buffer does not contain any interfering substances like primary amines or azides.[6][7]

Step 2: Optimize the Molar Ratio of DBCO Reagent

  • Perform a titration experiment with varying molar excesses of the DBCO reagent (e.g., 2, 5, 10, 20-fold) to find the optimal ratio that provides sufficient labeling without causing aggregation.

Step 3: Adjust Protein Concentration

  • If aggregation persists, try lowering the protein concentration.[1] While this may require longer reaction times or a higher molar excess of the DBCO reagent, it can significantly reduce intermolecular interactions.

Step 4: Perform a Buffer Screen

  • Systematically screen different buffer conditions. Vary the pH (e.g., in 0.5 unit increments from 6.5 to 8.5) and ionic strength (e.g., by varying the salt concentration) to find the optimal conditions for your protein's stability.

Step 5: Test Stabilizing Additives

  • Experiment with the addition of stabilizing excipients to your reaction buffer as detailed in the table in Q3.

Step 6: Consider Site-Specific Labeling

  • If your protein has many surface-exposed lysines, random labeling can lead to a heterogeneous product with a higher propensity for aggregation.[1] If possible, consider engineering a specific site for conjugation, such as a single cysteine residue or incorporating an unnatural amino acid. This allows for controlled, site-specific labeling, which often results in a more homogeneous and stable conjugate.

Experimental Protocols

Protocol 1: General Procedure for DBCO-NHS Ester Conjugation to a Protein

This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Prepare the Protein: Ensure the protein is at the desired concentration (e.g., 1-5 mg/mL) in a suitable amine-free buffer.

  • Prepare the DBCO Reagent: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]

  • Conjugation Reaction: Add the desired molar excess of the DBCO-NHS ester stock solution to the protein solution. For example, for a 10-fold molar excess, add 1 µL of 10 mM DBCO-NHS ester for every 10 nmol of protein.

  • Incubation: Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.[6]

  • Quench the Reaction: Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography, dialysis, or spin filtration against your desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[1] Assess the sample for aggregation using methods like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).[1]

  • Storage: Store the purified DBCO-labeled protein at 4°C for short-term use or at -80°C for long-term storage. Consider adding a cryoprotectant like glycerol for frozen storage.[8]

Protocol 2: Assessing Protein Aggregation with Size-Exclusion Chromatography (SEC)

Purpose: To determine the presence and quantity of soluble aggregates in your protein sample before and after DBCO conjugation.

Materials:

  • SEC column appropriate for the molecular weight of your protein

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4)

  • Protein sample

Procedure:

  • Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Inject the Sample: Inject a known concentration of your protein sample onto the column.

  • Monitor Elution: Monitor the elution profile using UV absorbance at 280 nm.

  • Analyze the Chromatogram:

    • A properly folded, non-aggregated protein should elute as a single, sharp peak at a volume corresponding to its molecular weight.

    • The presence of earlier eluting peaks, particularly in or near the void volume of the column, indicates the presence of soluble aggregates.

    • The area under each peak can be used to quantify the percentage of monomer and aggregated species.

Experimental Workflow Visualization

DBCO_Conjugation_Workflow start Start: Purified Protein buffer_exchange 1. Buffer Exchange (if necessary) start->buffer_exchange start->buffer_exchange conjugation 2. DBCO Conjugation buffer_exchange->conjugation buffer_exchange->conjugation optimization Optimization Loop (if aggregation occurs) conjugation->optimization Check for Aggregation conjugation->optimization purification 3. Purification conjugation->purification conjugation->purification optimization->conjugation Adjust Conditions optimization->conjugation characterization 4. Characterization purification->characterization purification->characterization final_product Final Product: DBCO-labeled Protein characterization->final_product characterization->final_product

Caption: A general experimental workflow for DBCO conjugation and optimization.

References

Technical Support Center: Optimizing m-PEG2-DBCO Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG2-DBCO conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my azide-containing molecule?

A1: The optimal molar ratio can vary depending on the specific molecules being conjugated and their reactivity. However, a common starting point is to use a molar excess of the this compound reagent. For many applications, a molar ratio of 1.5 to 3 equivalents of DBCO per equivalent of the azide-containing molecule is recommended.[1][2] If your azide-containing molecule is particularly precious or available in limited quantities, you can invert this ratio.[1][2] For antibody-small molecule conjugations, a wider range of 1.5 to 10 equivalents of one component can be used to drive the reaction to completion, with 7.5 equivalents being a good starting point for optimization.[1]

Q2: What are the recommended temperature and duration for the conjugation reaction?

A2: DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1][2] Higher temperatures generally lead to faster reaction rates.[1] A standard protocol often involves incubating the reaction mixture for 4 to 12 hours at room temperature.[1][2] For sensitive biomolecules, performing the reaction overnight at 4°C is a viable option.[1][3] If you observe low yield, extending the incubation time to 24-48 hours can improve conjugation efficiency.[1]

Q3: What are the best buffer conditions for the this compound conjugation reaction?

A3: For successful conjugation, it is crucial to use a buffer that does not interfere with the reaction. Amine-free buffers such as PBS (phosphate-buffered saline) at a pH of 7.0-9.0 are commonly recommended.[2][] Other suitable buffers include HEPES, carbonate/bicarbonate, and borate (B1201080) buffers.[2] It is critical to avoid buffers containing azides (e.g., sodium azide (B81097) as a preservative), as they will react with the DBCO group and inhibit the desired conjugation.[2][5] While the reaction is tolerant to many common additives like glycerol, salts (NaCl, KCl), and chelating agents (EDTA), ensuring the absence of extraneous azides is paramount.[5]

Q4: How should I store my this compound reagent?

A4: Proper storage is crucial for maintaining the reactivity of your this compound reagent. It should be stored at -20°C or lower for long-term storage, protected from moisture and light.[6][7][8][9] Before use, it is important to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can degrade the reagent.[2] For DBCO-NHS esters, which are particularly moisture-sensitive, it is advisable to blanket the vial with an inert gas like nitrogen or argon before re-sealing and storing.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Q5: Can I monitor the progress of my conjugation reaction?

A5: Yes, the progress of the DBCO-azide reaction can be monitored using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 309-310 nm.[10][11] As the reaction proceeds and the DBCO is consumed, the intensity of this peak will decrease. This allows for real-time or endpoint analysis of the reaction's progress.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation Degraded this compound Reagent DBCO reagents can degrade if not stored properly.[1] Ensure reagents are fresh and have been stored at -20°C or below, protected from moisture.[6][7] Allow the vial to reach room temperature before opening.[2]
Presence of Competing Azides Buffers or solutions containing sodium azide will react with the DBCO reagent.[2][5] Use azide-free buffers for the reaction and for dialysis of your azide-containing molecule prior to conjugation.
Suboptimal Reaction Conditions The molar ratio, temperature, or reaction time may not be optimal. Increase the molar excess of the this compound reagent.[1][2] Increase the reaction temperature to 37°C or extend the incubation time.[1][2]
Low Reactant Concentration The strain-promoted reaction is concentration-dependent. Low concentrations of reactants can lead to very slow reaction kinetics.[12] If possible, increase the concentration of your reactants.
Steric Hindrance The azide or DBCO group may be sterically hindered within the molecule, preventing efficient reaction. Consider using a DBCO-PEG reagent with a longer PEG spacer to reduce steric hindrance.[13]
Side Reactions/Unexpected Products Reaction with Thiols DBCO can react with free sulfhydryl groups (thiols), although this reaction is generally slower than the reaction with azides.[3][7][14] If your protein has reactive cysteines, consider blocking them prior to conjugation or using a site-specific azide incorporation method.
Hydrolysis of DBCO The strained alkyne of DBCO can be susceptible to hydrolysis over long incubation times, especially at non-neutral pH. Stick to recommended reaction times and pH ranges.
Difficulty Purifying the Conjugate Similar Properties of Reactants and Products Unreacted PEG reagent and the PEGylated product may have similar properties, making separation difficult.
Inefficient Purification Method The chosen purification method may not be suitable for separating the conjugate from unreacted starting materials.

Experimental Protocols

General Protocol for this compound Conjugation to an Azide-Containing Protein

This protocol provides a general workflow for conjugating an this compound reagent to a protein that has been modified to contain an azide group.

  • Reagent Preparation:

    • Equilibrate the this compound reagent to room temperature before opening the vial.

    • Dissolve the this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mM).[11]

    • Prepare your azide-containing protein in an azide-free buffer (e.g., PBS, pH 7.4). Ensure the protein concentration is suitable for the reaction (e.g., 1-10 mg/mL).[11]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the azide-containing protein solution. A common starting point is 3 equivalents of DBCO per equivalent of protein.[2]

    • If using a DMSO stock of this compound, ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein denaturation.[11]

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[1][2][3]

  • Purification:

    • Remove unreacted this compound and other small molecules by size exclusion chromatography (SEC), dialysis, or using spin desalting columns.[1][][16]

    • For separating PEGylated proteins from unreacted native protein, techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be effective, as PEGylation can alter the surface charge and hydrophobicity of the protein.[][17]

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE, where the PEGylated protein will show a shift to a higher apparent molecular weight.[18]

    • The degree of labeling can be determined using techniques such as UV-Vis spectroscopy (by measuring the decrease in DBCO absorbance at ~310 nm) or mass spectrometry.[10][11]

Summary of Key Experimental Parameters
ParameterRecommended Range/ValueNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1[1][2]The component that is less critical or more abundant should be in excess.
Temperature 4°C to 37°C[1][2]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4 to 24 hours[1][2]Longer incubation can improve yield, especially at lower temperatures or concentrations.
pH 7.0 to 9.0[2]Use amine-free and azide-free buffers.
Solvent Aqueous buffers (e.g., PBS)[2]Can tolerate up to 20% organic co-solvent like DMSO if necessary for reagent solubility.[11]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification cluster_char 4. Characterization prep_peg Prepare this compound Stock Solution mix Mix Reactants (Molar Excess of DBCO) prep_peg->mix prep_azide Prepare Azide-Molecule in Azide-Free Buffer prep_azide->mix incubate Incubate (4-12h at RT or 4°C O/N) mix->incubate purify Purify Conjugate (SEC, Dialysis, IEX) incubate->purify characterize Analyze Conjugate (SDS-PAGE, MS) purify->characterize

Caption: Experimental workflow for this compound conjugation.

spaac_mechanism dbco This compound plus + arrow Strain-Promoted [3+2] Cycloaddition (Copper-Free) dbco:e->arrow:w azide Azide-Molecule (R-N3) triazole Stable Triazole Linkage (PEG-Conjugate) arrow:e->triazole:w

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

stability of m-PEG2-DBCO in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of m-PEG2-DBCO in various solvents and pH conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the successful use of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][2][3] When stored as a solid under these conditions, the reagent can be stable for an extended period. For short-term storage, stock solutions in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) can be kept at -20°C for up to a month or at -80°C for up to six months.[4] It is advisable to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and exposure to moisture.[1]

Q2: What are the best solvents for dissolving this compound?

A2: this compound is soluble in a variety of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (B109758) (DCM).[5][6][7] Due to the hydrophilic PEG spacer, it also has some solubility in water and aqueous buffers.[5][8] For most applications, it is recommended to first dissolve the reagent in a water-miscible organic solvent like DMSO to create a stock solution before diluting it into the final aqueous reaction buffer.[9][10]

Q3: How does pH affect the stability of the DBCO group?

A3: The dibenzocyclooctyne (DBCO) group is most stable in the pH range of 6 to 9, which is common for bioconjugation reactions.[1] It is particularly sensitive to strongly acidic conditions (pH < 5), which can lead to the rearrangement and degradation of the strained alkyne ring.[1][9][11] While generally more stable at neutral to slightly basic pH, prolonged exposure to strongly basic conditions can also increase the rate of hydrolysis of other functional groups that might be present in a DBCO-containing molecule.[1]

Q4: Can I use buffers containing sodium azide (B81097) with this compound?

A4: No, you should strictly avoid buffers containing sodium azide.[1] The azide will react directly with the DBCO group in a "copper-free" click chemistry reaction, which will consume your reagent and prevent it from reacting with your intended azide-containing target molecule.[1][10][12]

Q5: How stable is the PEG linker in this compound?

A5: The polyethylene (B3416737) glycol (PEG) linker is highly stable under typical experimental conditions.[1] It is chemically inert and serves to increase the aqueous solubility and provide a flexible spacer, which can help minimize steric hindrance during conjugation.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on stability-related problems.

Problem Possible Cause Troubleshooting Steps
Low or no yield in copper-free click chemistry reaction. Degradation of this compound stock solution. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.[1] Avoid repeated freeze-thaw cycles of the stock solution.[1]
Incorrect pH of the reaction buffer. Ensure the reaction buffer is within the optimal pH range of 6-9 for DBCO stability and reactivity.[1] Avoid acidic conditions (pH < 5).[9]
Presence of interfering substances. Do not use buffers containing sodium azide, as it will react with the DBCO group.[1] Also, be aware that high concentrations of reducing agents like DTT or TCEP can potentially affect the stability of other functional groups in the reaction.
Inconsistent experimental results. Moisture contamination of solid reagent or solvent. Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[2] Use anhydrous solvents for preparing stock solutions.[2]
Exposure to light. Store the solid reagent and stock solutions protected from light.[2]
Precipitation of the reagent in aqueous buffer. Low aqueous solubility. While the PEG linker enhances water solubility, it is still recommended to prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then add it to the aqueous reaction mixture.[9] The final concentration of the organic solvent should be optimized for your specific application, often recommended to be below 20%.[13]

Stability Data Summary

The following table summarizes the stability of the DBCO moiety under various conditions. Please note that this data is compiled from studies on different DBCO-containing molecules and should be used as a general guideline for this compound. For critical applications, it is recommended to perform an in-house stability test.

Solvent/Buffer pH Temperature Duration Remaining Intact DBCO Notes
Aqueous Buffer5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.[1]
1x PBS7.44°C48 hours>95%Optimal condition for short-term storage of working solutions.[1]
1x PBS7.425°C24 hours90 - 95%Good stability at room temperature for typical reaction times.[1]
1x PBS7.437°C24 hours80 - 85%Increased temperature can accelerate degradation.[1]
Aqueous Buffer8.525°C24 hours90 - 95%Generally stable, but higher pH can increase the hydrolysis rate of other functional groups if present.[1]
Anhydrous DMSON/A-20°C1 monthHighRecommended for short-term storage of stock solutions.[4]
Anhydrous DMSON/A-80°C6 monthsHighRecommended for longer-term storage of stock solutions.[4]

Experimental Protocols

Protocol 1: Aqueous Stability Assessment of this compound by HPLC

This protocol provides a method to quantify the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (monitoring at ~309 nm for DBCO)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.

  • Timepoint Zero (T=0): Immediately after preparing the working solution, inject an aliquot onto the HPLC system.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 25°C or 37°C).

  • Subsequent Timepoints: At various time intervals (e.g., 1, 4, 8, 24, 48 hours), inject an equal aliquot onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each timepoint.

    • Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for Aqueous Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO prep_work Dilute to 100 µM in Aqueous Buffer prep_stock->prep_work t0 T=0 Analysis (Immediate HPLC Injection) prep_work->t0 incubation Incubate at Desired Temperature prep_work->incubation hplc_analysis HPLC Analysis (Monitor Peak Area at ~309 nm) t0->hplc_analysis subsequent_t Subsequent Timepoints (e.g., 1, 4, 8, 24h) incubation->subsequent_t subsequent_t->hplc_analysis calc Calculate % Remaining (Relative to T=0) hplc_analysis->calc plot Plot % Remaining vs. Time calc->plot kinetics Determine Degradation Kinetics plot->kinetics

Caption: Workflow for assessing the aqueous stability of this compound.

troubleshooting_guide Troubleshooting Low Click Chemistry Yield cluster_checks Initial Checks start Low or No Reaction Yield? check_reagent Is this compound solution fresh? start->check_reagent check_buffer Is buffer pH between 6 and 9? check_reagent->check_buffer Yes sol_reagent Prepare fresh this compound in anhydrous solvent. check_reagent->sol_reagent No check_azide Does buffer contain sodium azide? check_buffer->check_azide Yes sol_buffer Adjust buffer pH to 7.0-8.5. check_buffer->sol_buffer No sol_azide Use an azide-free buffer. check_azide->sol_azide Yes

Caption: Logic for troubleshooting low reaction yield with this compound.

References

common side reactions of DBCO with biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzocyclooctyne (DBCO) in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of DBCO with biomolecules?

A1: The primary and intended reaction of DBCO is a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified biomolecules. This is a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it proceeds with minimal interference from other functional groups typically found in biological systems.[1][2][3] The reaction forms a stable triazole linkage.[1][2]

Q2: What are the most common side reactions of DBCO with biomolecules?

A2: The most well-documented side reaction of DBCO is the "thiol-yne" addition with free sulfhydryl groups, such as those on cysteine residues in proteins.[1] This reaction is generally much slower than the desired SPAAC reaction with azides.[1][2] Another potential issue is non-specific binding, which can be caused by the hydrophobic nature of the DBCO group itself.

Q3: How stable are DBCO-labeled biomolecules?

A3: DBCO-labeled biomolecules, such as antibodies, can lose 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C.[4] For long-term storage, it is crucial to avoid buffers containing azides or thiols.[4] The DBCO functional group's reactivity can diminish over time due to oxidation and the addition of water to the triple bond.[5]

Q4: What are the optimal reaction conditions for DBCO-azide conjugation?

A4: DBCO-azide reactions are typically efficient at a pH range of 7-9 and temperatures from 4°C to 37°C.[4] Higher concentrations of reactants and higher temperatures generally lead to faster reactions.[4] Reaction times can vary from 2 to 24 hours, with longer incubation times often improving the yield, especially at lower temperatures.[4]

Q5: Can I use any buffer for my DBCO conjugation reaction?

A5: No. It is critical to avoid buffers containing primary amines (e.g., Tris, glycine) if you are using an NHS-ester functionalized DBCO for labeling, as they will compete for the reaction.[4] Furthermore, buffers containing sodium azide (B81097) should be strictly avoided as the azide will react with the DBCO reagent.[4] Phosphate-buffered saline (PBS) at a pH between 7.0 and 7.4 is a commonly recommended buffer.[6][7]

Troubleshooting Guides

Problem 1: Low or No Conjugation Product

Low or no yield of the desired conjugate is a common issue in DBCO bioconjugation experiments. The following guide provides potential causes and recommended solutions.

Troubleshooting Workflow for Low Yield

LowYield cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Troubleshooting Start Low/No Yield Check_Reagents Verify Reagent Integrity & Concentration Start->Check_Reagents Check_Reaction_Conditions Optimize Reaction Conditions Check_Reagents->Check_Reaction_Conditions Reagents OK Reagent_Degradation DBCO/Azide Reagent Degraded? Check_Reagents->Reagent_Degradation Incorrect_Concentration Incorrect Reagent Concentration? Check_Reagents->Incorrect_Concentration Check_Biomolecule Assess Biomolecule Activity Check_Reaction_Conditions->Check_Biomolecule Conditions Optimized Suboptimal_Ratio Suboptimal Molar Ratio? Check_Reaction_Conditions->Suboptimal_Ratio Incorrect_Buffer Incorrect Buffer (amines/azide)? Check_Reaction_Conditions->Incorrect_Buffer Temp_Time_Issues Suboptimal Temperature/Time? Check_Reaction_Conditions->Temp_Time_Issues Purification_Issues Investigate Purification Step Check_Biomolecule->Purification_Issues Biomolecule Active Success Successful Conjugation Purification_Issues->Success Purification Optimized

Caption: Troubleshooting workflow for low yield in DBCO conjugation.

Potential Cause Recommended Solution
Degradation of DBCO or Azide Reagent DBCO reagents, especially when in solution, can degrade over time. Use fresh reagents or test the activity of your stock solutions. Store DBCO reagents protected from light and moisture.[5]
Suboptimal Molar Ratio of Reactants The stoichiometry of the reactants is crucial. For labeling a protein with a DBCO-NHS ester, a 10- to 20-fold molar excess of the DBCO reagent is often a good starting point. For the subsequent click reaction, a 1.5 to 3-fold molar excess of the DBCO-containing molecule to the azide-containing molecule is recommended.[4]
Incorrect Reaction Buffer Ensure your buffer does not contain primary amines (like Tris) if using DBCO-NHS esters, or sodium azide, which will react with DBCO. Use a buffer like PBS at a pH between 7.0 and 7.4.[4][6][7]
Suboptimal Reaction Time or Temperature DBCO-azide reactions are generally faster at higher temperatures (up to 37°C) and with longer incubation times. If you are getting low yield at 4°C, try incubating for a longer period or increasing the temperature to room temperature.[4]
Inactive Biomolecule Ensure that the biomolecule you are labeling has not lost its activity. For proteins, confirm the presence of accessible primary amines for NHS-ester labeling or azides for the click reaction.
Issues with Purification The desired conjugate may be lost during purification steps. Optimize your purification protocol, for example, by using a different size-exclusion column or dialysis membrane.
Problem 2: High Background Signal or Non-Specific Binding

High background or non-specific binding can obscure your results and lead to false positives. This is often due to the inherent properties of the DBCO molecule or suboptimal experimental conditions.

Troubleshooting Workflow for High Background

HighBackground cluster_thiol Thiol-yne Reaction cluster_hydrophobic Hydrophobic Interactions Start High Background Check_Thiol_Reaction Assess Thiol-yne Side Reaction Start->Check_Thiol_Reaction Check_Hydrophobic_Binding Investigate Hydrophobic Interactions Check_Thiol_Reaction->Check_Hydrophobic_Binding Thiol Reaction Minimized Block_Thiols Block Free Thiols (e.g., with IAM) Check_Thiol_Reaction->Block_Thiols Optimize_Washing Optimize Washing/Blocking Steps Check_Hydrophobic_Binding->Optimize_Washing Hydrophobic Binding Addressed Add_Detergent Add Non-ionic Detergent (e.g., Tween-20) Check_Hydrophobic_Binding->Add_Detergent Use_PEG_Linker Use DBCO with Hydrophilic PEG Linker Check_Hydrophobic_Binding->Use_PEG_Linker Success Low Background Optimize_Washing->Success Washing Optimized

Caption: Troubleshooting workflow for high background in DBCO experiments.

Potential Cause Recommended Solution
Thiol-yne Side Reaction Free sulfhydryl groups on cysteine residues can react with DBCO. To prevent this, you can block free thiols by first reducing any disulfide bonds with a reducing agent like DTT, followed by alkylation with a reagent such as iodoacetamide (B48618) (IAM) before adding the DBCO reagent.[1]
Hydrophobic Interactions The DBCO moiety is hydrophobic and can lead to non-specific binding to proteins or cell membranes. To mitigate this, consider adding a non-ionic detergent (e.g., 0.05-0.1% Tween-20) to your washing buffers. Using DBCO reagents that incorporate a hydrophilic polyethylene (B3416737) glycol (PEG) linker can also reduce non-specific binding.
Insufficient Washing or Blocking In applications like cell imaging or immunoassays, insufficient washing or blocking can lead to high background. Increase the number and duration of washing steps. For blocking, use a standard blocking agent like bovine serum albumin (BSA).
Aggregation of DBCO Conjugate Aggregates of your DBCO-labeled molecule can lead to non-specific signals. Centrifuge your conjugate solution at high speed before use to pellet any aggregates.

Quantitative Data

The efficiency of DBCO reactions is dependent on the specific reactants and reaction conditions. The following table summarizes key quantitative data.

Parameter Value Conditions Notes
Second-Order Rate Constant (k₂) for DBCO-Azide (SPAAC) 0.24 M⁻¹s⁻¹with Benzyl Azide in CH₃CN:H₂O (3:1)The reaction rate is dependent on the electronic properties of the azide.[8]
0.32 - 1.22 M⁻¹s⁻¹with various azides in different buffers (PBS, HEPES) at pH 7Buffer composition and pH can significantly influence the reaction rate.[6]
Second-Order Rate Constant (k₂) for DBCO-Thiol (Thiol-yne) Significantly lower than SPAAC-The thiol-yne side reaction is reported to be orders of magnitude slower than the SPAAC reaction.[9]
Reaction Time 2 - 24 hoursRoom temperature or 4°CLonger incubation times can improve yield, especially at lower temperatures or concentrations.[4]
Molar Excess of DBCO-NHS Ester for Protein Labeling 10 - 20 foldFor labeling primary amines on proteins.The optimal ratio may need to be determined empirically for each protein.
Molar Excess of DBCO-reagent for Click Reaction 1.5 - 3 foldFor reaction with an azide-modified biomolecule.The less critical or more abundant component should be in excess.[4]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.

  • Purify the DBCO-labeled Protein: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or by dialysis against the desired storage buffer (e.g., PBS).

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for DBCO).

Protocol 2: Protocol for Detecting and Minimizing Thiol-yne Side Reactions

This protocol allows for the assessment of the extent of the thiol-yne side reaction and provides a method to minimize it.

Materials:

  • Thiol-containing protein of interest

  • DBCO reagent

  • Reducing agent (e.g., 1 M Dithiothreitol, DTT)

  • Alkylating agent (e.g., 0.5 M Iodoacetamide, IAM)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Analysis tools (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Prepare Protein Samples: Prepare three samples of your thiol-containing protein in the reaction buffer.

    • Sample A (Reduced): Treat the protein with 10 mM DTT for 30 minutes at room temperature to reduce all disulfide bonds.

    • Sample B (Blocked Control): Treat the protein with 10 mM DTT for 30 minutes, followed by the addition of 50 mM IAM. Incubate for 1 hour in the dark to block the free thiols.[1]

    • Sample C (Native Control): No treatment.

  • Purification: Remove the excess DTT and IAM from Samples A and B using a desalting column.

  • Reaction with DBCO: Add a 10-fold molar excess of the DBCO reagent to all three samples. Incubate for 2-4 hours at room temperature.

  • Analysis:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE. A shift in the molecular weight of the protein in Sample A compared to Samples B and C would indicate conjugation to the DBCO reagent via thiol-yne reaction.

    • Mass Spectrometry: For a more definitive analysis, use mass spectrometry to determine the precise molecular weight of the protein products. An increase in mass corresponding to the addition of the DBCO reagent in Sample A, which is absent or significantly reduced in Sample B, confirms the thiol-yne side reaction.[1]

Minimization Strategy: If a significant thiol-yne side reaction is observed, pre-treat your protein sample with a reducing agent (like DTT) followed by an alkylating agent (like IAM) as described for Sample B before proceeding with the DBCO labeling of your azide-modified target.[1]

Workflow for Thiol Blocking

ThiolBlocking Start Protein with Free Thiols Reduce Reduce Disulfides (e.g., DTT) Start->Reduce Alkylate Alkylate Free Thiols (e.g., IAM) Reduce->Alkylate Purify Remove Excess Reagents Alkylate->Purify DBCO_Reaction Proceed with DBCO Reaction Purify->DBCO_Reaction End Minimized Thiol-yne Side Reaction DBCO_Reaction->End

Caption: Experimental workflow to prevent thiol-yne side reactions.

References

Navigating the Purification of m-PEG2-DBCO Labeled Proteins: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful purification of m-PEG2-DBCO labeled proteins is a critical step in the development of antibody-drug conjugates (ADCs), imaging agents, and other protein-based therapeutics. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound labeled proteins, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of Labeled Protein After Purification

Q: I am experiencing a significant loss of my protein during the purification step. What are the possible reasons and how can I improve my recovery?

A: Low recovery of your DBCO-labeled protein can stem from several factors, ranging from suboptimal labeling conditions to issues with the purification method itself.

Potential Causes and Solutions:

  • Inefficient Labeling: If the initial labeling reaction is inefficient, the majority of your protein will be unlabeled and may be separated out during purification.

    • Solution: Optimize the molar ratio of the this compound reagent to your protein. A molar excess of 5-20 fold is a good starting point for proteins at a concentration of 1-5 mg/mL.[1] For more sensitive or dilute proteins, a higher excess may be necessary.[1]

  • Protein Precipitation: The DBCO group is hydrophobic, and its addition to a protein can lead to aggregation and precipitation, especially at high labeling densities.

    • Solution: Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).[1] Consider using DBCO reagents with more hydrophilic linkers, such as longer PEG chains, to counteract the hydrophobicity.

  • Inappropriate Purification Method: The chosen purification technique may not be suitable for your specific protein or the impurities you are trying to remove.

    • Solution: Select a purification method based on the physicochemical properties of your protein and the DBCO label. For example, Size-Exclusion Chromatography (SEC) is effective at removing excess, unreacted DBCO reagent, while Hydrophobic Interaction Chromatography (HIC) can separate labeled from unlabeled protein based on the increased hydrophobicity imparted by the DBCO group.[2]

  • Harsh Elution Conditions: The conditions used to elute the protein from a chromatography column may be too harsh, causing denaturation and loss of protein.

    • Solution: Optimize your elution buffer. For ion-exchange chromatography, a gradual increase in salt concentration (gradient elution) is often gentler than a single, high-salt step elution.[3] For HIC, a gradual decrease in salt concentration should be optimized.[4][5]

G cluster_start Start: Low Protein Yield cluster_check Initial Checks cluster_troubleshoot Troubleshooting Paths cluster_solution Solutions start Low Yield After Purification check_labeling Check Labeling Efficiency (DOL) start->check_labeling check_precipitation Visible Precipitate? start->check_precipitation optimize_labeling Optimize Molar Ratio (5-20x excess) check_labeling->optimize_labeling Low DOL optimize_purification Optimize Purification Method (e.g., gradient elution) check_labeling->optimize_purification Acceptable DOL change_linker Use Hydrophilic Linker (e.g., longer PEG) check_precipitation->change_linker Yes lower_concentration Reduce Protein Concentration (1-5 mg/mL) check_precipitation->lower_concentration Yes check_precipitation->optimize_purification No solution Improved Protein Yield optimize_labeling->solution change_linker->solution lower_concentration->solution change_method Select Alternative Purification Method (e.g., SEC, HIC, IEX) optimize_purification->change_method optimize_purification->solution change_method->solution

Issue 2: Protein Aggregation During or After Labeling

Q: My protein solution becomes cloudy and I see precipitates after adding the this compound reagent. What is causing this and how can I prevent it?

A: Protein aggregation is a frequent challenge when working with hydrophobic molecules like DBCO.

Potential Causes and Solutions:

  • Hydrophobicity of DBCO: The dibenzocyclooctyne group is inherently hydrophobic and can promote self-association of the labeled protein molecules.[1]

    • Solution: Employ DBCO reagents with hydrophilic linkers, such as this compound or longer PEG chains, to help counteract the hydrophobicity of the DBCO moiety.

  • High Degree of Labeling (DOL): Attaching a large number of DBCO molecules to a single protein increases its overall hydrophobicity, making it more prone to aggregation.

    • Solution: Carefully control the molar ratio of the DBCO reagent to the protein during the conjugation reaction to limit the degree of labeling.[1] Aim for a DOL that is sufficient for your application without compromising protein stability.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and other components of your reaction buffer can significantly impact protein stability.

    • Solution: Screen different buffer formulations to find conditions that minimize aggregation. Ensure the pH of the buffer is appropriate for your protein's stability.

  • High Protein Concentration: Concentrated protein solutions can increase the likelihood of intermolecular interactions and aggregation.

    • Solution: Perform the labeling reaction at a lower protein concentration (1-5 mg/mL is a common range).[1]

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Protein Aggregation cause1 DBCO Hydrophobicity problem->cause1 cause2 High Degree of Labeling (DOL) problem->cause2 cause3 Suboptimal Buffer problem->cause3 cause4 High Protein Concentration problem->cause4 solution1 Use Hydrophilic Linker (e.g., this compound) cause1->solution1 solution2 Optimize Molar Ratio to Control DOL cause2->solution2 solution3 Screen Buffer Conditions (pH, Ionic Strength) cause3->solution3 solution4 Reduce Protein Concentration cause4->solution4

Frequently Asked Questions (FAQs)

Q1: How do I remove excess, unreacted this compound reagent after the labeling reaction?

A1: Removal of the small molecule DBCO reagent is crucial for obtaining a pure labeled protein and for preventing interference in downstream applications. Several methods are effective:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This is one of the most common and effective methods. SEC separates molecules based on size, allowing the larger labeled protein to elute first while the smaller, unreacted DBCO reagent is retained and elutes later.[2] Spin desalting columns offer a quick and convenient option for this purpose.

  • Tangential Flow Filtration (TFF): TFF is a highly efficient method for buffer exchange and removing small molecule impurities. It is particularly useful for larger sample volumes and is scalable.

  • Dialysis: Dialysis is a simple and effective method for removing small, unreacted components by exchanging the buffer against a large volume of fresh buffer.

Q2: Which purification technique is best for separating labeled protein from unlabeled protein?

A2: The choice of technique depends on the physicochemical changes imparted by the DBCO label.

  • Hydrophobic Interaction Chromatography (HIC): The addition of the hydrophobic DBCO group increases the protein's surface hydrophobicity. HIC can effectively separate the more hydrophobic labeled protein from the less hydrophobic unlabeled protein.[2]

  • Ion-Exchange Chromatography (IEX): If the this compound reagent reacts with charged residues on the protein surface (like lysines), it can alter the protein's net charge. IEX separates proteins based on charge, and may be able to resolve labeled and unlabeled species.

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC offers high-resolution separation based on hydrophobicity. However, it often requires denaturing conditions (organic solvents, acidic pH), which may not be suitable for all proteins.[2]

Q3: How can I determine the degree of labeling (DOL) of my purified protein?

A3: The DOL, or the average number of DBCO molecules per protein, can be determined using several methods:

  • UV-Vis Spectrophotometry: This is a common and relatively simple method. The concentration of the protein is determined by its absorbance at 280 nm, and the concentration of the DBCO group is determined by its characteristic absorbance peak around 309 nm.[2][6][7] The DOL can then be calculated using the Beer-Lambert law and the respective molar extinction coefficients.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide a highly accurate measurement of the molecular weight of the labeled protein.[2] By comparing the mass of the labeled protein to the unlabeled protein, the number of attached DBCO molecules can be precisely determined.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the labeling and purification of this compound proteins.

Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation

ParameterRecommended RangeNotes
Molar Excess of DBCO-NHS Ester 5-20 foldFor sensitive or low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be needed.[1]
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase the risk of aggregation.[1]
Reaction pH 7.2-8.0For reactions with NHS esters targeting primary amines.
Reaction Time 30-60 minutes at room temperature or 2 hours on iceOptimization may be required for specific proteins.[2]

Table 2: Comparison of Purification Methods

Purification MethodPrinciplePrimary UseExpected Protein Recovery
Size-Exclusion Chromatography (SEC) Separation by sizeRemoval of excess DBCO reagent>85%
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicitySeparation of labeled from unlabeled protein>80%
Ion-Exchange Chromatography (IEX) Separation by chargeSeparation of species with different charge>80%
Tangential Flow Filtration (TFF) Size-based separation with cross-flowBuffer exchange, removal of small molecules>90%
Dialysis Diffusion across a semi-permeable membraneRemoval of small molecules>90%

Table 3: Quality Control Metrics for Purified DBCO-Labeled Proteins

ParameterTarget Value/MethodDescription
Purity >95% (by HPLC)Percentage of the main peak area in the final HPLC chromatogram.[2]
Recovery >80%The overall yield of purified protein after all purification steps.[2]
Degree of Labeling (DOL) 1-5 (Application Dependent)Average number of DBCO molecules per protein, determined by UV-Vis or Mass Spectrometry.[2]
Mass Confirmation Expected Mass ± 1 Da (ESI-MS)Confirms the precise mass of the conjugate(s).[2]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound-NHS Ester

  • Reagent Preparation:

    • Dissolve the protein (e.g., an antibody) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0 to a concentration of 1-5 mg/mL.[2]

    • Immediately before use, prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2]

  • Conjugation Reaction:

    • Add the desired molar excess of the DBCO-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[2]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS-ester.[2]

  • Removal of Excess Reagent:

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column, SEC, TFF, or dialysis. This will yield a crude DBCO-conjugated protein solution ready for further purification if needed. Protein recovery from this initial cleanup step is typically greater than 85%.[2]

Protocol 2: Purification of DBCO-Labeled Protein using Hydrophobic Interaction Chromatography (HIC)

  • Column and Buffer Preparation:

    • Select a HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).

    • Prepare a high-salt binding buffer (Mobile Phase A, e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0) and a low-salt elution buffer (Mobile Phase B, e.g., 100 mM Sodium Phosphate, pH 7.0).[2]

  • Sample Preparation:

    • Adjust the salt concentration of the crude DBCO-labeled protein solution to match that of the binding buffer. This can be done by adding a concentrated salt solution.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Load the prepared sample onto the column.

    • Wash the column with Mobile Phase A to remove any unbound protein.

    • Elute the bound protein using a reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[2] The more hydrophobic, DBCO-labeled protein will elute at a lower salt concentration than the unlabeled protein.

    • Monitor the elution profile by measuring absorbance at 280 nm (for protein) and 309 nm (for DBCO).[2]

  • Fraction Collection:

    • Collect fractions and analyze for purity and concentration. Pool the fractions containing the purified DBCO-labeled protein.

Visualization of Workflows

G cluster_labeling Step 1: Labeling cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis start Start: Protein Solution add_dbco Add this compound-NHS start->add_dbco incubate Incubate (RT or 4°C) add_dbco->incubate quench Quench Reaction (Tris buffer) incubate->quench crude_product Crude Labeled Protein quench->crude_product remove_excess Remove Excess Reagent (SEC/Dialysis/TFF) crude_product->remove_excess hplc_purify Optional: High-Resolution Purification (HIC/IEX/RP-HPLC) remove_excess->hplc_purify purified_product Purified DBCO-Labeled Protein remove_excess->purified_product hplc_purify->purified_product analyze Characterization (DOL, Purity, Mass) purified_product->analyze final_product Final Product for Downstream Use analyze->final_product

References

Technical Support Center: Improving Copper-Free Click Chemistry Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you enhance reaction kinetics and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My SPAAC reaction is slow or incomplete. What are the most common causes?

A1: Several factors can lead to sluggish or low-yield SPAAC reactions. The primary aspects to investigate are:

  • Suboptimal Cyclooctyne (B158145) Choice: The reactivity of the cyclooctyne is paramount. Less strained cyclooctynes like BCN are inherently slower than highly strained ones like DBCO or DIFO derivatives.[1][2][3]

  • Steric Hindrance: Bulky functional groups near the azide (B81097) or alkyne can physically impede the approach of the reactants, slowing down the reaction.[4][5] This is a common issue when labeling large biomolecules.[6]

  • Poor Solubility: If one or both reactants have low solubility in the chosen solvent, it can lead to a heterogeneous mixture and reduced reaction rates.[4]

  • Unfavorable Reaction Conditions: The reaction's kinetics are sensitive to pH, buffer composition, and temperature.[4][7]

  • Reagent Instability: Strained cyclooctynes can degrade under certain conditions, such as prolonged storage or exposure to acidic environments (e.g., TFA).[4]

  • Electronic Properties: The electronic nature of the azide can influence the reaction rate. Electron-rich azides generally react faster.[8][9]

Q2: How can I rationally select a cyclooctyne for faster kinetics?

A2: The choice of cyclooctyne is a trade-off between reactivity and stability.[4] The reaction is driven by the release of the cyclooctyne's ring strain.[5][10]

  • Highest Reactivity: For applications where speed is critical, DBCO (Dibenzocyclooctyne) and its derivatives generally exhibit the fastest reaction rates due to high ring strain.[1][3] Other highly reactive options include DIFO and BARAC.[5][11]

  • Moderate Reactivity & Smaller Size: BCN (Bicyclo[6.1.0]nonyne) is less reactive than DBCO but offers advantages in its smaller size and lower lipophilicity.[1] Interestingly, BCN can show higher reaction rates with aromatic azides compared to DBCO.[3]

  • Key Principle: A greater degree of ring strain and the presence of electron-withdrawing groups (like fluorine in DIFO) adjacent to the alkyne lead to faster kinetics.[1][11][12]

Q3: How do solvent and buffer conditions impact my reaction rate?

A3: Solvent and buffer choice can significantly influence SPAAC kinetics.

  • Solvent Polarity: The rate of 1,3-dipolar cycloaddition reactions often increases with a higher mole fraction of water in the solvent system, likely due to the stabilization of the transition state through hydrogen bonding.[8] While organic co-solvents like DMSO or acetonitrile (B52724) can be used to dissolve hydrophobic reactants, their use should be carefully considered as they can impact the rate.[7][13]

  • Buffer Type and pH: The optimal buffer is system-dependent. However, studies have shown that buffer choice matters; for example, HEPES buffer at pH 7 has been reported to yield higher reaction rates than PBS at the same pH.[4][9] Generally, a pH between 7 and 8 is recommended.[4] It is advisable to screen different buffer systems for your specific reactants.[4]

Q4: I'm observing low yields. What steps can I take to improve them?

A4: Low yields can stem from several issues addressed in Q1. Here are targeted solutions:

  • Optimize Reagent Handling: Store strained cyclooctynes under recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.[4]

  • Address Steric Hindrance: Introduce a flexible linker, such as a Polyethylene Glycol (PEG) spacer, between the cyclooctyne or azide and your molecule of interest.[4][6] This extends the reactive group away from the bulk of the molecule, improving accessibility and potentially increasing reaction rates by an average of 31 ± 16%.[6][9]

  • Improve Solubility: Add a minimal amount of a compatible organic co-solvent (e.g., DMSO) to ensure reactants are fully dissolved.[4] Be mindful that high concentrations can be detrimental, especially for proteins.[6]

  • Check Stoichiometry: Use a slight excess (e.g., 1.5-2 equivalents) of one reagent to drive the reaction to completion, particularly if one component is more precious or less stable.[4]

  • Run a Control Reaction: If you are labeling a complex biomolecule, perform a control reaction with simple, small-molecule versions of your azide and cyclooctyne. If the control fails, the issue is likely with your reagents or general conditions. If it succeeds, the problem may be steric hindrance or instability related to your specific biomolecule.[4]

Q5: Can I monitor the progress of my SPAAC reaction?

A5: Yes, monitoring the reaction is crucial for optimization. Several techniques can be used:

  • UV-Vis Spectroscopy: This is particularly effective for DBCO-containing reactions, as the DBCO moiety has a distinct absorbance peak (around 309 nm) that disappears as the reaction proceeds.[6][14] This allows for the determination of pseudo-first-order rate constants.[6]

  • NMR Spectroscopy: For small molecule reactions, ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of the characteristic triazole proton signal (typically δ 7.5-8.5 ppm).[7][10]

  • IR Spectroscopy: The azide group has a characteristic absorption band around 2100 cm⁻¹ that is well-separated from other functional groups. Monitoring the disappearance of this peak with inline ATR-IR spectroscopy is a powerful way to track reaction progress in real-time.[15]

  • Chromatography (TLC, LC-MS): These methods can be used to follow the consumption of starting materials and the formation of the product.[16][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Low Reactivity of Cyclooctyne Switch to a more strained cyclooctyne (e.g., from BCN to DBCO).[1][7]
Steric Hindrance Incorporate a PEG linker between the reactive moiety and the biomolecule.[4][6]
Suboptimal pH/Buffer Screen a pH range (e.g., 7.0-8.5) and try different buffers (e.g., HEPES instead of PBS).[4][7][9]
Low Temperature Increase the temperature (e.g., from 25°C to 37°C), ensuring biomolecule stability.[6][7]
Low Reactant Concentration Increase the concentration of reactants if solubility permits.[6]
Low Product Yield Reagent Degradation Use fresh reagents. Store cyclooctynes cold, protected from light, and avoid acidic conditions.[4]
Solubility Issues Add a minimal amount of an organic co-solvent (e.g., DMSO, acetonitrile) to ensure a homogeneous solution.[4][7]
Incorrect Stoichiometry Use a slight excess (1.5-2x) of the more stable or less critical reagent.[4]
Non-Specific Labeling Reaction with Other Functional Groups Although rare for SPAAC, DBCO can react with cysteine residues. Ensure the system is free of highly reactive nucleophiles.[6][7]
Contaminants in Buffers Avoid using buffers containing sodium azide (NaN₃) as a preservative, as it will compete with your azide-labeled molecule.[6]

Quantitative Data: Comparison of Cyclooctyne Kinetics

The selection of a cyclooctyne directly impacts reaction kinetics. The performance is best evaluated by comparing their second-order rate constants (k₂) for the reaction with a standard azide.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Benzyl Azide~0.6 - 1.0[1]
DIBO Benzyl Azide~0.3 - 0.7[1]
BCN Benzyl Azide~0.06 - 0.1[1]
DIFO Benzyl Azide~0.076[18]
TMTH Benzyl Azide~4.0[18]

Note: Reaction rates can vary significantly depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide derivatives used.[1]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol outlines a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule (e.g., a protein).

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., HEPES, PBS, pH 7.0-8.0) to a known concentration (e.g., 1-5 mg/mL).[17]

    • Prepare a concentrated stock solution (e.g., 1-10 mM) of the cyclooctyne reagent (e.g., DBCO-PEG4-NHS ester) in an organic solvent like DMSO.[17]

  • Reaction Setup:

    • In a reaction vial, add the solution of the azide-modified biomolecule.

    • While gently stirring or vortexing, add the required volume of the cyclooctyne stock solution. A 5- to 20-fold molar excess of the small molecule cyclooctyne reagent over the biomolecule is often recommended to drive the reaction.[17]

    • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept low (ideally <10% v/v) to maintain biomolecule stability and integrity.[6][17]

  • Incubation:

    • Stir the reaction mixture at room temperature (25°C) or 37°C.[6] Reaction times can range from minutes to several hours, depending on the reactivity of the chosen cyclooctyne and reactant concentrations.[16]

    • If reagents are light-sensitive, protect the reaction from light.[4]

  • Purification:

    • Remove excess, unreacted small molecules using an appropriate method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[10][17]

  • Characterization:

    • Confirm the successful conjugation and purity of the product using methods like SDS-PAGE, Mass Spectrometry, or HPLC.[17]

    • If using a DBCO reagent, the degree of labeling can be quantified using UV-Vis spectroscopy by measuring the absorbance at ~280 nm (for the protein) and ~309 nm (for the DBCO).[10]

Protocol 2: Monitoring SPAAC Kinetics by UV-Vis Spectroscopy

This method is ideal for reactions involving chromophoric cyclooctynes like DBCO.

  • Materials:

    • DBCO derivative (e.g., sulfo-DBCO-amine)

    • Azide of interest

    • Appropriate reaction buffer (e.g., HEPES, pH 7.5)

    • Quartz cuvettes

    • UV-Vis spectrophotometer

  • Procedure:

    • Determine the optimal absorbance wavelength (λ_max) for the DBCO derivative in the chosen buffer (typically ~309 nm).[6]

    • In a quartz cuvette, prepare the reaction mixture. The concentration of the DBCO reagent should be set to provide an initial absorbance within the linear range of the instrument. Use the azide in excess (e.g., 10-fold or more) to ensure pseudo-first-order kinetics.

    • Use a reference cuvette containing the buffer and the azide to zero the spectrophotometer.

    • Initiate the reaction by adding the DBCO reagent to the cuvette containing the azide solution.

    • Immediately begin monitoring the decrease in absorbance at λ_max over time.[6]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[1]

Visualizations

Caption: Troubleshooting workflow for a slow SPAAC reaction.

Caption: Key factors influencing SPAAC reaction kinetics.

References

degradation of m-PEG2-DBCO over time and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of m-PEG2-DBCO. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the optimal performance of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, desiccated, and protected from light.[1] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3] These stock solutions can be stored at -20°C for up to a few months.[1][2][4] To maintain the integrity of the reagent, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.[1]

Q3: What is the stability of this compound in aqueous solutions?

A3: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers with a pH range of 6 to 9.[1] However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. Stability is highest at neutral to slightly basic pH. Strong acidic conditions (pH < 6) should be avoided as they can lead to the degradation of the DBCO ring.[1] It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[1]

Q4: What are the primary degradation pathways for this compound?

A4: The primary points of instability for DBCO-containing molecules are the strained alkyne of the DBCO group and, if present, other functional groups like esters. The DBCO group is susceptible to degradation under acidic conditions and through oxidation.[1] Prolonged exposure to aqueous environments can also lead to the addition of water to the strained triple bond, reducing its reactivity with azides.[2]

Q5: Are there any buffer components or reagents that are incompatible with this compound?

A5: Yes. Buffers containing azides should be avoided as they will react with the DBCO group.[3][5] Additionally, while the reaction with azides is highly specific, some studies suggest that DBCO can react with thiols, such as those in glutathione (B108866) (GSH), although at a slower rate than with azides. Therefore, it is advisable to avoid high concentrations of thiol-containing reagents like DTT or β-mercaptoethanol in your reaction mixture if possible.

Quantitative Stability Data

The following tables summarize the stability of a structurally related compound, DBCO-NHCO-PEG4-acid, in various solutions. This data is intended to serve as a guideline for the stability of this compound. For critical applications, it is recommended to perform an in-house stability test.

Table 1: Stability of DBCO-NHCO-PEG4-acid in Aqueous Buffers [1]

pHTemperatureDuration% Intact Reagent RemainingNotes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation.
7.44°C48 hours>95%Optimal for short-term storage of working solutions.
7.425°C24 hours90 - 95%Good stability for typical reaction times.
7.437°C24 hours80 - 85%Increased temperature accelerates degradation.
8.525°C24 hours90 - 95%Generally stable.

Table 2: Recommended Storage Conditions Summary

FormatSolvent/StateTemperatureDurationKey Considerations
Solid N/A-20°C> 1 yearProtect from light and moisture; store under inert gas.[2]
Stock Solution Anhydrous DMSO/DMF-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles and moisture.[1][2][4]
Working Solution Aqueous Buffer (pH 6-9)4°C< 48 hoursPrepare fresh for best results.[1]

Troubleshooting Guide

Issue: Low or No Conjugation to Azide-Containing Molecule

This is a common issue that can often be traced back to the stability and handling of the this compound reagent.

Troubleshooting_Low_Yield start Low or No Conjugation Yield check_reagent 1. Verify Reagent Integrity start->check_reagent check_conditions 2. Assess Reaction Conditions start->check_conditions check_purification 3. Evaluate Purification start->check_purification improper_storage Was this compound stored correctly? (-20°C, dry, dark) check_reagent->improper_storage incompatible_buffers Does the buffer contain azides or high thiol concentrations? check_conditions->incompatible_buffers loss_during_purification Was there significant loss during purification? check_purification->loss_during_purification fresh_solution Was the aqueous working solution prepared fresh? improper_storage->fresh_solution Yes solution_a Solution A: Use a fresh vial of this compound. Perform a stability test. improper_storage->solution_a No fresh_solution->check_conditions Yes solution_b Solution B: Prepare fresh aqueous solutions immediately before use. fresh_solution->solution_b No molar_ratio Is the molar ratio of DBCO to azide (B81097) optimal? incompatible_buffers->molar_ratio No solution_c Solution C: Use a compatible buffer (e.g., PBS, pH 7.4). Remove incompatible components. incompatible_buffers->solution_c Yes incubation Were incubation time and temperature sufficient? molar_ratio->incubation Yes solution_d Solution D: Optimize the molar ratio (typically 1.5-10 fold excess of one reagent). molar_ratio->solution_d No incubation->check_purification Yes solution_e Solution E: Increase incubation time (4-12h at RT, or overnight at 4°C) or temperature (up to 37°C). incubation->solution_e No solution_f Solution F: Optimize the purification method (e.g., SEC, dialysis) to improve recovery. loss_during_purification->solution_f Yes Stability_Workflow prep_stock 1. Prepare Stock Solution (10 mM in anhydrous DMSO) prep_working 2. Prepare Working Solution (e.g., 100 µM in aqueous buffer) prep_stock->prep_working t0 3. T=0 Analysis (Inject immediately onto HPLC) prep_working->t0 incubate 4. Incubate (at desired temperature, e.g., 25°C or 37°C) t0->incubate timepoints 5. Collect Timepoints (Inject aliquots at regular intervals) incubate->timepoints analyze 6. Analyze Data (Integrate peak area at ~309 nm) timepoints->analyze kinetics 7. Determine Kinetics (Plot % remaining vs. time) analyze->kinetics Degradation_Pathway mPEG_DBCO This compound (Intact) degraded_products Degradation Products (e.g., oxidized DBCO, hydrated alkyne) mPEG_DBCO->degraded_products Loss of Reactivity conditions Degradation Conditions: - Acidic pH (<6) - Oxidizing agents - Prolonged aqueous incubation - Light exposure conditions->mPEG_DBCO

References

dealing with steric hindrance in m-PEG2-DBCO labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing m-PEG2-DBCO for bioconjugation. The following information addresses common challenges, with a particular focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound labeling?

A: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial arrangement of atoms in a molecule. In this compound labeling, the bulkiness of the molecules being conjugated (e.g., large proteins, antibodies, or nanoparticles) can physically block the DBCO and azide (B81097) groups from approaching each other, leading to low or no conjugation efficiency.[1] The structure of the molecules, the length and flexibility of the linker, and the specific site of conjugation all contribute to the degree of steric hindrance.[1]

Q2: How does the PEG spacer in this compound help with steric hindrance?

A: The polyethylene (B3416737) glycol (PEG) spacer provides a flexible and hydrophilic arm that extends the DBCO group away from the surface of the molecule it is attached to.[2][3] This increased distance and flexibility helps to overcome the spatial barriers caused by steric hindrance, allowing the DBCO and azide moieties to react more efficiently.[2][3] Longer PEG chains can provide greater separation and may be necessary for particularly bulky molecules.[1]

Q3: What are the optimal reaction conditions for DBCO-azide click chemistry?

A: DBCO-azide reactions are robust and can proceed under a range of conditions. However, for optimal results, consider the following:

  • Buffer: Use a non-amine-containing buffer such as PBS at a pH between 7.0 and 9.0.[1][4] Avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule.[1][5]

  • Temperature: Reactions are typically performed at room temperature (20-25°C) or 4°C.[1][4] Higher temperatures (up to 37°C) can increase the reaction rate but may impact the stability of sensitive biomolecules.[1][4]

  • Reaction Time: Incubation times can range from 2 to 24 hours.[1] For reactions involving large molecules or when steric hindrance is a concern, longer incubation times of 12-24 hours may be necessary to achieve sufficient yields.[1][4]

Q4: How can I confirm that my molecule has been successfully labeled with this compound?

A: The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate. The protein concentration is measured at 280 nm, and the DBCO incorporation can be measured at its absorbance maximum of around 309 nm.[6][7]

Troubleshooting Guide

Problem: Low or No Conjugation Product

If you are experiencing low or no yield in your this compound labeling experiment, consider the following potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Steric Hindrance - Increase the length of the PEG spacer arm (e.g., use m-PEG4-DBCO or m-PEG8-DBCO).[2][8] - Optimize the molar ratio of reactants; a higher excess of one reactant may be needed to drive the reaction forward.[4] - Increase the reaction time to allow more opportunities for the reactive groups to come into contact.[1][4]
Suboptimal Reaction Conditions - Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[1][5] - Optimize the pH of the reaction buffer (typically pH 7-9).[1][4] - Increase the reaction temperature (up to 37°C) if your biomolecules are stable at higher temperatures.[1][4]
Incorrect Reagent Ratio - Empirically determine the optimal molar excess of the this compound reagent. A 1.5:1 to 3:1 molar ratio of DBCO to azide is a good starting point for conjugation.[4] For labeling a protein with a DBCO-NHS ester, a 10- to 20-fold molar excess of the ester may be required.[6][]
Reagent Degradation - DBCO reagents, especially NHS esters, are moisture-sensitive.[1][6] Allow the reagent to equilibrate to room temperature before opening and prepare stock solutions fresh in an anhydrous organic solvent like DMSO or DMF.[1][5] - Store DBCO reagents at -20°C, protected from light and moisture.[3][10]
Precipitation of Reactants - DBCO is hydrophobic. Attaching too many DBCO molecules to a protein can lead to aggregation and precipitation.[1] The PEG spacer in this compound helps to increase water solubility.[2][8] - Keep the concentration of organic solvent (e.g., DMSO) in the final reaction mixture below 15-20% to avoid protein precipitation.[1][7]
Inaccurate Confirmation of Labeling - Purify the labeled molecule to remove any unreacted DBCO reagent before quantifying the degree of labeling. Size-exclusion chromatography or dialysis are common methods.[4][] - Use appropriate analytical techniques like UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry to confirm conjugation.[7][]

Quantitative Data Summary

The following tables provide a summary of key quantitative data to aid in experimental design.

Table 1: Reaction Rates of Different Cyclooctynes with Benzyl Azide

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DBCO 0.24 - 0.31
BCN0.07
DIFO0.076
BARAC0.96
This table highlights the high reactivity of DBCO compared to some other common cyclooctynes.[1]

Table 2: Recommended Molar Ratios for DBCO Labeling and Conjugation

Step Reactants Recommended Molar Excess
Protein Labeling DBCO-NHS Ester : Protein10 - 20 fold
Conjugation DBCO-labeled Molecule : Azide-labeled Molecule1.5 - 3 fold
These are starting recommendations and may require optimization for specific applications.[1][4][5][]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound-NHS Ester
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.[1]

    • Ensure the buffer is free from primary amines (e.g., Tris, glycine) and sodium azide.[1] If necessary, perform a buffer exchange using dialysis or a desalting column.[]

  • DBCO-NHS Ester Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.[1][5] The NHS ester is moisture-sensitive.[1]

  • Labeling Reaction:

    • Add the calculated amount of the DBCO-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[]

    • The final concentration of the organic solvent should ideally be below 15% to avoid protein precipitation.[1]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[]

  • Quench and Purify:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[1][7]

    • Remove the excess, unreacted DBCO reagent by size-exclusion chromatography, dialysis, or spin filtration.[1][]

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-DBCO conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).[6][7]

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and DBCO.

Protocol 2: General Procedure for Conjugating a DBCO-labeled Molecule to an Azide-labeled Molecule
  • Prepare Reactants:

    • Prepare a solution of the DBCO-labeled molecule in an appropriate azide-free buffer (e.g., PBS, HEPES).[4]

    • Prepare a solution of the azide-containing molecule in the same buffer.[4]

  • Conjugation Reaction:

    • Add the DBCO-containing molecule to the azide-containing molecule. A typical starting molar ratio is 1.5 to 3 equivalents of the DBCO-molecule per equivalent of the azide-molecule.[4]

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[4] For reactions known to be slow or affected by steric hindrance, consider incubating for up to 24-48 hours.[4]

  • Purify the Conjugate:

    • Remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.[4]

Visualizations

troubleshooting_workflow start Low or No Conjugation Product q1 Is Steric Hindrance Suspected? start->q1 s1 Increase PEG Spacer Length Optimize Molar Ratios Increase Reaction Time q1->s1 Yes q2 Are Reaction Conditions Optimal? q1->q2 No s1->q2 s2 Check Buffer Composition (No Amines/Azide) Optimize pH (7-9) Increase Temperature (if possible) q2->s2 No q3 Is Reagent Integrity Confirmed? q2->q3 Yes s2->q3 s3 Use Freshly Prepared DBCO Solution Store Reagents Properly q3->s3 No end_node Successful Conjugation q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for low or no this compound conjugation product.

experimental_workflow cluster_labeling Step 1: DBCO Labeling cluster_conjugation Step 2: Conjugation protein Protein (in amine-free buffer) labeling_reaction Incubate (RT or 4°C) protein->labeling_reaction dbco_nhs This compound-NHS (freshly dissolved) dbco_nhs->labeling_reaction quench_purify Quench & Purify (remove excess DBCO) labeling_reaction->quench_purify labeled_protein DBCO-Labeled Protein quench_purify->labeled_protein conjugation_reaction Incubate (RT or 4°C) labeled_protein->conjugation_reaction azide_molecule Azide-Labeled Molecule azide_molecule->conjugation_reaction purify_conjugate Purify Conjugate conjugation_reaction->purify_conjugate final_product Final Conjugate purify_conjugate->final_product

Caption: General experimental workflow for this compound labeling and conjugation.

References

effect of temperature on DBCO-azide reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of temperature on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, commonly known as the DBCO-azide click chemistry reaction.

Troubleshooting Guide

This guide addresses common issues encountered during DBCO-azide conjugations, with a focus on temperature-related solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. An inappropriate temperature can lead to an incomplete reaction.• For sensitive biomolecules (e.g., antibodies), start with an overnight incubation at 4°C (12-18 hours) to ensure stability while allowing the reaction to proceed.[1][2] • If reactants are stable, increase the temperature to room temperature (20-25°C) or 37°C to accelerate the reaction rate.[1][3] • Typical reaction times are 4-12 hours at room temperature.[1][4]
Incorrect Incubation Time: The reaction may not have had sufficient time to reach completion, especially at lower temperatures.• Extend the incubation time. Reactions at 4°C may require 12-24 hours, and in some cases, up to 48 hours to maximize yield.[1][2] • Monitor the reaction progress by measuring the decrease in DBCO absorbance at ~310 nm.[1][5]
Degraded Reactants: The DBCO moiety can lose reactivity over time, especially if stored improperly.[6][7]• Ensure DBCO-functionalized molecules are stored correctly, typically at -20°C, and brought to room temperature before opening to prevent condensation.[3][6] • Use freshly prepared or properly stored reagents. DBCO-modified IgG can lose 3-5% of its reactivity over 4 weeks at 4°C or -20°C.[6]
Reaction is Too Slow Low Temperature: DBCO-azide reactions are slower at lower temperatures.• Increase the incubation temperature to room temperature (20-25°C) or 37°C if the stability of your biomolecules permits.[1][8][9]
Low Reactant Concentration: Reaction kinetics are concentration-dependent.• Increase the concentration of one or both reactants. • Consider adjusting the molar ratio. A 1.5 to 10-fold molar excess of one component is often recommended to drive the reaction forward.[1][3]
Degradation of Biomolecules Excessive Heat: Sensitive biomolecules like proteins and antibodies can denature or aggregate at elevated temperatures.• Perform the conjugation at a lower temperature, such as 4°C, for a longer duration (e.g., overnight).[1][2][5] • Confirm the thermal stability of your specific biomolecules before increasing the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a DBCO-azide reaction? A1: DBCO-azide reactions are efficient across a broad temperature range, typically from 4°C to 37°C.[1][6] The ideal temperature depends on the thermal stability of the molecules involved and the desired reaction speed. Room temperature (20-25°C) is a common starting point for many applications.[1]

Q2: How does temperature affect the rate of the DBCO-azide reaction? A2: Higher temperatures generally lead to faster reaction rates.[1] A study investigating the kinetics of a SPAAC reaction demonstrated increased rate constants when the temperature was raised from 25°C to 37°C.[8][9]

Q3: Can I perform the reaction at 4°C? How will this affect the reaction time? A3: Yes, performing the reaction at 4°C is a standard practice, especially when working with sensitive biomolecules that may be unstable at higher temperatures.[1][5] Incubating at 4°C will slow the reaction, so a longer incubation time is necessary, typically overnight (12-18 hours) or even up to 48 hours to ensure completion.[1][2]

Q4: Is it possible to run the reaction above 37°C to speed it up further? A4: While DBCO itself is thermally stable, running the reaction at temperatures above 37°C is generally not recommended unless your specific reactants are known to be stable at elevated temperatures.[6][10] For some sluggish reactions involving robust small molecules, temperatures up to 50°C have been used.[11] However, for most bioconjugation applications, the primary concern is the stability of the biomolecule, which can be compromised at higher temperatures.[1]

Q5: How do I choose the right temperature and time for my specific experiment? A5: The choice depends on a balance between reaction efficiency and biomolecule stability.

  • For sensitive biomolecules: Start with 4°C overnight (12-18 hours).

  • For robust molecules or when speed is critical: Use room temperature (20-25°C) for 4-12 hours or 37°C for a potentially shorter duration.

  • Optimization: If the yield is low, consider increasing the incubation time or, if possible, the temperature.[3]

Quantitative Data on Reaction Parameters

The following table summarizes typical reaction conditions and their impact on the DBCO-azide conjugation.

ParameterConditionOutcomeNotes
Temperature 4°CSlower reaction rateIdeal for sensitive biomolecules; requires longer incubation.[1][2]
Room Temperature (20-25°C)Moderate reaction rateA common starting point, balancing speed and stability.[1][5]
37°CFaster reaction rateUsed to accelerate the reaction, provided biomolecules are stable.[1][8][9]
Reaction Time 2-4 hoursOften sufficient at RT or 37°CMay result in incomplete reaction at lower temperatures.[5]
4-12 hoursTypical for RT reactionsGenerally provides good yield for most applications.[1][4]
12-24 hoursRecommended for 4°C reactionsEnsures higher completion rates at lower temperatures.[1][2]

Experimental Protocols

General Protocol for DBCO-Azide Conjugation

This protocol provides a general workflow. Specific parameters such as concentration, molar ratios, and purification methods should be optimized for the specific molecules being conjugated.

  • Reagent Preparation:

    • Allow all reagents, including DBCO and azide-containing molecules, to equilibrate to room temperature before opening vials to prevent moisture condensation.[3][6]

    • If the DBCO reagent is not readily soluble in aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[1][5]

    • Prepare the azide-containing molecule in a compatible, azide-free buffer (e.g., PBS, HEPES).[3][5]

  • Conjugation Reaction:

    • Combine the DBCO-functionalized molecule and the azide-functionalized molecule in a reaction tube. A common starting point is a 1.5 to 3-fold molar excess of the DBCO reagent over the azide (B81097).[1][6]

    • Ensure the final concentration of any organic solvent (like DMSO) is kept low (typically under 20%) to avoid precipitation of proteins.[1][5]

  • Incubation (Temperature-Dependent Step):

    • Option A (Room Temperature): Incubate the reaction mixture for 4-12 hours at room temperature (20-25°C).[1][4]

    • Option B (Cold Temperature): For sensitive biomolecules, incubate the reaction overnight (12-18 hours) at 4°C.[2][5]

    • Option C (Elevated Temperature): To accelerate the reaction, incubate at 37°C for 2-4 hours, ensuring the reactants are thermally stable.[1]

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted DBCO and/or azide reagents.

    • Common purification methods include size-exclusion chromatography (SEC), dialysis, or HPLC.[1]

Visualizations

G cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Outcome DBCO DBCO-Molecule Conjugate Stable Triazole Conjugate Azide Azide-Molecule Temp4 4°C LowYield Low Yield / Incomplete Reaction Temp4->LowYield Slow Rate (Long Incubation Needed) TempRT Room Temp (20-25°C) TempRT->Conjugate Good Balance (4-12 hours) Temp37 37°C Temp37->Conjugate Fast Rate (If Stable) Degradation Biomolecule Degradation Temp37->Degradation Risk for Sensitive Molecules

Caption: Workflow showing the effect of temperature on DBCO-azide reaction outcomes.

References

Technical Support Center: Antibody-Peptide Conjugate Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-peptide conjugate (APC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during experimental workflows, with a specific focus on resolving issues of low recovery after filtration.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of my antibody-peptide conjugate after filtration?

Low recovery of antibody-peptide conjugates post-filtration is typically attributed to one or more of the following factors:

  • Aggregation: The conjugation of peptides, especially hydrophobic ones, can increase the propensity of the antibody to aggregate.[1][2] These aggregates are then trapped by the filter, leading to significant product loss.[3]

  • Non-Specific Binding (Adsorption): The conjugate may adsorb to the surface of the filter membrane, particularly if the membrane material has a high binding affinity for proteins or the peptide moiety is hydrophobic.[4][5]

  • Procedural Losses: Suboptimal filtration technique, such as using an inappropriate filter type, excessive centrifugation speeds, or allowing the membrane to dry out, can result in the loss of the conjugate.[4]

  • Conjugate Instability: The physicochemical properties of the conjugate, including its stability, can be altered by the conjugation process itself.[2][6] Buffer conditions such as pH and ionic strength can impact stability and lead to precipitation or degradation during filtration.[1][7]

Q2: Which type of filter membrane is best for filtering antibody-peptide conjugates?

The ideal filter membrane minimizes non-specific binding while allowing for efficient recovery. Polyethersulfone (PES) and regenerated cellulose (B213188) membranes are often recommended for protein solutions due to their low protein-binding characteristics. Polyvinylidene difluoride (PVDF) membranes can also be used, but may require more stringent pre-conditioning to prevent adsorption, as they tend to have a higher binding affinity.[5] The choice of membrane should be validated for your specific antibody-peptide conjugate.

Q3: How does the drug-to-antibody ratio (DAR) affect recovery?

A higher drug-to-antibody ratio (DAR), analogous to the peptide-to-antibody ratio, can increase the overall hydrophobicity of the conjugate.[1][2] This increased hydrophobicity can lead to a higher propensity for aggregation and non-specific binding to surfaces, which in turn reduces recovery during filtration steps.[8]

Q4: Can my buffer conditions impact the filtration recovery?

Absolutely. The buffer composition, including pH and ionic strength, is critical for maintaining the stability and solubility of the antibody-peptide conjugate.[1][9] Suboptimal buffer conditions can lead to protein unfolding, aggregation, or precipitation, all of which will result in low recovery after filtration.[7][10] It is crucial to work with a buffer that ensures the conjugate remains stable and soluble throughout the purification process.

Troubleshooting Guide: Low Recovery Post-Filtration

This guide will help you diagnose and resolve the potential causes of low antibody-peptide conjugate recovery.

Visual Troubleshooting Workflow

The DOT script below outlines a logical workflow for troubleshooting low recovery issues.

G cluster_0 Start: Low Recovery Observed cluster_1 Problem Diagnosis cluster_2 Solutions cluster_3 Outcome start Low Recovery of APC After Filtration check_precipitate Visible Precipitate in Sample? start->check_precipitate check_filter Review Filtration Protocol check_precipitate->check_filter No optimize_buffer Optimize Buffer (pH, Ionic Strength, Excipients) check_precipitate->optimize_buffer Yes check_adsorption Suspect Non-Specific Binding? check_filter->check_adsorption No Obvious Procedural Issue modify_protocol Modify Protocol (Spin Speed, Time, Pre-wetting) check_filter->modify_protocol Procedural Issue Identified check_aggregation Assess Aggregation (e.g., SEC) check_adsorption->check_aggregation No change_filter Change Filter (Membrane Type, Pore Size) check_adsorption->change_filter Yes add_surfactant Add Surfactant (e.g., Tween-20) check_adsorption->add_surfactant Yes check_aggregation->optimize_buffer High Aggregation Detected end Recovery Improved optimize_buffer->end change_filter->end modify_protocol->end add_surfactant->end

Caption: Troubleshooting workflow for low APC recovery.

Issue 1: Conjugate Aggregation

Aggregation is a common cause of product loss, where the conjugates clump together and are retained by the filter.[11]

Symptoms:

  • Visible precipitate or cloudiness in the conjugate solution.

  • Significant loss of product when using a sterilizing-grade (0.22 µm) filter.

  • Size Exclusion Chromatography (SEC) analysis shows high molecular weight species.[12]

Solutions:

  • Optimize Buffer Conditions: Adjust the pH and ionic strength of your buffer to improve the solubility of the conjugate.[1] Consider adding stabilizers like arginine or sugars.

  • Reduce Physical Stress: Minimize shear stress during filtration by using lower centrifugation speeds or gentle mixing.[1]

  • Control Conjugation Chemistry: A high peptide-to-antibody ratio can increase hydrophobicity and aggregation.[1][2] Consider optimizing the conjugation reaction to achieve a lower, more controlled ratio.

Buffer ComponentConcentrationEffect on Aggregation
Arginine 50-250 mMReduces protein-protein interactions, suppressing aggregation.
Sodium Chloride 50-150 mMCan either decrease or increase aggregation depending on the specific conjugate; requires optimization.[9]
Polysorbate 20/80 0.01-0.05%Non-ionic surfactants that prevent surface adsorption and aggregation.[1][9]
Sucrose/Trehalose 1-5%Sugars that act as stabilizers.[1]
Issue 2: Non-Specific Binding to the Filter Membrane

The antibody-peptide conjugate may irreversibly bind to the filter membrane, leading to low recovery.

Symptoms:

  • Low recovery even without visible precipitation.

  • Higher losses observed with certain membrane types (e.g., nitrocellulose) compared to others (e.g., PES).[5]

Solutions:

  • Select a Low-Binding Membrane: Use filter units with low protein-binding membranes such as Polyethersulfone (PES) or regenerated cellulose.

  • Pre-Condition the Filter: Before adding your sample, pre-wet the filter with the filtration buffer. Some protocols also recommend passing a solution of a blocking agent like Bovine Serum Albumin (BSA) through the filter, followed by a wash with the formulation buffer, to block non-specific binding sites.[5][9]

  • Include a Surfactant: Adding a small amount of a non-ionic surfactant (e.g., 0.02% Tween-20) to your buffer can help reduce hydrophobic interactions between the conjugate and the membrane.[9]

Membrane TypeProtein BindingRecommended Use for APCs
Polyethersulfone (PES) Very LowHighly Recommended
Regenerated Cellulose (RC) Very LowHighly Recommended
Polyvinylidene Fluoride (PVDF) Low to ModerateRecommended, may require pre-conditioning
Nitrocellulose HighNot Recommended
Issue 3: Suboptimal Filtration Protocol

Incorrect handling and procedural steps during filtration can lead to significant product loss.[4]

Symptoms:

  • Inconsistent recovery between experiments.

  • Loss of sample volume that cannot be accounted for by adsorption or aggregation.

Solutions:

  • Do Not Spin to Dryness: When using centrifugal filters, avoid spinning until the membrane is completely dry. Always leave a small volume (~30-50 µL) of the concentrate on the filter to prevent adsorptive loss of the antibody on the membrane.[4]

  • Optimize Centrifugation Speed: High centrifugation speeds can increase shear stress and may force aggregates into the filter pores, causing clogging. Refer to the manufacturer's guidelines for optimal RCF.

  • Ensure Proper Pre-Wetting: Always pre-wet the filter with buffer before adding the sample. This ensures even flow and prevents parts of the membrane from remaining inactive.[4]

  • Perform a Recovery Wash: After collecting the concentrate, a small volume of fresh buffer can be added to the filter device and spun again to recover any conjugate remaining on the membrane.

Experimental Protocols

Protocol 1: Standard Centrifugal Filtration of Antibody-Peptide Conjugates

This protocol is designed to maximize the recovery of an antibody-peptide conjugate using a centrifugal filtration device.

Materials:

  • Antibody-peptide conjugate solution

  • Centrifugal filter unit (e.g., Amicon® Ultra, with a low-binding membrane like PES)

  • Appropriate purification buffer

  • Microcentrifuge

Procedure:

  • Pre-wet the Filter: Add 450 µL of purification buffer to the filter unit. Centrifuge for 5 minutes at the manufacturer's recommended RCF. Discard the flow-through.[4]

  • Load the Sample: Add your antibody-peptide conjugate sample to the filter unit. Do not exceed the maximum volume.

  • Centrifuge to Concentrate: Centrifuge the unit at the recommended RCF. To prevent over-concentration and potential aggregation, it is best to spin in shorter intervals and check the remaining volume.

  • Avoid Complete Drying: Stop the centrifugation when the desired concentrate volume is reached, ensuring a small amount of liquid (~30-50 µL) remains on the filter to prevent loss due to adsorption.[4]

  • Collect the Concentrate: To collect the purified and concentrated conjugate, invert the filter device into a new, clean collection tube and centrifuge for 2-5 minutes at a low speed (e.g., 1,000 x g).[4]

  • (Optional) Recovery Step: If you suspect significant hold-up volume, add a small, known volume of buffer back to the filter (in the upright position), gently mix for a few minutes, and then perform the collection step again.

  • Determine Final Concentration: Use a protein assay (e.g., A280, BCA) to determine the concentration of the final product and calculate the percent recovery.[4]

Protocol 2: Quantification of Conjugate and Assessment of Aggregation by SEC

Size Exclusion Chromatography (SEC) is a powerful method to both quantify the monomeric conjugate and assess the level of aggregation.

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 SEC Analysis cluster_2 Data Analysis sample_prep Prepare APC Sample (Pre- and Post-Filtration) sec_system Equilibrate SEC Column with Mobile Phase sample_prep->sec_system inject Inject Sample sec_system->inject run_sec Run Isocratic Elution inject->run_sec detect Monitor Elution (UV 280 nm) run_sec->detect integrate Integrate Peak Areas (Aggregate vs. Monomer) detect->integrate calculate Calculate % Recovery and % Aggregation integrate->calculate

Caption: Workflow for SEC analysis of APCs.

Procedure:

  • System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a compatible mobile phase (often the formulation buffer) at a constant flow rate (e.g., 0.5-1.0 mL/min).[12]

  • Sample Preparation: Prepare aliquots of your antibody-peptide conjugate from before and after the filtration step. Dilute if necessary to fall within the linear range of the detector.

  • Injection: Inject a defined volume (e.g., 20-100 µL) of the pre-filtration sample onto the column.

  • Data Acquisition: Monitor the column eluate using a UV detector at 280 nm. Aggregates, being larger, will elute first, followed by the monomeric conjugate, and then any smaller fragments or free peptide.

  • Analysis (Pre-Filtration): Integrate the areas of the aggregate and monomer peaks. The percentage of aggregation can be calculated as: (Area_Aggregate / (Area_Aggregate + Area_Monomer)) * 100.

  • Injection and Analysis (Post-Filtration): Repeat steps 3 and 4 with the post-filtration sample.

  • Calculate Recovery: The recovery can be calculated by comparing the area of the monomer peak from the post-filtration sample to the pre-filtration sample, adjusting for any dilution or concentration factors.

References

Validation & Comparative

A Comparative Guide to Confirming Successful m-PEG2-DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of m-PEG2-DBCO (methoxy-polyethylene glycol-dibenzocyclooctyne) to a target molecule, often an azide-containing biomolecule, is a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. Verifying the successful formation of the covalent bond is essential for ensuring the efficacy, safety, and batch-to-batch consistency of the final product. This guide provides a comparative overview of common analytical techniques used to confirm successful this compound conjugation, complete with experimental protocols and data interpretation.

Comparison of Analytical Techniques

Several orthogonal analytical methods can be employed to confirm the successful conjugation of this compound. The choice of technique will depend on the nature of the molecule being conjugated, the available instrumentation, and the desired level of characterization.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
UV-Vis Spectroscopy Measures the absorbance of light by the DBCO chromophore.Real-time monitoring of the reaction progress and estimation of conjugation efficiency.Simple, rapid, and non-destructive. Allows for real-time reaction tracking.[1][2]Indirect method; may not be suitable for complex mixtures or molecules with overlapping absorbance spectra.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the mass increase corresponding to the addition of the this compound moiety. Provides information on the degree of labeling.Highly accurate and sensitive. Provides direct evidence of conjugation. Can be coupled with liquid chromatography (LC-MS) for analysis of complex mixtures.[3][4][5][6][7]Can be complex to interpret for heterogeneous PEG molecules.[3][5] Requires specialized instrumentation.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, confirming the presence of the DBCO and PEG moieties and the formation of the triazole ring.Provides unambiguous structural confirmation.Requires high sample concentrations and specialized instrumentation. Can be time-consuming to acquire and interpret data.
Chromatography (HPLC/SEC) Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size).Confirms conjugation by observing a shift in retention time or elution volume. Can be used to purify the conjugate and quantify purity.High-resolution separation. Can be used for both analytical and preparative purposes.[6][8]Indirect evidence of conjugation. Requires method development.
SDS-PAGE Separates molecules based on their molecular weight.Visual confirmation of an increase in molecular weight upon conjugation.Simple, widely available, and provides a quick visual assessment.[9][10]Low resolution; may not be able to distinguish between species with small mass differences. Provides qualitative rather than quantitative information.

Experimental Protocols

UV-Vis Spectroscopy

Objective: To monitor the consumption of the DBCO group during the conjugation reaction.

Protocol:

  • Dissolve the azide-containing molecule and this compound separately in a suitable buffer (e.g., PBS).

  • Measure the initial UV-Vis spectrum of the this compound solution. The DBCO group has a characteristic absorbance maximum around 290-310 nm.[1][2][11][12][13]

  • Mix the azide-containing molecule and this compound at the desired molar ratio.

  • Record the UV-Vis spectrum of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Successful conjugation is indicated by a decrease in the absorbance at the characteristic wavelength of the DBCO group.[1][2][13]

Mass Spectrometry (ESI-LC/MS)

Objective: To confirm the mass of the final conjugate.

Protocol:

  • Purify the conjugation reaction mixture to remove unreacted starting materials using an appropriate method (e.g., size-exclusion chromatography).

  • Prepare the purified conjugate sample for LC-MS analysis by diluting it in a suitable solvent (e.g., water with 0.1% formic acid).

  • Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.

  • Separate the components using a suitable LC column (e.g., C4 or C8 for proteins).

  • Acquire the mass spectrum of the eluting conjugate.

  • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate. A successful conjugation will show a mass increase corresponding to the molecular weight of the attached this compound moiety.[3][6]

¹H NMR Spectroscopy

Objective: To obtain structural confirmation of the conjugate.

Protocol:

  • Purify the conjugate to a high degree.

  • Lyophilize the purified sample and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

  • Successful conjugation can be confirmed by the appearance of characteristic proton signals for the this compound moiety, particularly the aromatic protons of the DBCO group which typically appear in the range of 7-8 ppm.[11]

HPLC/SEC Analysis

Objective: To assess the purity and confirm the conjugation by a shift in retention time.

Protocol:

  • Set up an HPLC system with a suitable column (e.g., a C18 column for reversed-phase HPLC or a size-exclusion column for SEC).

  • Equilibrate the column with the mobile phase.

  • Inject a sample of the unreacted starting molecule to determine its retention time.

  • Inject a sample of the conjugation reaction mixture.

  • Monitor the elution profile using a UV detector.

  • A successful conjugation will result in the appearance of a new peak with a different retention time compared to the starting material. In SEC, the conjugate will typically elute earlier due to its larger size.

SDS-PAGE Analysis

Objective: To visually confirm an increase in molecular weight.

Protocol:

  • Prepare a polyacrylamide gel of an appropriate percentage to resolve the starting material and the expected conjugate.

  • Load samples of the unreacted starting molecule, the this compound reagent (if applicable), and the conjugation reaction mixture into separate wells.

  • Include a molecular weight marker in one lane.

  • Run the gel under appropriate voltage until the dye front reaches the bottom.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • A successful conjugation will be indicated by the appearance of a new band at a higher molecular weight compared to the unreacted starting molecule.[9][10]

Visualizing the Workflow

The following diagram illustrates a general experimental workflow for performing and confirming an this compound conjugation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Confirmation azide Azide-containing Molecule mix Mix & Incubate (e.g., RT, 2-4h) azide->mix peg This compound peg->mix purify Purification (e.g., SEC, Dialysis) mix->purify uv UV-Vis purify->uv ms Mass Spec purify->ms nmr NMR purify->nmr hplc HPLC/SEC purify->hplc sds SDS-PAGE purify->sds result_uv Successful Conjugation uv->result_uv DBCO peak decrease result_ms Successful Conjugation ms->result_ms Mass increase result_nmr Successful Conjugation nmr->result_nmr DBCO signals present result_hplc Successful Conjugation hplc->result_hplc Retention time shift result_sds Successful Conjugation sds->result_sds Higher MW band

Caption: Workflow for this compound conjugation and confirmation.

References

Determining the Degree of Labeling for m-PEG2-DBCO: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling is paramount to ensure the efficacy, safety, and reproducibility of their work. The degree of labeling (DOL), which defines the average number of labels attached to a target molecule, is a critical quality attribute. This guide provides a comprehensive comparison of methodologies for determining the DOL of molecules labeled with m-PEG2-Dibenzocyclooctyne (DBCO), a popular reagent in copper-free click chemistry.

Comparison of Methods for DOL Determination

The selection of a method for DOL determination depends on the specific biomolecule, the required accuracy, and the available instrumentation. The most common and accessible method is UV-Vis spectrophotometry, which offers a balance of simplicity and reliability. Alternative methods such as fluorescence spectroscopy and mass spectrometry can provide complementary or more precise data.

Method Principle Advantages Disadvantages Typical Application
UV-Vis Spectrophotometry Measures the absorbance of the DBCO chromophore.Simple, rapid, and widely available instrumentation.[1]Indirect measurement; potential for interference from the biomolecule or other components.Routine DOL determination for proteins, peptides, and other molecules with known molar extinction coefficients.
Fluorescence Spectroscopy Reaction of the DBCO group with a fluorescent azide (B81097) probe, followed by fluorescence measurement.High sensitivity, suitable for low-concentration samples.Requires a fluorescent probe and can be affected by quenching or background fluorescence.Quantification of DBCO on surfaces or in complex mixtures where UV-Vis is not feasible.
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the mass difference between the unlabeled and labeled biomolecule.Provides a direct and accurate measurement of the mass increase, allowing for the determination of the number of attached labels.Requires specialized and expensive instrumentation; may not be suitable for heterogeneous samples.High-precision characterization of conjugates, especially for confirming the distribution of labeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the ratio of protons from the label to those of the biomolecule.Gives absolute quantification without the need for molar extinction coefficients.Requires high sample concentrations and specialized expertise for data interpretation; not suitable for all biomolecules.Structural confirmation and precise DOL determination for small molecules and well-characterized proteins.

In-Depth Look: UV-Vis Spectrophotometry for DOL of m-PEG2-DBCO Conjugates

UV-Vis spectrophotometry is the most frequently employed method for determining the DOL of DBCO-labeled proteins and other biomolecules.[1][2] The DBCO group has a characteristic absorbance maximum around 309 nm, which allows for its quantification.[1][2][3][4]

Experimental Protocol

Materials:

  • DBCO-labeled protein (or other biomolecule) solution, purified from unreacted this compound.

  • Phosphate-buffered saline (PBS) or another suitable buffer.

  • UV-transparent cuvettes.

  • UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: If the sample concentration is high, dilute a small amount of the purified conjugate in PBS to ensure the absorbance readings are within the linear range of the spectrophotometer.[1][3][4]

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm and 309 nm. Use PBS or the sample buffer as a blank.

  • Absorbance Measurement: Measure the absorbance of the diluted conjugate solution at 280 nm (A280) and 309 nm (A309).

Data Analysis:

The calculation of the DOL involves a two-step process: first, determining the concentration of the protein, and second, determining the concentration of the DBCO label.

1. Protein Concentration Calculation:

A correction factor is necessary to account for the absorbance of the DBCO group at 280 nm.[1][3][4]

  • Protein Concentration (M) = [ (A280 - (A309 x CF)) / εprotein ] x Dilution Factor

Where:

  • A280 is the absorbance of the conjugate at 280 nm.

  • A309 is the absorbance of the conjugate at 309 nm.

  • CF is the correction factor for the DBCO absorbance at 280 nm. This value typically ranges from 0.90 to 1.089.[3][5][6]

  • εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1). For a typical IgG, this value is approximately 203,000 M-1cm-1.[1][3][4]

  • Dilution Factor is the factor by which the sample was diluted before measurement.

2. Degree of Labeling (DOL) Calculation:

  • DOL = (A309 x Dilution Factor) / (εDBCO x Protein Concentration (M))

Where:

  • A309 is the absorbance of the conjugate at 309 nm.

  • Dilution Factor is the factor by which the sample was diluted.

  • εDBCO is the molar extinction coefficient of the DBCO group at 309 nm, which is approximately 12,000 M-1cm-1.[1][2][3][4]

  • Protein Concentration (M) is the molar concentration of the protein calculated in the previous step.

The resulting DOL value represents the average number of this compound molecules conjugated to each protein molecule.

Visualizing the Workflow

To illustrate the experimental and logical flow of determining the DOL using UV-Vis spectrophotometry, the following diagrams are provided.

DOL_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Data Analysis and Calculation cluster_result Result start Start with Purified This compound Conjugate dilute Dilute Sample in Appropriate Buffer start->dilute measure Measure Absorbance at 280 nm and 309 nm dilute->measure calc_prot Calculate Corrected Protein Concentration measure->calc_prot calc_dol Calculate Degree of Labeling (DOL) calc_prot->calc_dol end Final DOL Value calc_dol->end

Caption: Experimental workflow for determining the DOL of this compound conjugates.

DOL_Calculation_Logic cluster_prot_conc Protein Concentration Calculation cluster_dol DOL Calculation A280 Absorbance at 280 nm (A280) prot_conc Corrected Protein Concentration A280->prot_conc A309 Absorbance at 309 nm (A309) A309->prot_conc DOL Degree of Labeling (DOL) A309->DOL CF Correction Factor (CF) CF->prot_conc E_prot Protein Molar Extinction Coefficient (ε_protein) E_prot->prot_conc E_dbco DBCO Molar Extinction Coefficient (ε_DBCO) E_dbco->DOL prot_conc->DOL

Caption: Logical relationship of parameters for DOL calculation.

Performance Comparison with Alternative PEGylation Reagents

The choice of a PEGylation reagent extends beyond DOL determination and impacts the overall performance of the bioconjugate. While this compound is effective, other linkers with varying PEG lengths or different reactive moieties offer distinct advantages and disadvantages.

Feature This compound Longer Chain DBCO-PEG (e.g., PEG4, PEG12) Maleimide-PEG NHS Ester-PEG
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-modified molecules.SPAAC with azide-modified molecules.Michael addition with free thiols (e.g., cysteine residues).Nucleophilic acyl substitution with primary amines (e.g., lysine (B10760008) residues).
Specificity High (bioorthogonal).High (bioorthogonal).High for thiols at controlled pH (6.5-7.5).Reactive towards various primary amines, leading to potential heterogeneity.
Stability of Linkage Very high (stable triazole ring).Very high (stable triazole ring).Generally stable, but can be susceptible to retro-Michael addition.Very high (stable amide bond).
Hydrophilicity Moderate.Increased with PEG chain length, improving solubility and reducing aggregation.Moderate to high depending on PEG length.Moderate to high depending on PEG length.
Steric Hindrance Minimal due to short PEG chain.Can increase with PEG length, potentially impacting binding affinity of the biomolecule.[1]Dependent on PEG length.Dependent on PEG length.
Reaction Conditions Aqueous buffer, physiological pH, room temperature.Aqueous buffer, physiological pH, room temperature.Requires free thiols, often necessitating a prior reduction step for proteins. pH control is crucial.Amine-free buffer, pH 7-9.

Insights from Experimental Data:

  • Impact of PEG Linker Length: Studies have shown that increasing the length of the PEG chain in DBCO-PEG linkers can enhance the solubility and in vivo half-life of antibody-drug conjugates (ADCs). However, longer linkers may also lead to increased steric hindrance, which could potentially reduce the binding affinity of the antibody to its target.[1]

  • DBCO vs. Other Chemistries: The bioorthogonal nature of the DBCO-azide click chemistry reaction provides high specificity, which is particularly advantageous in complex biological systems.[7] In contrast, while effective, chemistries like those involving maleimides and NHS esters can have off-target reactions if not carefully controlled. For instance, maleimides can react with amines at higher pH, and NHS esters will react with any accessible primary amine.

References

A Researcher's Guide to Analyzing m-PEG2-DBCO Conjugates: A Comparative Analysis of Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and batch-to-batch consistency. The m-PEG2-DBCO linker is a valuable tool in creating stable bioconjugates, such as antibody-drug conjugates (ADCs), through copper-free click chemistry. This guide provides a comprehensive comparison of mass spectrometry (MS) with other common analytical techniques—Hydrophobic Interaction Chromatography (HIC) and UV-Vis Spectroscopy—for the analysis of this compound conjugates. We present a summary of quantitative performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Quantitative Performance Comparison

The choice of analytical technique for characterizing this compound conjugates depends on the specific information required, the stage of development, and available instrumentation. While mass spectrometry provides the most detailed molecular-level information, HIC and UV-Vis spectroscopy offer valuable, often complementary, data with higher throughput for routine analyses.[1][2]

ParameterMass Spectrometry (LC-ESI-MS)Hydrophobic Interaction Chromatography (HIC)UV-Vis Spectroscopy
Primary Measurement Direct mass measurement of the intact conjugate and its subunits.[1][3]Separation of species based on hydrophobicity.[][5]Absorbance of light by the protein and the DBCO chromophore.[3][6]
Key Information Provided - Exact mass confirmation of conjugate[3] - Determination of Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL)[1][2] - Identification of different conjugated species (e.g., unconjugated, single-labeled, multi-labeled)[3] - Information on conjugation sites (with further MS/MS)[7]- Average DAR and distribution of different drug-loaded species[][5] - Assessment of product heterogeneity[8]- Average DOL/DAR[9][10]
Resolution High to very high; can resolve individual conjugated species.[1]Good; can separate species with different numbers of conjugated linkers.[5]Low; provides an average measurement across the entire sample.[6]
Sensitivity High.[11]Moderate.Low to moderate.
Throughput Lower, due to longer analysis times and more complex data processing.Higher; suitable for routine analysis and quality control.[12]High; rapid measurements.[6]
Expertise Required High; requires expertise in instrument operation and data analysis.[3]Moderate.Low.
Limitations Can be affected by sample heterogeneity and requires specialized, expensive equipment.[7]Indirect measurement of DAR; resolution can be affected by the nature of the conjugate and linker.[]Indirect method; can be affected by other molecules that absorb at similar wavelengths.[6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for the preparation and analysis of an antibody-drug conjugate (ADC) using an this compound linker, and the logical relationship between the analytical techniques discussed.

experimental_workflow cluster_prep ADC Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis antibody Antibody azide_mod Introduce Azide Group antibody->azide_mod e.g., NHS-Azide reaction azide_ab Azide-Modified Antibody azide_mod->azide_ab click_chem Copper-Free Click Chemistry (SPAAC) azide_ab->click_chem drug_linker Drug-m-PEG2-DBCO drug_linker->click_chem adc_crude Crude ADC Mixture click_chem->adc_crude purification Purification (e.g., SEC, HIC) adc_crude->purification purified_adc Purified ADC purification->purified_adc ms Mass Spectrometry (LC-ESI-MS) purified_adc->ms Detailed Characterization hic HIC purified_adc->hic DAR Distribution uv_vis UV-Vis Spectroscopy purified_adc->uv_vis Average DAR

Workflow for ADC preparation and analysis.

analytical_logic cluster_techniques Analytical Techniques conjugate This compound Conjugate ms Mass Spectrometry conjugate->ms Measures hic HIC conjugate->hic Separates by uv_vis UV-Vis Spectroscopy conjugate->uv_vis Measures ms_prop Mass-to-Charge Ratio ms->ms_prop to determine hic_prop Hydrophobicity hic->hic_prop based on uv_vis_prop Light Absorbance uv_vis->uv_vis_prop to determine ms_result Exact Mass & DAR Distribution ms_prop->ms_result hic_result DAR Distribution & Purity hic_prop->hic_result uv_vis_result Average DAR uv_vis_prop->uv_vis_result

Principles of analytical techniques.

Detailed Experimental Protocols

Below are generalized protocols for each analytical technique. It is important to note that specific parameters will need to be optimized for the particular this compound conjugate being analyzed.

Mass Spectrometry (LC-ESI-MS) Protocol for Intact Conjugate Analysis

This protocol outlines the analysis of an intact antibody-drug conjugate.

  • Sample Preparation:

    • Dilute the purified conjugate to a final concentration of 0.1-1.0 mg/mL in an MS-compatible buffer, such as 25 mM ammonium (B1175870) bicarbonate.[13]

    • For some analyses, especially for cysteine-linked conjugates, maintaining a non-denaturing "native" state is crucial.[14] In such cases, use a buffer like 50 mM ammonium acetate.[15]

    • If necessary, perform deglycosylation to reduce sample heterogeneity.[1]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column (e.g., C4 or C8) is commonly used for protein separations.[7] For native analysis, a size-exclusion chromatography (SEC) column is preferred.[2][14]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a high percentage (e.g., 95%) over 15-30 minutes is a typical starting point.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard for large biomolecules.[16]

    • Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass determination.[15]

    • Data Acquisition: Acquire data over a mass range appropriate for the expected mass of the conjugate and its various charge states.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the unconjugated antibody and the different conjugated species.

    • The mass difference between the peaks corresponds to the mass of the attached drug-m-PEG2-DBCO moieties.

    • Calculate the average DAR by determining the relative abundance of each species.

Hydrophobic Interaction Chromatography (HIC) Protocol

This protocol is for determining the average DAR and the distribution of different conjugated species.

  • Sample Preparation:

    • Dilute the purified conjugate in the HIC mobile phase A (high salt buffer) to a concentration of approximately 1-2 mg/mL.

  • HIC Analysis:

    • Column: A HIC column with a suitable stationary phase (e.g., butyl, phenyl).

    • Mobile Phase A (High Salt): e.g., 1-2 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.

    • Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • The unconjugated antibody will elute first, followed by species with an increasing number of conjugated, hydrophobic drug-linker moieties.[]

    • Calculate the average DAR by determining the relative peak areas of the different species and using a weighted average formula.[]

UV-Vis Spectroscopy Protocol

This protocol provides a rapid estimation of the average degree of labeling.

  • Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at approximately 309 nm (the characteristic absorbance maximum for DBCO).[3][9][10]

  • Calculation of Degree of Labeling (DOL)/DAR:

    • The DOL can be calculated using the Beer-Lambert law, incorporating the molar extinction coefficients of the protein at 280 nm and the DBCO group at 309 nm. A correction factor may be necessary to account for the absorbance of the DBCO group at 280 nm.[3][9][10][17]

    • The formula is generally: DOL = (A_309 * ε_protein) / ((A_280 - (A_309 * Correction_Factor)) * ε_DBCO) Where:

      • A_309 and A_280 are the absorbances at 309 nm and 280 nm, respectively.

      • ε_protein and ε_DBCO are the molar extinction coefficients of the protein and the DBCO group.

      • Correction_Factor is the ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm.

Conclusion

The characterization of this compound conjugates is a critical aspect of biopharmaceutical development. Mass spectrometry, particularly LC-ESI-MS, offers unparalleled detail for the precise determination of mass, drug-to-antibody ratio, and the distribution of conjugated species.[1] However, its lower throughput and higher complexity may not be ideal for all applications. HIC provides a robust method for routine analysis of DAR distribution and heterogeneity, while UV-Vis spectroscopy offers a rapid, albeit less detailed, assessment of the average degree of labeling.[6][12] The selection of the most appropriate analytical technique or combination of techniques will ultimately be guided by the specific analytical requirements of the project, from initial discovery to quality control.

References

A Comparative Guide to HPLC Methods for Characterizing DBCO-Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of proteins with dibenzocyclooctyne (DBCO) is a critical step in creating advanced biotherapeutics, imaging agents, and research tools via copper-free click chemistry.[1] Following the conjugation reaction, robust analytical methods are required to confirm successful labeling, determine the degree of labeling (DOL), and assess the purity and stability of the final product. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for these characterization steps, offering various separation modes tailored to different analytical needs.[1][2]

This guide provides a comparative overview of the most common HPLC methods used for the characterization of DBCO-protein conjugates: Reverse-Phase HPLC (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Size-Exclusion Chromatography (SEC). We present their principles, key performance characteristics, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal method for their application.

Comparison of HPLC Methods

Each HPLC method separates molecules based on distinct physicochemical properties. The choice of method depends on the specific information required, such as purity, degree of labeling, or aggregation state, as well as the characteristics of the protein conjugate itself.[3][4]

MethodPrinciple of SeparationAdvantagesLimitationsKey Applications
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The nonpolar stationary phase interacts with hydrophobic molecules. The addition of a hydrophobic DBCO group increases the protein's retention time.[4]- High resolution and sensitivity.[4] - Provides both qualitative and quantitative data.[4] - Compatible with mass spectrometry (MS).[2] - Excellent for purity analysis and separating closely related species.- Often requires denaturing conditions (e.g., organic solvents, acidic pH), which can alter protein structure.[1][3] - May not be suitable for all proteins, especially those sensitive to organic solvents.[1]- Purity assessment. - Confirmation of conjugation via retention time shift.[4] - Purification of the final conjugate.[4]
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity under non-denaturing (native) conditions.[3][5] Proteins are loaded in a high-salt buffer and eluted using a decreasing salt gradient.[6]- Operates under milder, non-denaturing conditions, preserving protein structure and biological activity.[3][5] - Highly effective for resolving species with different numbers of DBCO moieties (i.e., different DOLs).[3][7]- Traditionally uses high-salt mobile phases that are not directly compatible with electrospray ionization mass spectrometry (ESI-MS), though MS-compatible methods are being developed.[7]- Determination of the average DOL and distribution of labeled species.[3] - Analysis of antibody-drug conjugates (ADCs) and other protein conjugates.[8]
Size-Exclusion Chromatography (SEC) Separation based on the hydrodynamic radius (molecular size) in solution.[9][10] Larger molecules elute earlier as they are excluded from the pores of the stationary phase.[11]- Employs mild, physiological buffer conditions, preserving the native protein structure and activity.[9][10] - Gold standard for detecting and quantifying protein aggregates (dimers, multimers).[10][12] - Can be used for buffer exchange or desalting to remove excess small molecules.[1][9]- Lower resolution compared to RP-HPLC and HIC for separating species of similar size.[13] - Not suitable for resolving proteins with different DOLs if the size difference is negligible.- Quantifying high-molecular-weight species and aggregates.[10][12] - Assessing sample stability. - Removing unreacted DBCO reagent post-conjugation.[1]

Experimental Workflows and Protocols

A typical workflow for the characterization of DBCO-protein conjugates involves the initial conjugation reaction, followed by purification and analysis using one or more of the HPLC methods described above.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Characterization Output cluster_3 Detection Reaction Protein + DBCO-NHS Ester Conjugation Reaction Purification Purification (e.g., Desalting Column) Reaction->Purification Remove excess DBCO RPHPLC RP-HPLC Purification->RPHPLC HIC HIC Purification->HIC SEC SEC Purification->SEC Purity Purity Assessment & Retention Time Shift RPHPLC->Purity DOL Degree of Labeling (DOL) Profile HIC->DOL Aggregates Aggregate Analysis SEC->Aggregates Detector UV/Vis (280nm, 309nm) Mass Spectrometry (MS) Purity->Detector DOL->Detector Aggregates->Detector Final Final Detector->Final Characterized Conjugate

Caption: Workflow for DBCO-protein conjugate characterization.

Detailed Experimental Protocols

The following are representative protocols for each HPLC method. Note that specific parameters such as gradient slope, column temperature, and flow rate should be optimized for each specific DBCO-protein conjugate.

This protocol describes a general method for labeling a protein with a DBCO-NHS ester.[1][4]

  • Reagent Preparation : Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[4]

  • Protein Preparation : Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[4][14]

  • Labeling Reaction : Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally be below 20%.[1][14]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][4]

  • Quenching (Optional) : To stop the reaction, add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.[4][15]

  • Purification : Remove excess, unreacted DBCO reagent using a desalting spin column or size-exclusion chromatography.[1][4]

This method is ideal for assessing purity and confirming conjugation. The hydrophobic DBCO moiety will cause the conjugate to have a longer retention time than the unlabeled protein.[4]

  • Column : A wide-pore C4 or C18 column suitable for protein separations (e.g., 300Å pore size).[3][16]

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.[16]

  • Mobile Phase B : 0.1% TFA in acetonitrile.[16]

  • Flow Rate : 0.5 - 1.0 mL/min.

  • Gradient : Develop a linear gradient from ~20% to 80% Mobile Phase B over 20-30 minutes. This should be optimized based on the hydrophobicity of the specific protein.

  • Detection : Monitor absorbance at 280 nm for the protein and ~309 nm for the DBCO group.[1][4]

  • Analysis : Compare the chromatogram of the conjugate to that of the unconjugated protein control. A new, later-eluting peak (or set of peaks) in the conjugate sample at both 280 nm and 309 nm confirms successful labeling.

HIC is the preferred method for resolving species with different numbers of attached DBCO molecules, providing a profile of the degree of labeling.[3][7]

  • Column : A HIC column (e.g., Butyl-NPR, Phenyl).[7]

  • Mobile Phase A : 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B : 50 mM sodium phosphate, pH 7.0.

  • Flow Rate : 0.5 - 1.0 mL/min.[1]

  • Gradient : A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[1]

  • Detection : Monitor absorbance at 280 nm and 309 nm.[1]

  • Analysis : The unconjugated protein will elute first, followed by species with increasing numbers of hydrophobic DBCO groups (DOL 1, DOL 2, etc.). The relative area of each peak can be used to determine the distribution of labeled species.

SEC is used to detect and quantify aggregates that may have formed during the conjugation or subsequent handling steps.[10][12]

  • Column : An SEC column with a pore size appropriate for the molecular weight of the protein conjugate.

  • Mobile Phase : A physiological buffer such as 150 mM sodium phosphate, pH 6.8-7.4.[13]

  • Flow Rate : Typically 0.5 mL/min (will vary based on column dimensions).

  • Run Time : Isocratic elution for 20-30 minutes.

  • Detection : Monitor absorbance at 280 nm.

  • Analysis : High-molecular-weight aggregates will elute before the main monomer peak. The percentage of aggregate can be calculated from the peak areas.[12]

By leveraging these distinct HPLC methodologies, researchers can obtain a comprehensive characterization of their DBCO-protein conjugates, ensuring their quality, consistency, and suitability for downstream applications.

References

A Head-to-Head Comparison of DBCO and SMCC Linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and safety profile. This guide provides an objective comparison of two widely used linker technologies: the bioorthogonal dibenzocyclooctyne (DBCO) linker and the conventional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison is supported by a summary of experimental data and detailed methodologies to inform the selection of the optimal linker for your ADC development program.

Executive Summary

DBCO and SMCC linkers represent two distinct and powerful strategies for ADC development. DBCO linkers utilize copper-free click chemistry for bioorthogonal conjugation, offering the potential for site-specific antibody modification and the creation of more homogeneous ADCs. This chemistry is highly efficient and proceeds under mild physiological conditions. DBCO can be incorporated into both cleavable and non-cleavable linker designs, providing flexibility in tailoring the drug release mechanism.

SMCC is a well-established heterobifunctional linker that forms stable, non-cleavable thioether bonds. Its conjugation strategy typically targets lysine (B10760008) residues on the antibody, leading to a heterogeneous mixture of ADC species. The non-cleavable nature of the SMCC linker ensures high plasma stability, with payload release relying on the complete lysosomal degradation of the antibody. This minimizes premature drug release and can lead to a favorable safety profile. The choice between DBCO and SMCC depends on the desired ADC characteristics, including homogeneity, drug release mechanism, and the specific therapeutic application.

Mechanism of Action and Conjugation Chemistry

DBCO Linker: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

DBCO linkers employ a bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction involves the rapid and specific covalent bond formation between a DBCO-functionalized molecule and an azide-functionalized molecule without the need for a cytotoxic copper catalyst.[1][2] In a typical ADC development workflow, the antibody is first modified with a DBCO-containing reagent (e.g., DBCO-NHS ester), and the cytotoxic payload is functionalized with an azide (B81097) group. The two components are then simply mixed under mild, aqueous conditions to form the stable triazole linkage.[1][3] The versatility of this chemistry allows for the incorporation of various functionalities within the linker, such as polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce aggregation.[2][4]

DBCO_Conjugation Antibody Antibody-NH₂ DBCO_Antibody DBCO-Antibody Antibody->DBCO_Antibody Lysine Acylation DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Antibody ADC Antibody-Drug Conjugate DBCO_Antibody->ADC SPAAC Click Chemistry Azide_Payload Azide-Payload Azide_Payload->ADC

DBCO linker conjugation workflow.
SMCC Linker: Heterobifunctional Crosslinking

The SMCC linker is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[5] The conjugation process is a two-step reaction. First, the NHS ester reacts with primary amines, typically the ε-amino group of lysine residues on the antibody surface, to form a stable amide bond. This step results in a maleimide-activated antibody.[6] In the second step, a thiol-containing payload is added and reacts with the maleimide group to form a stable thioether bond, completing the ADC construct.[] The cyclohexane (B81311) bridge in the SMCC structure provides stability to the maleimide group, reducing its susceptibility to hydrolysis.[6]

SMCC_Conjugation Antibody Antibody-NH₂ Maleimide_Antibody Maleimide-Activated Antibody Antibody->Maleimide_Antibody Lysine Acylation SMCC SMCC Linker SMCC->Maleimide_Antibody ADC Antibody-Drug Conjugate Maleimide_Antibody->ADC Thioether Bond Formation Thiol_Payload Thiol-Payload Thiol_Payload->ADC

SMCC linker conjugation workflow.

Performance Comparison: DBCO vs. SMCC Linkers

The selection of a linker technology has a profound impact on the key attributes of an ADC. The following tables summarize the performance characteristics of DBCO and SMCC linkers based on available experimental data. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can be influenced by the specific antibody, payload, and conjugation conditions.

Table 1: Conjugation and Physicochemical Properties
ParameterDBCO LinkerSMCC LinkerKey Considerations & References
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)NHS-ester and Maleimide chemistryDBCO offers bioorthogonal conjugation, while SMCC is a well-established heterobifunctional crosslinking method.[1][5]
Homogeneity (DAR Distribution) Can achieve a more homogeneous product with site-specific modification.Typically results in a heterogeneous mixture of ADC species (DAR 0-8).DBCO's click chemistry allows for more precise control over the drug-to-antibody ratio (DAR).[8] SMCC conjugation to lysines is less specific.[]
Conjugation Efficiency High efficiency under mild, aqueous conditions.Generally efficient, but can be influenced by buffer conditions and pH.SPAAC is known for its high reaction rates and yields.[1] SMCC conjugation requires careful optimization of reaction parameters.[6]
Solubility Can be enhanced by incorporating hydrophilic spacers like PEG.[4]The linker itself is relatively hydrophobic, which can contribute to aggregation at higher DARs.Hydrophilic linkers can improve ADC solubility and pharmacokinetics.[9]
Table 2: In Vitro and In Vivo Performance
ParameterDBCO LinkerSMCC LinkerKey Considerations & References
Plasma Stability Stability is dependent on the linker construct (cleavable vs. non-cleavable). Non-cleavable DBCO linkers are expected to have high stability.Generally high plasma stability due to the non-cleavable thioether bond.SMCC-based ADCs like ado-trastuzumab emtansine (Kadcyla®) have demonstrated excellent stability.[5] Some studies have reported a decrease in DAR over time for SMCC-linked ADCs in preclinical models.[10]
Drug Release Mechanism Can be designed as cleavable (e.g., enzyme-sensitive, pH-sensitive) or non-cleavable.Non-cleavable; relies on lysosomal degradation of the antibody.DBCO offers greater flexibility in designing the drug release strategy.[11] SMCC's mechanism provides a high degree of stability, minimizing off-target toxicity.[5]
In Vitro Cytotoxicity (IC50) Potency is payload and target-dependent.Potency is payload and target-dependent.Direct comparative studies are limited, but both linker types can produce highly potent ADCs. The efficiency of payload release is a key factor.
In Vivo Efficacy Efficacy is dependent on the overall ADC design (target, payload, linker stability).Has shown significant in vivo efficacy in preclinical and clinical settings.The stability of the SMCC linker contributes to its in vivo performance.[5] The efficacy of DBCO-linked ADCs will depend on factors like linker cleavage and payload delivery.

Detailed Experimental Protocols

The following are representative protocols for the conjugation of antibodies using DBCO and SMCC linkers.

Protocol 1: ADC Conjugation via DBCO-NHS Ester and SPAAC

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester (freshly prepared 10 mM solution in anhydrous DMSO or DMF)[3]

  • Azide-functionalized payload

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification:

    • To the antibody solution (1-10 mg/mL), add a 10-20 fold molar excess of the DBCO-NHS ester solution.[1] The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the DBCO-modified antibody using a desalting column or buffer exchange to remove excess DBCO-NHS ester and quenching reagent.

  • Payload Conjugation:

    • Add the azide-functionalized payload to the purified DBCO-antibody solution at a 1.5 to 5-fold molar excess.[1]

    • Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[3]

    • Purify the final ADC product using size-exclusion chromatography to remove unreacted payload and other impurities.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[8]

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

Protocol 2: ADC Conjugation via SMCC Linker

Materials:

  • Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)[6]

  • SMCC (freshly prepared 10 mM solution in anhydrous DMSO or DMF)

  • Thiol-functionalized payload

  • Thiol-free reaction buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Activation:

    • Add a 5-20 fold molar excess of the SMCC solution to the antibody solution (1-10 mg/mL).[6]

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Immediately purify the maleimide-activated antibody using a desalting column pre-equilibrated with the thiol-free reaction buffer to remove excess SMCC.[6] This step is crucial to prevent quenching of the thiol-containing payload.

  • Payload Conjugation:

    • Add the thiol-containing payload to the purified maleimide-activated antibody solution. The molar ratio of payload to antibody should be optimized based on the desired DAR.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the final ADC product using size-exclusion chromatography to remove unreacted payload and other impurities.

  • Characterization:

    • Determine the DAR using methods such as UV-Vis spectroscopy, HIC, or mass spectrometry.

    • Analyze the purity and aggregation of the ADC by SEC.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for ADC development and characterization.

ADC_Development_Workflow cluster_conjugation ADC Synthesis cluster_characterization ADC Characterization cluster_evaluation Preclinical Evaluation Antibody_Prep Antibody Preparation Linker_Activation Linker Activation (if needed) Antibody_Prep->Linker_Activation Antibody_Modification Antibody-Linker Conjugation Linker_Activation->Antibody_Modification Payload_Conjugation Payload Conjugation Antibody_Modification->Payload_Conjugation Purification ADC Purification (e.g., SEC) Payload_Conjugation->Purification DAR_Analysis DAR Determination (UV-Vis, HIC, MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification->Purity_Analysis In_Vitro_Assays In Vitro Cytotoxicity (IC50) Purification->In_Vitro_Assays Stability_Assay Plasma Stability Purification->Stability_Assay In_Vivo_Efficacy In Vivo Efficacy (Tumor Models) In_Vitro_Assays->In_Vivo_Efficacy Stability_Assay->In_Vivo_Efficacy Toxicity_Studies Toxicity & PK Studies In_Vivo_Efficacy->Toxicity_Studies

References

A Head-to-Head Comparison: The Advantages of m-PEG2-DBCO in Bioconjugation over Traditional NHS Ester Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules is paramount. The chosen conjugation chemistry can significantly influence the efficacy, stability, and specificity of the final product, be it an antibody-drug conjugate (ADC), a diagnostic reagent, or a targeted therapeutic.

This guide provides an in-depth, objective comparison between two prominent bioconjugation strategies: the modern copper-free click chemistry approach utilizing m-PEG2-DBCO (a PEGylated dibenzocyclooctyne) and the conventional method of N-hydroxysuccinimide (NHS) ester conjugation. We will explore the fundamental differences in their reaction mechanisms, performance characteristics, and provide supporting data and protocols to inform your selection of the optimal conjugation partner for your research needs.

The Fundamental Difference: A Tale of Two Chemistries

NHS ester conjugation has long been a workhorse in bioconjugation, primarily targeting primary amines such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable amide bond. However, its efficiency is highly dependent on pH and it is susceptible to hydrolysis, a competing reaction that can lower conjugation yields.

In contrast, this compound is a key player in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". This bioorthogonal reaction involves the specific and rapid ligation of a DBCO moiety with an azide (B81097) group to form a stable triazole linkage. The "m-PEG2" component is a short, hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and reduces steric hindrance. The key advantage of this approach lies in its high specificity and biocompatibility, as it does not require a cytotoxic copper catalyst and proceeds with minimal interference from native biological functional groups.[1]

Key Advantages of this compound Conjugation

The adoption of this compound and copper-free click chemistry offers several distinct advantages over traditional NHS ester-based methods:

  • Enhanced Specificity and Bioorthogonality: The DBCO-azide reaction is highly specific, meaning it exclusively proceeds between the intended reactive partners, even within the complex milieu of a living system.[2] This minimizes off-target labeling and the formation of undesirable byproducts. NHS esters, on the other hand, can react with other nucleophiles besides primary amines, and their reactivity is less specific.

  • Superior Biocompatibility: A major advantage of the DBCO-azide reaction is that it is a copper-free form of click chemistry. This eliminates the need for a cytotoxic copper(I) catalyst, making it ideal for applications in live cells and in vivo studies where cellular health is critical.[1]

  • Greater Control and Higher Yields: The SPAAC reaction is known for its high efficiency and rapid kinetics, often proceeding to near-quantitative yields.[2] This allows for greater control over the degree of labeling (DoL). While NHS ester reactions can also achieve high yields, they are more susceptible to variations in reaction conditions, particularly pH, which can lead to inconsistent results.

  • Increased Stability of the Linkage: Both NHS esters and DBCO-azide reactions form stable covalent bonds. The amide bond formed by NHS esters is generally very stable under physiological conditions.[3] The triazole linkage created by the DBCO-azide reaction is also highly stable, ensuring the integrity of the bioconjugate.[1][4] However, the stability of the initial DBCO-modified molecule shows only a minor loss of reactivity over time, with a DBCO-modified IgG losing about 3-5% of its reactivity over 4 weeks at 4°C or -20°C.[2]

Quantitative Performance Comparison

The following tables summarize the key performance differences between this compound and NHS ester conjugation based on available data.

FeatureThis compound (via Copper-Free Click Chemistry)NHS Ester Conjugation
Reaction Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nucleophilic Acyl Substitution
Target Functional Group AzidePrimary Amines (e.g., Lysine, N-terminus)
Specificity High (Bioorthogonal)Moderate (Can react with other nucleophiles)
Biocompatibility High (Copper-free)High
Typical Reaction pH 7.0 - 9.0[1]7.2 - 8.5[]
Reaction Speed Fast (can be < 5 minutes to overnight)[1]Fast (typically 1-2 hours at room temperature)[6]
Linkage Formed TriazoleAmide
Linkage Stability High[1][4]Very High[3]
Side Reactions Minimal[7]Hydrolysis of the NHS ester[7]

Table 1: General Comparison of this compound and NHS Ester Conjugation

ParameterThis compound (on IgG)NHS Ester
Reagent Stability in Storage (Solid) Stable at -20°C[8]Stable at -20°C[8]
Reagent Stability in Solution (DMSO) Can be stored for several days to a few months at -20°C[9]Shelf-life can be significantly reduced, even at -20°C[8]
Conjugate Stability (DBCO-IgG) ~3-5% loss of reactivity after 4 weeks at 4°C or -20°C[2]Amide bond is very stable under physiological conditions[3]
Hydrolytic Stability of Active Group DBCO group is relatively stable in aqueous solutions at physiological pH[9]Highly susceptible to hydrolysis, especially at higher pH[7]

Table 2: Stability Comparison

Experimental Workflows and Logical Relationships

The following diagrams illustrate the conceptual differences in the experimental workflows for this compound and NHS ester conjugation.

NHS_Ester_Conjugation cluster_NHS NHS Ester Conjugation Protein Protein with Primary Amines Reaction Conjugation Reaction (pH 7.2-8.5) Protein->Reaction NHS_Ester NHS Ester Reagent NHS_Ester->Reaction Hydrolysis NHS Ester Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis Conjugate Amine-Conjugated Protein Reaction->Conjugate

Caption: Workflow for NHS Ester Conjugation.

DBCO_Conjugation cluster_DBCO This compound Conjugation (Two-Step) Protein_Azide Azide-Modified Protein Click_Reaction Copper-Free Click Reaction (SPAAC) Protein_Azide->Click_Reaction DBCO_Reagent This compound Reagent DBCO_Reagent->Click_Reaction DBCO_Conjugate DBCO-Conjugated Protein Click_Reaction->DBCO_Conjugate

Caption: Workflow for this compound Conjugation.

Detailed Experimental Protocols

Protocol 1: General NHS Ester Conjugation to a Protein

This protocol provides a general guideline for conjugating an NHS ester-activated molecule to a protein.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • NHS ester reagent dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in a buffer free of primary amines. The optimal pH is typically between 7.2 and 8.5.[]

  • Prepare the NHS Ester Solution: Immediately before use, prepare a stock solution of the NHS ester in an anhydrous organic solvent (e.g., 10 mg/mL in DMSO or DMF).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.[]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light if using a fluorescent dye.

  • Quenching: Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Purify the conjugate by size-exclusion chromatography or dialysis to remove unreacted NHS ester and byproducts.

Protocol 2: Two-Step this compound Conjugation via an Azide-Modified Protein

This protocol describes the conjugation of an this compound reagent to an azide-modified protein.

Step A: Azide Modification of the Protein (using an Azide-NHS ester)

Materials:

  • Protein of interest (2-5 mg/mL in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Azide-PEG-NHS ester dissolved in anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in a suitable buffer to a final concentration of 2-5 mg/mL.[7]

  • Prepare the Azide-NHS Ester Solution: Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[7]

  • Azidation Reaction: Add a 5 to 15-fold molar excess of the Azide-NHS ester solution to the protein solution and incubate at room temperature for 1-2 hours.[7]

  • Purification: Remove the unreacted Azide-NHS ester using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[7]

Step B: Copper-Free Click Chemistry with this compound

Materials:

  • Azide-modified protein from Step A

  • This compound reagent dissolved in DMSO

  • Reaction buffer (azide-free, e.g., PBS, pH 7.4)

Procedure:

  • Prepare the DBCO Solution: Dissolve the this compound reagent in DMSO.

  • Click Reaction: Add the this compound solution to the azide-modified protein solution. A 1.5- to 4-fold molar excess of the DBCO reagent over the azide-modified protein is often a good starting point.[1]

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[7] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[10]

  • Purification (Optional): Depending on the application and the excess of DBCO reagent used, a final purification step via size-exclusion chromatography may be necessary to remove any unreacted DBCO.

Conclusion

The choice between this compound and NHS ester conjugation is highly dependent on the specific application. For applications requiring high specificity, biocompatibility, and controlled conjugation, particularly in complex biological environments or live-cell studies, the advantages of this compound and copper-free click chemistry are clear. While NHS ester chemistry remains a valuable and widely used tool for bioconjugation due to its simplicity and the high stability of the resulting amide bond, researchers must be mindful of its limitations, including pH sensitivity and potential for off-target reactions. By understanding the distinct characteristics of each chemistry, researchers can make an informed decision to optimize their bioconjugation strategies for superior results.

References

A Head-to-Head Battle of Bioorthogonal Reactions: DBCO vs. TCO in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioconjugation, the choice of click chemistry reagents is paramount. Among the most prominent catalyst-free reactions are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This guide provides a comprehensive kinetic analysis of two workhorses in these fields: Dibenzocyclooctyne (DBCO) for SPAAC and trans-Cyclooctene (TCO) for IEDDA, offering a direct comparison of their performance backed by experimental data to inform your selection.

The primary distinction lies in their reaction partners and underlying mechanisms. DBCO reacts with azides in a [3+2] cycloaddition, while TCO undergoes an extremely rapid [4+2] cycloaddition with tetrazines. This fundamental difference translates into a significant disparity in their reaction kinetics, a critical factor for applications requiring rapid labeling at low concentrations, such as in live-cell imaging and in vivo studies.

Kinetic Performance: A Quantitative Comparison

The efficacy of a bioorthogonal reaction is best expressed by its second-order rate constant (k₂), which directly reflects the reaction speed. A higher k₂ value signifies a faster reaction, enabling efficient conjugation even with low concentrations of reactants. The following table summarizes the reported k₂ values for DBCO and TCO reactions, highlighting the remarkable kinetic advantage of the TCO-tetrazine ligation.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
SPAAC DBCO + Azide~1 - 2[1][2]Copper-free, good stability, widely used for bioconjugation.
IEDDA TCO + Tetrazine~800 - 30,000[1]Exceptionally fast, catalyst-free, ideal for in vivo applications and rapid labeling.

The data unequivocally demonstrates that the IEDDA reaction between TCO and tetrazine is orders of magnitude faster than the SPAAC reaction of DBCO with an azide. This kinetic superiority makes TCO the preferred choice for time-sensitive applications and experiments involving low reactant concentrations.

Reaction Mechanisms and Experimental Workflows

To fully appreciate the differences in their reactivity, it is essential to understand the underlying reaction mechanisms and the experimental workflows for their kinetic analysis.

Reaction Mechanisms

The distinct cycloaddition pathways of DBCO and TCO are visualized below. The strain inherent in the cyclooctyne (B158145) ring of DBCO drives the reaction with azides, while the IEDDA reaction of TCO with a tetrazine is an extremely rapid concerted process followed by the release of nitrogen gas, which further drives the reaction to completion.

DBCO_Reaction_Mechanism DBCO DBCO (Dibenzocyclooctyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Azide Azide (R-N3) Azide->TransitionState Triazole Stable Triazole Product TransitionState->Triazole Strain-promoted

DBCO-Azide SPAAC Reaction Mechanism

TCO_Reaction_Mechanism TCO TCO (trans-Cyclooctene) IEDDA_TS [4+2] Cycloaddition (IEDDA) TCO->IEDDA_TS Tetrazine Tetrazine Tetrazine->IEDDA_TS Intermediate Unstable Intermediate IEDDA_TS->Intermediate Dihydropyridazine Stable Dihydropyridazine Product Intermediate->Dihydropyridazine N2 N2 (gas) Intermediate->N2 Retro-Diels-Alder

TCO-Tetrazine IEDDA Reaction Mechanism
Experimental Workflow for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing and selecting the appropriate bioorthogonal reaction. A typical workflow for measuring the second-order rate constants is depicted below.

Kinetic_Analysis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis ReactantA Prepare Stock Solution of Reactant A (DBCO or TCO) Mix Rapidly Mix Reactants (e.g., using stopped-flow) ReactantA->Mix ReactantB Prepare Stock Solution of Reactant B (Azide or Tetrazine) ReactantB->Mix Monitor Monitor Reaction Progress (e.g., UV-Vis or NMR) Mix->Monitor Plot Plot Concentration vs. Time Monitor->Plot Calculate Calculate Second-Order Rate Constant (k₂) Plot->Calculate

General workflow for kinetic analysis.

Detailed Experimental Protocols

For researchers looking to perform their own kinetic analyses, the following protocols provide a starting point for determining the second-order rate constants of DBCO and TCO reactions.

Determining Second-Order Rate Constants for DBCO-Azide (SPAAC) Reaction by ¹H NMR Spectroscopy

This method is suitable for reactions with moderate rates and allows for the direct monitoring of reactant consumption and product formation.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the DBCO-containing compound and the internal standard in the deuterated solvent in an NMR tube.

  • Initiate Reaction: Add a known concentration of the azide-containing compound to the NMR tube to start the reaction.

  • Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the characteristic peaks of the DBCO reactant and the triazole product in each spectrum.

    • Normalize the integrals to the internal standard to determine the concentration of the reactant and product at each time point.

    • Plot the reciprocal of the DBCO concentration versus time. The slope of this line will be the second-order rate constant (k₂).[3]

Determining Second-Order Rate Constants for TCO-Tetrazine (IEDDA) Reaction by Stopped-Flow UV-Vis Spectrophotometry

This technique is ideal for monitoring the very fast kinetics of the TCO-tetrazine reaction, which is often accompanied by a change in the absorbance spectrum.[1]

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO and tetrazine reactants in the reaction buffer. The tetrazine solution will have a characteristic absorbance in the visible region (around 520-540 nm).

  • Instrument Setup:

    • Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine.

    • Load the reactant solutions into the syringes of the stopped-flow apparatus.

  • Reaction Initiation and Monitoring:

    • Rapidly inject the reactants into the mixing chamber to initiate the reaction.

    • The instrument will automatically record the decrease in absorbance of the tetrazine as it is consumed in the reaction over a very short timescale (milliseconds).

  • Data Analysis:

    • The raw data will be a plot of absorbance versus time.

    • Fit the data to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated from k_obs and the known concentration of the reactant in excess.

Stability Considerations

Beyond kinetics, the stability of the bioorthogonal handles is a critical parameter. DBCO has been shown to be generally stable, although it can exhibit some degradation in the presence of thiols over extended periods.[4][5] TCO is also highly reactive and can be sensitive to acidic or basic conditions and light, which can cause isomerization to the less reactive cis-isomer.[6] Therefore, the choice between DBCO and TCO may also depend on the specific experimental conditions and the duration of the experiment.

Conclusion

In the kinetic showdown between DBCO and TCO, the TCO-tetrazine IEDDA reaction is the clear winner in terms of speed. Its unparalleled reaction rates make it the go-to choice for applications demanding rapid and efficient conjugation, especially in challenging in vivo environments. However, the SPAAC reaction involving DBCO remains a robust and reliable tool for a wide range of bioconjugation applications where extreme speed is not the primary concern and where the stability of the alkyne in the presence of certain biological nucleophiles is a priority. Ultimately, the optimal choice will be dictated by the specific requirements of the biological system and the experimental design. This guide provides the foundational data and protocols to empower researchers to make an informed decision for their next breakthrough.

References

A Comparative Guide to the Long-Term Stability of the Triazole Bond from DBCO-Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is paramount to the success of complex biomolecules like antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized materials. The stability of the resulting linkage is a critical determinant of a bioconjugate's efficacy, safety, and overall performance. Among the arsenal (B13267) of "click chemistry" reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide (B81097) has gained prominence for its bioorthogonality and efficiency. This guide provides an objective comparison of the long-term stability of the 1,2,3-triazole bond formed via this reaction with other common bioconjugation linkages, supported by available experimental data and detailed protocols for stability assessment.

The Unparalleled Stability of the 1,2,3-Triazole Linkage

The 1,2,3-triazole ring, the product of the DBCO-azide reaction, is an aromatic heterocycle renowned for its exceptional chemical robustness.[1][2] This inherent stability is a primary advantage of employing SPAAC in bioconjugation. The triazole linkage is widely reported to be resistant to a broad range of chemical and physiological conditions, including acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation by proteases.[3][4][5] This makes it a superior choice for applications requiring long-term stability in vivo.[4]

While direct, quantitative half-life data from forced degradation studies on the SPAAC-generated triazole bond are not extensively documented in the literature, a strong consensus from numerous studies underscores its exceptional stability.[2] For the purpose of comparison, this guide will present the available quantitative data for alternative linkages alongside a qualitative assessment of the triazole bond's high stability.

Data Presentation: Comparative Stability of Bioconjugation Linkages

The following tables summarize the stability of various linkages under conditions relevant to physiological and laboratory settings.

Table 1: Hydrolytic and General Physiological Stability of Common Bioconjugation Linkages

Linkage TypeChemical BondPrimary Degradation PathwayStability under Physiological Conditions (pH 7.4, 37°C)Half-life (t½)References
Triazole (from DBCO-Azide) 1,2,3-TriazoleGenerally considered highly stableVery High : Resistant to hydrolysis.Not extensively quantified, but considered to be on the order of years.[3][4][6]
AmideAmide (-CO-NH-)Hydrolysis (acid or base catalyzed)Very High : Exceptionally stable.~600 years (in neutral solution at 25°C)[6]
OximeOxime (-C=N-O-)Hydrolysis (acid-catalyzed)High : Significantly more stable than hydrazones.~1 month[7]
HydrazoneHydrazone (-C=N-N-)Hydrolysis (acid-catalyzed)Low to Moderate : Stability is pH and substituent-dependent.~1-2 hours (for alkylhydrazones)[7]
Thioether (from Maleimide-Thiol)Thioether (-S-)Retro-Michael reaction (thiol exchange)Moderate to Low : Prone to deconjugation, especially in the presence of thiols like glutathione.20 - 80 hours (N-Ethylmaleimide adduct in the presence of glutathione)[8][9]
DisulfideDisulfide (-S-S-)Reduction by thiolsLow : Prone to rapid cleavage in reducing environments (e.g., cytoplasm).Varies significantly based on steric hindrance and redox environment.[1][8]

Table 2: Stability of Linkages under Specific Stress Conditions

Linkage TypeAcidic Hydrolysis (e.g., 0.1 M HCl)Basic Hydrolysis (e.g., 0.1 M NaOH)Oxidative Stress (e.g., H₂O₂)Reductive Stress (e.g., 10 mM GSH/DTT)
Triazole (from DBCO-Azide) Highly Resistant Highly Resistant Highly Resistant Highly Resistant
AmideSusceptible to cleavage under harsh conditionsSusceptible to cleavage under harsh conditionsGenerally StableGenerally Stable
OximeSusceptible to cleavageGenerally StableGenerally StableGenerally Stable
HydrazoneHighly susceptible to cleavageGenerally StableGenerally StableGenerally Stable
Thioether (from Maleimide-Thiol)Generally StableGenerally StableGenerally StableSusceptible to thiol exchange
DisulfideGenerally StableGenerally StableGenerally StableHighly Susceptible to cleavage

Mandatory Visualization

DBCO_Azide_Reaction DBCO-Azide Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO {DBCO (Dibenzocyclooctyne) | Strain-promoted alkyne} TransitionState [3+2] Cycloaddition DBCO->TransitionState Reacts with Azide {Azide-functionalized Molecule | R-N₃} Azide->TransitionState Triazole {Stable Triazole Linkage | Highly stable aromatic heterocycle} TransitionState->Triazole Forms

Caption: The SPAAC reaction between DBCO and an azide forms a highly stable triazole linkage.

Stability_Assessment_Workflow Experimental Workflow for Linker Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare solution of bioconjugate in a suitable buffer (e.g., PBS) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Reduction Reductive Stress (e.g., 10 mM GSH, 37°C) Prep->Reduction Sampling Withdraw aliquots at various time points Acid->Sampling Base->Sampling Oxidation->Sampling Reduction->Sampling Quenching Quench reaction (if necessary) Sampling->Quenching HPLC Analyze by RP-HPLC to quantify intact bioconjugate and degradation products Quenching->HPLC Data Plot % intact bioconjugate vs. time and calculate half-life (t½) HPLC->Data

Caption: A typical workflow for assessing the stability of a bioconjugation linkage via forced degradation studies.

Experimental Protocols

To rigorously evaluate the stability of a given bioconjugation linkage, a forced degradation study is the standard approach.[2] This involves subjecting the bioconjugate to various stress conditions and monitoring its degradation over time, typically by High-Performance Liquid Chromatography (HPLC).

General Protocol for Forced Degradation Study of a Bioconjugate

Objective: To determine the stability of a bioconjugate linkage under various stress conditions by quantifying the amount of intact bioconjugate over time.

Materials:

  • Bioconjugate of interest (e.g., antibody-drug conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • Reverse-phase HPLC (RP-HPLC) system with a suitable column (e.g., C4, C8, or C18) and UV detector

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS (pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the bioconjugate solution, add HCl to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.

    • Reductive Degradation: Add a biologically relevant reducing agent such as GSH or DTT to a final concentration of 10 mM. Incubate at 37°C.

    • Control: Incubate an aliquot of the bioconjugate in PBS at the highest temperature used in the stress conditions as a control.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.

    • Quench the reactions if necessary (e.g., by adding an antioxidant for the oxidative stress condition or a thiol-scavenging agent for the reductive stress condition, or by flash-freezing).

  • HPLC Analysis:

    • Analyze each sample by RP-HPLC. The choice of column and gradient will depend on the properties of the bioconjugate.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the intact bioconjugate and any degradation products.

    • Detection: Monitor the absorbance at a wavelength appropriate for the bioconjugate (e.g., 280 nm for proteins).

  • Data Analysis:

    • Quantify the peak area of the intact bioconjugate at each time point for each condition.

    • Calculate the percentage of intact bioconjugate remaining relative to the time zero sample.

    • Plot the percentage of intact bioconjugate versus time.

    • If applicable, calculate the degradation rate constant (k) and the half-life (t½ = ln(2)/k) of the linkage under each condition.

Conclusion

The triazole linkage formed from the DBCO-azide SPAAC reaction offers exceptional long-term stability, a crucial attribute for the development of robust and reliable bioconjugates.[10] Its resistance to hydrolysis, enzymatic cleavage, and other chemical stresses makes it a superior choice over many other commonly used bioconjugation linkages, particularly for in vivo applications where long-term stability in circulation is required. While quantitative data on its degradation kinetics under forced conditions are still emerging, the overwhelming qualitative evidence points to its remarkable stability. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate and compare the stability of different linkages, enabling informed decisions in the design and development of next-generation bioconjugates.

References

A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for understanding their function, tracking their localization, and developing targeted therapeutics. Click chemistry has emerged as a powerful tool for bioconjugation, offering high specificity and reliability. This guide provides an objective comparison of the two primary modalities of click chemistry for protein labeling: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.

This comparison is supported by experimental data to assist you in selecting the optimal strategy for your specific research needs.

The Fundamental Difference: A Tale of Two Reactions

At the heart of both techniques lies the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their mechanisms and, consequently, their applications, differ significantly.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the classic "click" reaction, utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2][3] This reaction is highly efficient and proceeds rapidly to form a 1,4-disubstituted triazole.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a catalyst-free reaction.[][6] It employs a strained cyclooctyne (B158145), a ring-shaped alkyne, which readily reacts with an azide to release its ring strain, driving the formation of a stable triazole.[][7] This circumvents the need for a cytotoxic copper catalyst, making it a more biocompatible option for many biological applications.[2][7]

Performance Metrics: A Quantitative Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics and Efficiency

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)Source(s)
Second-Order Rate Constant (M⁻¹s⁻¹) ~10² - 10³~10⁻³ - 1[8][9]
Typical Reaction Time 1 - 4 hours1 - 24 hours[10][11]
Labeling Efficiency Generally higher, near-quantitative yields achievable.[12]Can be lower and dependent on the specific cyclooctyne used.[13][14]
Identified O-GlcNAc modified proteins 229188[13][14]

Table 2: Biocompatibility and Side Reactions

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)Source(s)
Cytotoxicity Copper(I) is cytotoxic and can generate reactive oxygen species (ROS).[15][16][17]Generally considered highly biocompatible due to the absence of a metal catalyst.[2][7]
Side Reactions Can chelate with natural amino acid residues, potentially altering protein structure and function.[15] May produce by-products like diazide and 5-hydroxytriazole.[15]Some strained alkynes can react non-specifically with thiols, such as in cysteine residues.[14][18][19]
Suitability for Live Cell Imaging Requires ligands to mitigate copper toxicity, making it more complex for live-cell applications.[16][20]Ideal for live cell and in vivo labeling due to its bioorthogonal nature.[2][][21]

Visualizing the Chemistry: Reaction Mechanisms

To better understand the underlying processes, the following diagrams illustrate the reaction pathways for both CuAAC and SPAAC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N₃ (Azide) Triazole 1,4-disubstituted Triazole Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Cu_I Cu(I) Cu_I->Triazole Catalyzes SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N₃ (Azide) Triazole Triazole Azide->Triazole Cyclooctyne Strained Cyclooctyne Cyclooctyne->Triazole Strain Release CuAAC_Workflow Start Start Mix Mix Azide-Protein and Alkyne-Probe Start->Mix Add_Ligand Add Ligand (e.g., THPTA) Mix->Add_Ligand Add_CuSO4 Add CuSO₄ Add_Ligand->Add_CuSO4 Add_Ascorbate Add Sodium Ascorbate (Initiate Reaction) Add_CuSO4->Add_Ascorbate Incubate Incubate (1-4 hours) Add_Ascorbate->Incubate Purify Purify Labeled Protein Incubate->Purify End End Purify->End SPAAC_Workflow Start Start Mix Mix Azide-Protein and Cyclooctyne-Probe Start->Mix Incubate Incubate (1-24 hours) Mix->Incubate Purify Purify Labeled Protein Incubate->Purify End End Purify->End

References

A Researcher's Guide to Validating Conjugate Purity Post-HPLC Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a conjugate after High-Performance Liquid Chromatography (HPLC) purification is a critical step in the development of therapeutics and research tools. A heterogeneous mixture can lead to variability in efficacy, pharmacokinetics, and safety. This guide provides an objective comparison of common analytical techniques for validating conjugate purity, complete with experimental protocols and data to inform the selection of the most appropriate validation strategy.

Comparison of Key Purity Validation Techniques

A multi-faceted approach is often necessary for the comprehensive characterization of a purified conjugate. The choice of method depends on the nature of the conjugate, the properties of the conjugated molecules, and the specific information required. The following table summarizes and compares the most widely used techniques for assessing the purity of conjugates after HPLC purification.

Technique Principle of Detection Information Provided Strengths Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, drug-to-antibody ratio (DAR) distribution, confirmation of conjugation, and identification of impurities.[1][2]High resolution and accuracy, providing detailed structural information.[1] Can be directly coupled with HPLC (LC-MS) for online analysis.[3]Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[4]
SDS-PAGE Separates denatured proteins based on their molecular weight.Visual confirmation of conjugation through a shift in molecular weight, estimation of purity, and detection of aggregation or fragmentation.[5]Widely available, relatively inexpensive, and provides a good initial assessment of conjugation success and overall purity.[5]Low resolution for large conjugates, provides only an estimation of molecular weight, and the denaturing conditions disrupt the native protein structure.[5]
UV-Vis Spectroscopy Measures the absorbance of light at specific wavelengths.Calculation of the average drug-to-antibody ratio (DAR) and determination of protein concentration.[6][7]Simple, convenient, and non-destructive.[6]Provides an average DAR value and does not give information on the distribution of different drug-loaded species.[] Requires that the antibody and the conjugated molecule have distinct absorbance maxima.[3]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Determination of drug load distribution and calculation of average DAR for cysteine-linked conjugates.[3]Considered the gold standard for quantitative DAR analysis of cysteine-linked ADCs due to its robustness and reproducibility.[4][9]Not suitable for lysine-linked conjugates due to their high heterogeneity.[3][9]
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius (size).Detection and quantification of aggregates, monomers, and fragments.[10]Performed under non-denaturing conditions, preserving the native structure of the conjugate.[10] Can be coupled with MS for more detailed analysis.[11]Not suitable for separating molecules with similar sizes.

Quantitative Data Summary

The following table presents representative quantitative data obtained from the analysis of antibody-drug conjugates (ADCs), a common class of bioconjugates, using different analytical techniques.

Analyte Technique Parameter Measured Result Reference
Trastuzumab Emtansine (T-DM1)SEC-MSAverage Drug-to-Antibody Ratio (DAR)3.46[12]
Trastuzumab Emtansine (T-DM1)Intact- and Peptide-Level MSAverage Drug-to-Antibody Ratio (DAR)~3.5[13]
Cysteine-linked ADCHICDrug Load DistributionResolved peaks for DAR0, DAR2, DAR4, etc.[3][14]
MMAF-conjugated ADCReduced RP-HPLCDrug Load DistributionResolved peaks for unconjugated and drug-conjugated light and heavy chains[14]
General ADCUV-Vis SpectroscopyAverage Drug-to-Antibody Ratio (DAR)Calculated based on absorbance at two wavelengths[6][7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for conjugate purity validation and the interplay between the different analytical techniques.

G Experimental Workflow for Conjugate Purity Validation cluster_0 Purification cluster_1 Initial Purity Assessment cluster_2 Quantitative & Detailed Characterization HPLC HPLC Purification of Conjugate SDSPAGE SDS-PAGE HPLC->SDSPAGE SEC Size-Exclusion Chromatography (SEC) HPLC->SEC UVVis UV-Vis Spectroscopy (Avg. DAR) SDSPAGE->UVVis HIC Hydrophobic Interaction Chromatography (DAR Distribution) SEC->HIC MS Mass Spectrometry (Precise Mass & DAR) UVVis->MS HIC->MS G Logical Relationship of Purity Assessment Methods cluster_0 Qualitative/Screening cluster_1 Quantitative Analysis cluster_2 Definitive Characterization Purity Conjugate Purity Conjugation_Confirmation Conjugation Confirmation Purity->Conjugation_Confirmation assessed by SDS-PAGE Aggregation_Fragments Aggregation & Fragments Purity->Aggregation_Fragments assessed by SEC & SDS-PAGE Avg_DAR Average DAR Purity->Avg_DAR assessed by UV-Vis & MS DAR_Distribution DAR Distribution Purity->DAR_Distribution assessed by HIC & MS Precise_Mass Precise Mass & Structure Purity->Precise_Mass assessed by MS G HER2 Signaling Pathway Targeted by ADCs HER2_ADC HER2-Targeted ADC HER2 HER2 Receptor HER2_ADC->HER2 binds & blocks PI3K PI3K HER2->PI3K activates RAS RAS HER2->RAS activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

References

Safety Operating Guide

Proper Disposal of m-PEG2-DBCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of m-PEG2-DBCO (methoxy-PEG2-dibenzocyclooctyne), a common reagent in bioconjugation and click chemistry. While polyethylene (B3416737) glycol (PEG) itself is biodegradable, the presence of the reactive dibenzocyclooctyne (DBCO) group necessitates that this compound be treated as a chemical waste product.[1][2] Adherence to these protocols is essential for regulatory compliance and a safe working environment.

Immediate Safety Precautions

Before initiating any disposal procedure, it is crucial to don the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Required Personal Protective Equipment (PPE):

  • Safety Goggles: To protect the eyes from potential splashes.

  • Lab Coat: To shield skin and clothing from contamination.

  • Chemical-Resistant Gloves: To prevent direct dermal contact.

Step-by-Step Disposal Procedure

The recommended method for disposing of this compound is through a licensed chemical waste disposal service. This ensures the material is managed in an environmentally responsible and compliant manner.

  • Waste Collection and Segregation:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled and sealed container. The container must be compatible with the chemical and explicitly marked with its full name: "this compound".

    • Liquid Waste (Solutions): If this compound is dissolved in a solvent (e.g., DMSO, DMF), collect the solution in a designated, labeled container for non-halogenated or halogenated solvent waste, depending on the solvent used. Do not mix with aqueous waste or other incompatible chemical streams.[2]

    • Contaminated Labware: Dispose of any items that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[2]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is secure and away from incompatible materials.[3]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2]

    • Provide the full chemical name and any available Safety Data Sheet (SDS) information. While a specific SDS for this compound might not be readily available, providing information for similar DBCO-PEG compounds can be helpful.[2]

Key Disposal Considerations:

Waste TypeCollection ContainerDisposal Method
Solid this compound Labeled, sealed, compatible containerLicensed chemical waste disposal
This compound Solutions Designated solvent waste containerLicensed chemical waste disposal
Contaminated Labware Designated solid chemical waste containerLicensed chemical waste disposal

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Labware waste_type->solid_waste Solid liquid_waste This compound in Solvent waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Solvent Waste Container liquid_waste->collect_liquid storage Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs

Caption: Disposal workflow for this compound.

Important Considerations:

  • Regulatory Compliance: Always adhere to your local, state, and national regulations regarding chemical waste disposal.[3] Processing, use, or contamination of this product may alter waste management options.[3]

  • Environmental Impact: Although the polyethylene glycol component of this compound is biodegradable, it should not be disposed of down the drain.[1][4] This is to avoid impacting the biological and chemical oxygen demand in wastewater treatment processes.[1][2]

  • Container Labeling: Ensure all waste containers are clearly and accurately labeled to prevent accidental mixing of incompatible wastes. Keep containers closed when not in use.[4]

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact.

References

Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG2-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for researchers, scientists, and drug development professionals working with m-PEG2-DBCO, a key reagent in bioconjugation and pharmaceutical development.

This guide provides immediate, actionable information for the safe handling and disposal of this compound (methoxy-PEG2-dibenzocyclooctyne). Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research. The toxicological properties of many PEGylated compounds are not yet fully investigated, demanding a consistently cautious approach.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure through skin and eye contact, inhalation, or ingestion.[2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Recommended PPE Notes
Weighing and Aliquoting Powder - Nitrile or neoprene gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles- Face mask or respiratorPerform in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust particles.[2]
Dissolving in Solvent - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash gogglesThis procedure should be carried out in a chemical fume hood to avoid exposure to solvent vapors.[2]
Performing Reactions - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash gogglesEnsure all reaction vessels are properly sealed or vented according to the specific reaction conditions.[2]
Handling Waste - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash gogglesTreat all waste containing this compound as hazardous chemical waste.[2]

A foundational requirement for all personnel handling chemicals includes wearing pants, closed-toe shoes, a lab coat, and eye protection.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe and effective use of this compound. The following diagram outlines the key stages of handling, from initial receipt and storage to final disposal.

G Operational Workflow for this compound Handling cluster_receiving Receiving & Storage cluster_preparation Preparation for Use cluster_reaction Reaction cluster_disposal Waste Disposal receiving Receive Shipment inspect Inspect Container for Damage receiving->inspect storage Store at -20°C in a Tightly Sealed Container inspect->storage equilibrate Equilibrate Vial to Room Temperature storage->equilibrate Ready for Use dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) equilibrate->dissolve reaction Perform Copper-Free Click Chemistry Reaction dissolve->reaction collect_waste Collect All Contaminated Materials reaction->collect_waste dispose Dispose as Hazardous Chemical Waste collect_waste->dispose

Operational Workflow for this compound Handling

Step-by-Step Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.[2]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] For long-term stability, storage at -20°C is recommended.[4][5]

Preparation for Use:

  • Equilibration: Before opening, allow the vial to reach room temperature to prevent moisture condensation, as the compound may be sensitive to moisture.[2]

  • Dissolution: this compound is soluble in organic solvents such as DMSO and DMF.[4][5] Prepare solutions in a chemical fume hood.

Reaction Conditions:

  • This compound is used in copper-free "click chemistry" reactions with azide-containing molecules.[6] These reactions are efficient and can be performed under mild conditions.[7]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][3]
Eye Contact Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3] Wearing appropriate PPE, collect the spilled material and place it in a suitable, closed container for disposal.[3]

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.[2]

  • Chemical Waste: Dispose of the material through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3]

  • Containers: Containers can be triple-rinsed (or equivalent) and recycled or reconditioned. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

  • Environmental Precaution: Do not allow the chemical to enter drains or sewer systems.[3] Discharge into the environment must be avoided.[3]

By adhering to these safety protocols and operational plans, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.